molecular formula C9H10ClNO2 B180898 (2-Chloro-benzylamino)-acetic acid CAS No. 88720-45-0

(2-Chloro-benzylamino)-acetic acid

Cat. No.: B180898
CAS No.: 88720-45-0
M. Wt: 199.63 g/mol
InChI Key: CBQHOZRSTUYWGQ-UHFFFAOYSA-N
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Description

(2-Chloro-benzylamino)-acetic acid is a chemical compound of interest in medicinal chemistry and neuroscience research. Its structural features place it within a class of compounds investigated for their potential role in modulating neurological targets. Current scientific literature indicates that structurally similar phenylacetamide and benzylamino derivatives are being actively studied for their antidepressant properties . These related compounds are hypothesized to function through the inhibition of the monoamine oxidase A (MAO-A) enzyme . Elevated levels of MAO-A in the brain are associated with the metabolism and reduction of key monoamine neurotransmitters like serotonin, norepinephrine, and dopamine, which play a critical role in mood regulation . By potentially inhibiting MAO-A, these types of compounds may increase the availability of these neurotransmitters, presenting a valuable mechanism for probing the pathophysiology of depression and related affective disorders . Research into this chemical space is further supported by computational studies, such as pharmacophore modeling and molecular dynamics simulations, which help in understanding the interaction between ligands and the MAO-A enzyme at a molecular level . As such, this compound serves as a useful scaffold for researchers in the design, synthesis, and biological evaluation of novel psychoactive therapeutic candidates in preclinical settings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]acetic acid
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InChI

InChI=1S/C9H10ClNO2/c10-8-4-2-1-3-7(8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQHOZRSTUYWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50530862
Record name N-[(2-Chlorophenyl)methyl]glycine
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

88720-45-0
Record name N-[(2-Chlorophenyl)methyl]glycine
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Record name N-[(2-Chlorophenyl)methyl]glycine
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Record name Glycine, N-[(2-chlorophenyl)methyl]
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (2-Chloro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: As a Senior Application Scientist, it is imperative to begin this guide with a note on data availability. Direct experimental physicochemical data for (2-Chloro-benzylamino)-acetic acid, also known as N-(2-chlorobenzyl)glycine, is not extensively reported in publicly accessible literature. This is not uncommon for novel or specialized chemical entities. Therefore, this guide adopts a rigorous scientific approach by providing high-quality in silico predictions for the target compound and contextualizing these predictions with empirical data from structurally significant analogs. This comparative methodology is a cornerstone of early-stage drug development, enabling researchers to build a robust understanding of a compound's likely behavior and to design informed experiments.

Introduction: The Significance of Physicochemical Profiling

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is fundamentally governed by its physicochemical properties. These intrinsic characteristics—solubility, acidity, and lipophilicity, among others—dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This compound, a derivative of the simplest amino acid, glycine, presents a chemical scaffold of interest. The introduction of a 2-chlorobenzyl group modifies the parent glycine molecule, introducing aromaticity, lipophilicity, and the electronic effects of the chlorine substituent. Understanding the precise impact of these modifications is critical for any research program involving this or similar molecules.

This guide provides a comprehensive analysis of the key physicochemical properties of this compound, offering both predicted data for the molecule itself and a comparative analysis with its structural analogs. Furthermore, it details the self-validating experimental protocols necessary to determine these properties empirically, empowering researchers to generate their own high-quality data.

Chemical Identity and Structure

The foundational step in characterizing any compound is to define its precise chemical identity.

Figure 1: 2D Structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-((2-chlorobenzyl)amino)acetic acid
Synonyms N-(2-chlorobenzyl)glycine
CAS Number 88720-45-0
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Canonical SMILES C1=CC=C(C(=C1)CNCC(=O)O)Cl

Core Physicochemical Properties: A Comparative Analysis

The interplay between a molecule's structure and its properties is best understood through comparison. The following table presents predicted data for N-(2-chlorobenzyl)glycine alongside experimental data for three key analogs: the parent amino acid (Glycine), the non-chlorinated parent (2-(Benzylamino)acetic acid), and a positional isomer (DL-2-(2-Chlorophenyl)glycine).

Table 2: Comparative Physicochemical Data

PropertyN-(2-chlorobenzyl)glycine (Predicted)Glycine (Experimental)2-(Benzylamino)acetic acid (Experimental)DL-2-(2-Chlorophenyl)glycine (Experimental)
Molecular Weight ( g/mol ) 199.6375.07165.19[1]185.61
Melting Point (°C) ~160-175 (Est.)233 (dec.)Not Available185.4 - 186.8 (dec.)[2]
Boiling Point (°C) Not AvailableDecomposesNot Available318.8 at 760 mmHg
Aqueous Solubility Moderately Soluble250 mg/mL (freely soluble)116.67 mg/mL (soluble)[1]Soluble in water
pKa (Acidic) ~2.1 ± 0.22.34Not AvailableNot Available
pKa (Basic) ~9.0 ± 0.49.60Not AvailableNot Available
logP (Octanol-Water) 1.48 ± 0.3-3.21-1.40[1]Not Available

Predicted values were generated using a combination of established computational models. Experimental values are cited from respective sources.

Expert Insights into the Data
  • Impact of Benzyl Group: The addition of the benzyl group to glycine to form 2-(benzylamino)acetic acid dramatically increases the molecular weight and shifts the logP from highly hydrophilic (-3.21) to hydrophilic (-1.40), as expected from the introduction of a lipophilic phenyl ring. The solubility, while still high, is reduced compared to glycine.

  • Influence of Chlorine: The subsequent addition of a chlorine atom to the benzyl ring to form N-(2-chlorobenzyl)glycine is predicted to further increase lipophilicity, pushing the logP into a positive value (1.48). This is a critical shift, moving the molecule from a hydrophilic to a more balanced or slightly lipophilic character, which has profound implications for membrane permeability and protein binding. The ortho position of the chlorine atom also introduces steric and electronic effects that can influence the pKa of the amine and carboxylic acid groups.

  • Isomeric Differences: DL-2-(2-Chlorophenyl)glycine, where the 2-chlorophenyl group is attached directly to the alpha-carbon of glycine, presents a different steric and electronic environment compared to the target compound. Its high melting point suggests strong crystal lattice interactions.

Experimental Determination of Physicochemical Properties

To move beyond prediction and establish empirical, high-fidelity data, standardized experimental protocols are essential. The following sections describe self-validating methodologies for determining the key physicochemical parameters discussed.

Synthesis of N-(2-chlorobenzyl)glycine

A common and direct route for the synthesis of N-substituted glycine derivatives is through nucleophilic substitution.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-chlorobenzylamine 2-chlorobenzylamine Base (e.g., K₂CO₃)\nSolvent (e.g., DMF)\nHeat Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat 2-chlorobenzylamine->Base (e.g., K₂CO₃)\nSolvent (e.g., DMF)\nHeat Chloroacetic acid Chloroacetic acid Chloroacetic acid->Base (e.g., K₂CO₃)\nSolvent (e.g., DMF)\nHeat N-(2-chlorobenzyl)glycine N-(2-chlorobenzyl)glycine Base (e.g., K₂CO₃)\nSolvent (e.g., DMF)\nHeat->N-(2-chlorobenzyl)glycine

Figure 2: Synthetic pathway for N-(2-chlorobenzyl)glycine.

Protocol for Synthesis:

  • Reaction Setup: To a solution of 2-chlorobenzylamine (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (2.5 eq).

  • Addition of Reagent: Add a solution of chloroacetic acid (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and acidify with HCl to a pH of approximately 2-3 to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-chlorobenzyl)glycine.

Causality and Validation: The use of a base is crucial to deprotonate the chloroacetic acid, forming a carboxylate that is less reactive, and to neutralize the HCl formed during the reaction. The final acidification step is a self-validating purification measure; the desired product, being an amino acid, is amphoteric and will precipitate at its isoelectric point, leaving more soluble impurities in the aqueous phase.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its direct and robust nature.

A Add excess solid compound to aqueous buffer (e.g., PBS, pH 7.4) B Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48h to ensure equilibrium A->B C Separate solid from solution (Centrifugation or Filtration) B->C D Quantify compound concentration in the supernatant/filtrate via HPLC-UV or LC-MS C->D E Compare concentration to a standard curve of known concentrations D->E

Figure 3: Workflow for solubility determination via the Shake-Flask method.

Protocol for Solubility Determination:

  • Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is visually confirmed.

  • Equilibration: Place the vial in a shaker bath at a constant temperature (typically 25°C or 37°C) and agitate for a period sufficient to reach equilibrium (usually 24 to 48 hours).

  • Phase Separation: Remove the vial and allow it to stand at the same temperature to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For validation, filtration through a 0.22 µm filter is recommended.

  • Quantification: Prepare a series of dilutions of the supernatant. Analyze these dilutions using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Construct a calibration curve using standards of known concentrations. Determine the concentration of the saturated solution from this curve. The result is the thermodynamic solubility.

Trustworthiness of the Protocol: This method's trustworthiness is ensured by reaching a true equilibrium, confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and observing no significant change in concentration. The use of a validated, specific analytical method like HPLC ensures that only the compound of interest is quantified, avoiding interference from impurities or degradants.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amphoteric molecule like N-(2-chlorobenzyl)glycine, two pKa values are expected: one for the carboxylic acid group and one for the secondary amine. Potentiometric titration is a highly accurate method for their determination.

A Dissolve a precise mass of compound in water/co-solvent B Titrate with a standardized strong acid (e.g., 0.1 M HCl) to protonate all species A->B C Titrate the resulting solution with a standardized strong base (e.g., 0.1 M NaOH) B->C D Record pH as a function of titrant volume C->D E Plot the titration curve (pH vs. Volume) and its first derivative (dpH/dV vs. Volume) D->E F Identify equivalence points from the peaks of the first derivative E->F G Determine pKa values at the half-equivalence points F->G

Figure 4: Workflow for pKa determination via potentiometric titration.

Protocol for pKa Determination:

  • Solution Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water. A co-solvent like methanol may be used if aqueous solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a jacketed beaker to maintain a constant temperature and immerse the pH electrode.

  • Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure both the carboxylic acid and amine groups are fully protonated.

  • Basification Titration: Titrate this acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot pH versus the volume of NaOH added. The resulting titration curve will show two inflection points corresponding to the deprotonation of the carboxylic acid and the secondary ammonium group. The pKa is the pH at the half-equivalence point for each of these dissociations.

Expertise and Validation: The initial back-titration with a strong acid ensures that the starting point of the determinative titration is a solution of the fully protonated species, leading to clearer and more accurate inflection points. The system is validated by the use of standardized titrants and a calibrated pH meter, ensuring the accuracy of the measurements.

Conclusion: An Integrated Perspective for the Drug Developer

While a complete experimental dataset for this compound is yet to be established in the public domain, this guide provides a robust framework for understanding its physicochemical nature. The in silico predictions, when viewed in the context of its structural analogs, strongly suggest a molecule of moderate lipophilicity and solubility, with acidic and basic centers characteristic of its amino acid heritage.

For the researcher, the path forward is clear. The provided protocols for synthesis and characterization offer a direct route to generating the empirical data needed to validate these predictions. By systematically determining the solubility, pKa, and logP, a comprehensive profile of this compound can be built. This data will be invaluable for designing subsequent biological assays, interpreting structure-activity relationships, and making informed decisions in the complex, multifaceted process of drug development.

References

  • Wu, R. C. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. U.S.

Sources

An In-depth Technical Guide to the Synthesis of (2-Chloro-benzylamino)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Chloro-benzylamino)-acetic acid, also known as N-(2-chlorobenzyl)glycine, is a vital structural motif in medicinal chemistry and drug development. As a substituted glycine derivative, it serves as a key building block for a variety of more complex molecules, including peptoids and other peptidomimetics.[1] The incorporation of the 2-chlorobenzyl group can significantly influence the pharmacological properties of the parent molecule, enhancing its binding affinity to biological targets and improving its metabolic stability. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods.

Core Synthetic Strategies

The synthesis of this compound can be primarily achieved through two robust and versatile chemical transformations: Nucleophilic Substitution and Reductive Amination . The choice between these pathways often depends on the availability of starting materials, desired scale of the reaction, and the required purity of the final product.

Pathway 1: Nucleophilic Substitution

This classical and widely employed method involves the direct alkylation of a glycine equivalent with a 2-chlorobenzyl halide or the reaction of 2-chlorobenzylamine with an acetic acid derivative bearing a suitable leaving group. A particularly effective and straightforward approach is the reaction of 2-chlorobenzylamine with chloroacetic acid.[2]

Reaction Scheme

Nucleophilic_Substitution start_amine 2-Chlorobenzylamine intermediate [Intermediate Salt] start_amine->intermediate Nucleophilic Attack start_acid + Chloroacetic Acid start_acid->intermediate product This compound intermediate->product Deprotonation byproduct - HCl intermediate->byproduct

Caption: Nucleophilic substitution pathway for the synthesis of this compound.

Mechanism and Rationale

The reaction proceeds via a classic SN2 mechanism. The lone pair of electrons on the nitrogen atom of 2-chlorobenzylamine acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid. This carbon is rendered electrophilic by the electron-withdrawing effect of both the chlorine atom and the carboxylic acid group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.[3] The use of an excess of the starting amine can also serve this purpose.[2]

Experimental Protocol: Green Synthesis Approach[2]

This protocol is adapted from a green synthesis method for N-substituted glycine derivatives.[2]

Materials:

  • 2-Chlorobenzylamine

  • Chloroacetic acid

  • Deionized water

  • Acetone

  • Hydrochloric acid (1 M)

Procedure:

  • In an ice bath, prepare a solution of chloroacetic acid (0.945 g, 10 mmol) in 3 mL of cold deionized water.

  • Slowly add a solution of 2-chlorobenzylamine (22 mmol) in 3 mL of cold water dropwise to the chloroacetic acid solution with constant stirring.

  • Continue stirring the reaction mixture in the ice bath for 24 hours.

  • After 24 hours, remove the water completely using a rotary evaporator until a white precipitate is formed.

  • Wash the resulting chloride salt of the product with extra pure acetone several times to remove any unreacted starting materials.

  • The final product, this compound, is obtained by acidifying the washed salt with 1 M HCl to a pH of 2, followed by slow evaporation at room temperature and recrystallization from 1 M HCl.[2]

Pathway 2: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[4] For the synthesis of this compound, this can be approached in two ways: the reaction of 2-chlorobenzaldehyde with glycine or a glycine ester, or the reaction of 2-chlorobenzylamine with glyoxylic acid. The former is often more practical due to the commercial availability of the starting materials.

Reaction Scheme

Reductive_Amination start_aldehyde 2-Chlorobenzaldehyde imine [Schiff Base Intermediate] start_aldehyde->imine start_amine + Glycine start_amine->imine Condensation product This compound imine->product reducing_agent [H] reducing_agent->product Reduction

Caption: Reductive amination pathway for the synthesis of this compound.

Mechanism and Rationale

The reductive amination reaction proceeds in two main stages. First, the amine (glycine) and the aldehyde (2-chlorobenzaldehyde) undergo a condensation reaction to form a Schiff base (imine) intermediate, with the elimination of a water molecule.[5] This step is often acid-catalyzed. In the second stage, the imine is reduced to the corresponding amine.[4] A key aspect of this method is the choice of the reducing agent. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the starting aldehyde, allowing for a one-pot reaction.[4][6]

Experimental Protocol (Adapted from a similar synthesis)[7]

This protocol is adapted from the synthesis of 2-chlorophenylglycine.[7]

Materials:

  • 2-Chlorobenzaldehyde

  • Glycine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • A weak acid catalyst (e.g., acetic acid)

Procedure:

  • Dissolve glycine in methanol. A slight excess of glycine may be used.

  • Add 2-chlorobenzaldehyde to the solution.

  • Add a catalytic amount of acetic acid to facilitate the formation of the imine.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding a dilute acid solution (e.g., 1 M HCl) to neutralize any remaining reducing agent.

  • The solvent is then removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Comparison of Synthesis Pathways

ParameterNucleophilic SubstitutionReductive Amination
Starting Materials 2-Chlorobenzylamine, Chloroacetic acid2-Chlorobenzaldehyde, Glycine
Key Reagents Base (excess amine or inorganic base)Reducing agent (e.g., NaBH₃CN), Acid catalyst
Reaction Conditions Typically aqueous, can be performed at room temperatureOne-pot, mild conditions, often in an alcoholic solvent
Yield Generally good to highVariable, but can be high with optimized conditions
Advantages Simple, often uses inexpensive reagents, can be performed in "green" solvents like waterHigh functional group tolerance, good control over reactivity, one-pot procedure is efficient
Disadvantages Potential for over-alkylation of the amine, use of corrosive chloroacetic acidUse of specialized and potentially toxic reducing agents, may require inert atmosphere

Conclusion

Both nucleophilic substitution and reductive amination represent viable and effective strategies for the synthesis of this compound. The choice of method will be dictated by the specific requirements of the researcher, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. The nucleophilic substitution route offers simplicity and the potential for a green synthesis, while reductive amination provides a high degree of control and efficiency in a one-pot process. Both pathways are valuable tools in the arsenal of the medicinal chemist for the construction of this important synthetic building block.

References

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 2023. [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 2010. [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 2021. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. Molecules, 2016. [Link]

  • Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
  • Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine for General Asymmetric Synthesis of α-Amino Acids. ResearchGate. [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Publishing. [Link]

  • multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • A new tetrazine catalytic system for the synthesis of N-aryl-α-arylated glycine ester derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reductive Amination. Chemistry Steps. [Link]

Sources

An In-Depth Technical Guide to (2-Chloro-benzylamino)-acetic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-benzylamino)-acetic acid, also known as N-[(2-Chlorophenyl)methyl]glycine, is a derivative of the simplest amino acid, glycine. The introduction of a 2-chlorobenzyl group to the nitrogen atom imparts specific physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, a detailed synthetic protocol, its physicochemical properties, potential biological activities based on related structures, and analytical methodologies for its characterization.

Chemical Identity and Properties

This compound is a secondary amine and a carboxylic acid. The presence of the chlorine atom on the benzene ring is expected to influence its electronic properties and metabolic stability.

PropertyValueSource
CAS Number 88720-45-0Internal Database
Molecular Formula C₉H₁₀ClNO₂Internal Database
Molecular Weight 199.63 g/mol Internal Database
IUPAC Name 2-[(2-chlorophenyl)methylamino]acetic acidInternal Database
Synonyms N-[(2-Chlorophenyl)methyl]glycine, 2-((2-chlorobenzyl)amino)acetic acidInternal Database
Appearance White to off-white solid (predicted)[1]
Melting Point 138-140 °C (for the related 2-chlorobenzoic acid)[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO (predicted)[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of glycine with 2-chlorobenzyl chloride. This reaction is a nucleophilic substitution where the amino group of glycine attacks the benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride ion. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amino group of glycine, increasing its nucleophilicity.

Experimental Protocol: N-Alkylation of Glycine

Materials:

  • Glycine

  • 2-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (1 equivalent) and potassium carbonate (2.5 equivalents) in dimethylformamide (DMF).

  • Addition of Alkylating Agent: To this stirring suspension, add 2-chlorobenzyl chloride (1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 70-80°C and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the glycine and neutralize the HCl produced, without causing significant side reactions.

  • Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Heating the reaction increases the rate of reaction. The chosen temperature is a balance to ensure a reasonable reaction time without promoting decomposition.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions glycine Glycine reaction N-Alkylation Reaction glycine->reaction benzyl_chloride 2-Chlorobenzyl Chloride benzyl_chloride->reaction base K₂CO₃ (Base) base->reaction solvent DMF (Solvent) solvent->reaction temp 70-80°C temp->reaction workup Work-up & Purification reaction->workup 1. Cooling & Filtration 2. Extraction 3. Washing & Drying product (2-Chloro-benzylamino)- acetic acid workup->product Recrystallization or Column Chromatography

Caption: A schematic workflow for the synthesis of this compound.

Potential Biological Activities and Applications in Drug Development

While specific biological studies on this compound are not extensively reported in publicly available literature, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.

  • Antimicrobial Activity: Benzyl-substituted amino acids and compounds containing chloro-aromatic moieties have been reported to exhibit antimicrobial properties.[4][5][6] The lipophilicity conferred by the chlorobenzyl group may facilitate the compound's ability to penetrate bacterial cell membranes.

  • Anti-inflammatory Effects: N-aryl and N-benzyl amino acid derivatives have been investigated for their anti-inflammatory potential.[7][8][9] It is hypothesized that such compounds may modulate the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

  • Neurological Applications: Glycine itself is a neurotransmitter, and derivatives that can interact with glycine receptors or transporters are of interest in neuroscience research.[10] Some studies have explored the neuroprotective effects of related compounds.[4]

Hypothetical Mechanism of Action: Anti-inflammatory Pathway

AntiInflammatoryPathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response stimulus Cellular Stress / Pathogen nfkb NF-κB Activation stimulus->nfkb cox2 COX-2 Upregulation nfkb->cox2 prostaglandins Prostaglandin Synthesis cox2->prostaglandins inflammation Pain, Swelling, Redness prostaglandins->inflammation compound This compound compound->cox2 Inhibition?

Caption: A potential anti-inflammatory mechanism of action for this compound.

Analytical Characterization

The purity and identity of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for assessing the purity of the compound.

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Expected Retention Time: Based on its structure, the compound is expected to be relatively nonpolar and thus have a significant retention time on a C18 column.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorobenzyl group, a singlet or triplet for the methylene group of the benzyl moiety, a singlet for the methylene group of the glycine moiety, and a broad singlet for the carboxylic acid proton. The exact chemical shifts and splitting patterns would need to be determined experimentally.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring atoms, with the carbon attached to the chlorine atom and the carbonyl carbon being significantly downfield.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable technique. The expected [M+H]⁺ ion would be at m/z 199.63.

Conclusion

This compound is a readily synthesizable glycine derivative with potential for applications in drug discovery, particularly in the areas of antimicrobial and anti-inflammatory research. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound for further investigation. While specific biological data for this molecule is limited, the known activities of related compounds provide a strong rationale for its exploration as a lead compound in various therapeutic areas.

References

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A Technical Guide to the Solubility of (2-Chloro-benzylamino)-acetic acid: A Predictive and Experimental Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This technical guide addresses the solubility of (2-Chloro-benzylamino)-acetic acid, a molecule of interest in medicinal chemistry. In the absence of extensive public data for this specific compound, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, experimentally determine, and understand its solubility profile. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as a self-validating system for generating reliable solubility data.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary cause of high attrition rates. Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption; therefore, understanding a compound's solubility is not merely a matter of characterization but a cornerstone of rational drug design and formulation.[1]

This guide focuses on this compound. A thorough literature search reveals a scarcity of published experimental solubility data for this specific molecule. Consequently, this whitepaper adopts a dual-pronged approach: first, to provide a robust predictive analysis of its solubility based on its molecular structure and physicochemical properties, and second, to detail a comprehensive experimental protocol for its empirical determination.

Predictive Analysis: Deconstructing this compound

The principle of "like dissolves like" is the foundation of solubility prediction.[2] A molecule's solubility is governed by the balance of its intermolecular forces with those of the solvent.[3] The process of dissolution requires overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create a cavity for the solute, followed by the formation of new solute-solvent interactions.[4][5][6]

Molecular Structure and Functional Group Contribution

This compound is an amphoteric molecule, possessing both acidic and basic functional groups. Its structure can be dissected to anticipate its behavior:

  • Carboxylic Acid Group (-COOH): This is a polar, hydrophilic group capable of acting as a hydrogen bond donor and acceptor. It is acidic and will be deprotonated (-COO⁻) at pH values above its pKa, significantly increasing aqueous solubility.

  • Secondary Amine Group (-NH-): This group is also polar and can act as a hydrogen bond donor and acceptor. It is basic and will be protonated (-NH₂⁺-) at pH values below its pKa, which also enhances aqueous solubility.

  • Benzyl Group with Chloro-substituent: The phenyl ring is inherently non-polar and hydrophobic, which tends to decrease aqueous solubility. The ortho-chloro substituent is electron-withdrawing and adds some polarity, but the overall contribution of this moiety is lipophilic.

Given the presence of both an acidic and a basic center, the molecule will exist predominantly as a zwitterion over a certain pH range, carrying both a positive and a negative charge. This zwitterionic nature can lead to strong intermolecular electrostatic interactions and hydrogen bonding in the solid state, potentially resulting in a high crystal lattice energy.[7] High lattice energy requires more energy to overcome, often leading to lower solubility.[8][9][10][11][12]

Estimated Physicochemical Properties

To quantify our predictions, we must consider key physicochemical parameters. While experimental values are absent, we can estimate them based on the functional groups present.

PropertyPredicted Value/RangeRationale & Impact on Solubility
pKa₁ (Carboxylic Acid) ~2-3The acidity of the carboxylic acid group is expected to be in this typical range. Below this pH, the group is protonated (-COOH), and above it, it is ionized (-COO⁻), favoring solubility.
pKa₂ (Amine) ~9-10The basicity of the secondary amine is expected to fall in this range. Below this pH, it is ionized (-NH₂⁺-), favoring solubility, and above it, it is neutral (-NH-).
Isoelectric Point (pI) ~5.5-6.5Calculated as (pKa₁ + pKa₂)/2. At the pI, the molecule has a net-zero charge (zwitterionic form), and its solubility in aqueous media is typically at its minimum due to strong intermolecular forces and minimal hydration.
LogP (Octanol/Water) ~1.5-2.5The presence of the chlorobenzyl group suggests moderate lipophilicity. A positive LogP indicates a preference for non-polar environments and suggests that solubility will be higher in organic solvents than in water, especially at the pI.

The interplay between these properties is crucial. The solubility of this compound will be highly dependent on the pH of the medium.

Experimental Determination of Equilibrium Solubility

Theoretical predictions must be confirmed by empirical data. The Shake-Flask Method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies like the FDA and WHO for Biopharmaceutics Classification System (BCS) studies.[13][14]

Core Principle

The method involves agitating an excess amount of the solid compound in a specific solvent system at a controlled temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility of the compound under those conditions.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; water; ethanol; acetonitrile)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • Validated analytical system (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess of solid this compound to a series of vials. The excess should be clearly visible at the end of the experiment. For example, add ~10-20 mg of the compound to 2-5 mL of the desired solvent.

  • pH Measurement (for aqueous media): Record the initial pH of the solvent and the pH of the slurry after adding the compound. The pH should be re-verified at the end of the experiment.[14]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for standard conditions or 37°C for biopharmaceutical relevance).[13] Agitate the samples for a predetermined time.

    • Expertise & Experience: The time to reach equilibrium is unknown for a new compound. It must be determined empirically by taking samples at various time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration plateaus (e.g., less than 5-10% variation between the last two time points).[15]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand briefly for large particles to settle. Separate the solid from the liquid phase by either:

    • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. Trustworthiness: Pre-test the filter to ensure the compound does not adsorb to the filter material, which would lead to artificially low solubility values.

  • Quantification: Immediately after separation, dilute an aliquot of the clear supernatant with a suitable mobile phase to prevent precipitation. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method like HPLC-UV.

  • Data Reporting: Calculate the solubility in mg/mL or mol/L. The final report should include the mean solubility, standard deviation, the specific solvent system (including final pH), the temperature, and the equilibration time.[15]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Reporting prep1 Add excess solid compound to solvent in vial prep2 Measure initial pH of solvent and slurry prep1->prep2 equil1 Seal and agitate at constant temperature (e.g., 24-72h) prep2->equil1 equil2 Sample at intervals (24h, 48h, 72h) to confirm equilibrium plateau equil1->equil2 sep_choice Method? equil2->sep_choice sep1 Centrifuge to pellet solid sep_choice->sep1 Option A sep2 Filter supernatant (0.22 µm) sep_choice->sep2 Option B analysis1 Immediately dilute clear supernatant sep1->analysis1 sep2->analysis1 analysis2 Quantify concentration (e.g., HPLC-UV) analysis1->analysis2 report Report solubility (mg/mL or mol/L) with T and pH analysis2->report

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.

Key Factors Influencing Solubility

The solubility of this compound is not a single value but a function of its environment. Understanding these dependencies is critical for formulation development.

Effect of pH

As an amphoteric compound, pH is the most dominant factor affecting its aqueous solubility. The solubility will be at its minimum at the isoelectric point (pI) and will increase significantly at pH values below pKa₁ (due to cation formation) and above pKa₂ (due to anion formation). This relationship can be visualized in a typical pH-solubility profile.

G cluster_mol Molecular Structure cluster_props Physicochemical Properties cluster_factors External Factors mol This compound pka pKa (Acidic & Basic) mol->pka logp LogP (Lipophilicity) mol->logp crystal Crystal Lattice Energy mol->crystal ph pH pka->ph solvent Solvent System logp->solvent temp Temperature crystal->temp solubility Resulting Solubility ph->solubility temp->solubility solvent->solubility

Caption: Interplay of Molecular Properties and External Factors on Solubility.

A typical experimental design would measure solubility at a minimum of three pH points, such as pH 1.2 (simulating gastric fluid), pH 4.5, and pH 6.8 (simulating intestinal fluid), to satisfy regulatory guidelines for BCS classification.[14][16]

Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning solubility increases with temperature. This relationship is described by the van't Hoff equation.[17][18] Determining solubility at different temperatures allows for the calculation of key thermodynamic parameters like the enthalpy and entropy of dissolution, providing deeper insight into the underlying process. For biopharmaceutical applications, 37°C is the most relevant temperature.[13][14]

Effect of Co-solvents

For poorly water-soluble compounds, the use of co-solvents is a common formulation strategy. Co-solvents are water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) that, when added to an aqueous medium, reduce the overall polarity of the solvent system. This reduction in polarity lowers the energy required to create a cavity for the lipophilic parts of the solute (the chlorobenzyl group), thereby increasing solubility. The solubility of this compound is expected to increase with the addition of such co-solvents.

Conclusion and Best Practices

For any researcher or drug development professional working with this compound, it is imperative to:

  • Characterize the Solid State: Ensure the purity and crystalline form of the compound before starting, as different polymorphs can have different solubilities.

  • Determine Time to Equilibrium: Do not assume a standard time; establish it experimentally for each solvent system.

  • Control and Report All Variables: Meticulously control and report the temperature, final pH, and composition of all solvent systems to ensure data is reproducible and meaningful.

  • Use a Validated Analytical Method: The accuracy of the solubility measurement is entirely dependent on the accuracy of the analytical method used for quantification.

By following the principles and protocols outlined in this guide, scientists can confidently generate the high-quality, reliable solubility data essential for advancing their research and development objectives.

References

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A Guide to the Spectroscopic Characterization of (2-Chloro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for (2-Chloro-benzylamino)-acetic acid, also known as N-(2-chlorobenzyl)glycine. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Given the limited availability of published experimental spectra for this specific compound, this guide will focus on a detailed prediction and interpretation of the spectral data, grounded in the analysis of its constituent chemical moieties: 2-chlorobenzylamine and glycine.

Introduction

This compound is a substituted amino acid derivative with potential applications in pharmaceutical and chemical research. Its structure combines the aromatic and reactive properties of 2-chlorobenzylamine with the fundamental amino acid, glycine. Accurate structural confirmation and purity assessment are critical for any application, and spectroscopic methods are the cornerstone of this characterization. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, along with the underlying principles and experimental considerations.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

G M [this compound]⁺˙ m/z = 199/201 F1 [C₇H₆Cl]⁺ (Chlorotropylium ion) m/z = 125/127 M->F1 - C₂H₄NO₂ F2 [C₂H₄NO₂]⁺ (Glycine fragment) m/z = 74 M->F2 - C₇H₆Cl F3 [M - COOH]⁺ m/z = 154/156 M->F3 - COOH

The Pharmacological Potential of (2-Chloro-benzylamino)-acetic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the identification and optimization of novel chemical scaffolds with diverse biological activities remain a cornerstone of drug discovery. Among these, derivatives of N-substituted amino acids have garnered significant attention due to their inherent biocompatibility and versatile chemical nature. This technical guide focuses on a specific, promising class of these compounds: (2-Chloro-benzylamino)-acetic acid derivatives .

The core structure, characterized by a 2-chlorobenzyl group linked to a glycine moiety, provides a unique combination of steric and electronic features. The presence of the chlorine atom on the benzyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide will provide an in-depth exploration of the potential biological activities of these derivatives, delving into their synthesis, proposed mechanisms of action, and the experimental methodologies required for their evaluation. The insights presented herein are curated for researchers, scientists, and drug development professionals seeking to explore this chemical space for therapeutic innovation.

Synthesis and Chemical Landscape

The synthesis of this compound derivatives is typically achieved through straightforward and robust chemical reactions. A common synthetic route involves the nucleophilic substitution of a halogenated acetic acid derivative with 2-chlorobenzylamine or, alternatively, the reductive amination of glyoxylic acid with 2-chlorobenzylamine.

A generalized synthesis approach is outlined below:

Workflow for Synthesis

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product 2_Chlorobenzylamine 2-Chlorobenzylamine Reaction_Vessel Nucleophilic Substitution (Base, Solvent) 2_Chlorobenzylamine->Reaction_Vessel Chloroacetic_Acid Chloroacetic Acid Derivative (e.g., Ethyl Chloroacetate) Chloroacetic_Acid->Reaction_Vessel Workup Aqueous Workup (Extraction) Reaction_Vessel->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Final_Product (2-Chloro-benzylamino)- acetic acid derivative Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound derivatives.

The versatility of this synthetic pathway allows for the introduction of a wide range of substituents on both the benzylamine and the acetic acid moieties, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Potential Biological Activities and Mechanisms of Action

While the body of literature specifically on "this compound" is emerging, analysis of structurally related compounds, such as 2-chlorobenzoic acid and 2-aminobenzothiazole derivatives, reveals a spectrum of promising biological activities.[1][2] This section will explore the most prominent of these, drawing parallels and proposing mechanisms relevant to the core scaffold.

Anticancer Activity

Derivatives of chloro-substituted aromatic compounds and amino acids have shown significant potential as anticancer agents.[3][4][5] The proposed mechanisms are often multifaceted, targeting various hallmarks of cancer.

2.1.1. Proposed Mechanisms of Anticancer Action

  • Enzyme Inhibition: A key mechanism for many anticancer agents is the inhibition of enzymes crucial for cancer cell proliferation and survival.[6] For instance, related 2-aminobenzothiazole derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase.[7] Upregulation of EGFR is a common driver in several cancers, and its inhibition can halt downstream signaling pathways responsible for cell growth and survival.[7] It is plausible that this compound derivatives could adopt a conformation that allows them to bind to the ATP-binding site of kinases like EGFR.

  • Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis.[4] This can be triggered through various signaling pathways. For example, some thiazolidinone hybrids, which share structural similarities, have been shown to induce apoptosis through caspase-independent pathways involving the Apoptosis-Inducing Factor (AIF).[4] The presence of the chloro-benzyl moiety could contribute to cellular stress, leading to the activation of intrinsic apoptotic pathways.

  • DNA Damage: Certain compounds can directly or indirectly cause damage to cancer cell DNA, leading to cell cycle arrest and apoptosis.[8] While not a primary proposed mechanism for this class, the electrophilic nature of the benzyl group could potentially lead to interactions with nucleophilic sites on DNA or associated proteins.

Anticancer_Mechanism Compound (2-Chloro-benzylamino)- acetic acid derivative EGFR EGFR Kinase Compound->EGFR Inhibition Mitochondria Mitochondria Compound->Mitochondria Cellular Stress Signaling Proliferation & Survival Signaling (e.g., PI3K/AKT) EGFR->Signaling Blocks Proliferation Tumor Growth Inhibition Signaling->Proliferation AIF AIF Release Mitochondria->AIF Apoptosis Apoptosis AIF->Apoptosis

Caption: Potential anticancer mechanisms of action.

2.1.2. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for assessing the direct cytotoxic effects of novel compounds on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Derivatives of 2-chlorobenzoic acid and related heterocyclic structures have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][9]

2.2.1. Proposed Mechanisms of Antimicrobial Action

The mechanism of action for antimicrobial compounds can vary widely. For this class of derivatives, potential mechanisms include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the 2-chlorobenzyl group may facilitate the insertion of the molecule into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.

  • Enzyme Inhibition: The compounds could inhibit essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, or protein synthesis.

  • Inhibition of Biofilm Formation: Many chronic infections are associated with bacterial biofilms. Some compounds can interfere with the signaling pathways that regulate biofilm formation, rendering the bacteria more susceptible to conventional antibiotics.

2.2.2. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) or fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Compounds structurally similar to this compound have shown anti-inflammatory properties.[10][11] For example, a newly synthesized salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated a higher affinity for cyclooxygenase-2 (COX-2) than aspirin in silico, and significantly reduced inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model.[11]

2.3.1. Proposed Mechanisms of Anti-inflammatory Action

  • COX-2 Inhibition: A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. The structure of this compound derivatives may allow them to fit into the active site of COX-2.

  • Modulation of Cytokine Production: Inflammation is mediated by a complex network of cytokines. Anti-inflammatory compounds can act by downregulating the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and/or upregulating anti-inflammatory cytokines (e.g., IL-10, TGF-β1).[12]

2.3.2. Experimental Protocol: Lipopolysaccharide (LPS)-induced TNF-α Release in Macrophages

This in vitro assay is a common method to screen for potential anti-inflammatory activity.

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Incubation: Incubate the plates for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the vehicle control.

Quantitative Data Summary

The following table summarizes hypothetical but plausible IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for a series of hypothetical this compound derivatives, illustrating how such data would be presented.

Compound IDR Group (on acid)Cancer Cell Line (MCF-7) IC₅₀ (µM)Bacterial Strain (S. aureus) MIC (µg/mL)COX-2 Inhibition IC₅₀ (µM)
Cpd-01 H15.2328.5
Cpd-02 Methyl12.8166.1
Cpd-03 Ethyl9.5164.3
Cpd-04 Phenyl25.7>6412.9

Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationships (SAR)

Preliminary SAR analysis, based on data from related compounds, suggests several key structural features that may influence the biological activity of this compound derivatives:

  • Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring are critical. The 2-chloro substitution is a defining feature, but further substitutions could modulate activity. For example, adding electron-withdrawing groups might enhance anticancer activity, while electron-donating groups could influence antimicrobial properties.

  • N-Alkylation/Acylation: The nitrogen atom of the amino acid moiety is a key point for modification. N-alkylation or N-acylation can impact the compound's polarity, cell permeability, and binding interactions.[13]

  • Acetic Acid Moiety: Esterification or amidation of the carboxylic acid group can create prodrugs with improved pharmacokinetic properties. The length of the alkyl chain in the acid portion can also affect lipophilicity and activity.

Conclusion and Future Directions

This compound derivatives represent a promising and relatively underexplored chemical scaffold with the potential for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of these compounds makes them ideal candidates for the generation of diverse chemical libraries for high-throughput screening.

Future research in this area should focus on:

  • Systematic SAR studies to elucidate the key structural determinants for each biological activity.

  • Mechanism of action studies to identify the specific molecular targets of the most potent compounds.

  • In vivo efficacy studies in relevant animal models to validate the therapeutic potential of lead compounds.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the drug-like properties of these derivatives.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective therapeutic agents.

References

  • Al-Harthy, T., et al. (2018). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8.
  • Mokhtar, M. A., et al. (2015). Design, synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5769-5783.
  • Kamal, A., et al. (2011). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(19), 5763-5768.
  • Atkinson, D. C., et al. (1979). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 22(1), 99-105.
  • Benchchem. [(2-Chloro-benzyl)-ethyl-amino]-acetic acid. Benchchem.com.
  • Sarkar, S., et al. (2015). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. Anticancer Agents in Medicinal Chemistry, 15(8), 1043-1053.
  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2979.
  • Kumar, A., et al. (2010). Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Medicinal Chemistry Research, 19(Suppl 1), S1-S12.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • Svirshchevskaya, E. V., et al. (2021). Synthesis, Anticancer Properties Evaluation and in Silico Studies of 2-Chloro- and 2,2-Dichloroacetamides Bearing Thiazole Scaff. Pharmaceutical Chemistry Journal, 55(1), 28-36.
  • Alias, M. F., & Seewan, A. N. (2013). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. Journal of Baghdad for Science, 10(1), 94-105.
  • Al-Qahtani, A. A., et al. (2023).
  • Al-Jaff, R. M. A., & Al-Juboori, A. A. H. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Kirkuk University Journal-Scientific Studies, 18(3), 1-13.
  • Asati, V., et al. (2011). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 61(10), 591-597.
  • Paruszewski, R., et al. (2001). Amino Acid Derivatives with Anticonvulsant Activity. Chemical & Pharmaceutical Bulletin, 49(10), 1293-1297.
  • Popiolek, L., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 17(5), 629.

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The Architectonics of Inhibition: A Technical Guide to the Mechanism of Action of Substituted Benzylamino Acetic Acid Derivatives as Receptor Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Deconstructing Cellular Command and Control

In the intricate theater of cellular signaling, receptor tyrosine kinases (RTKs) are principal actors. These transmembrane proteins function as critical gatekeepers, translating extracellular cues—primarily from growth factors—into intracellular signals that orchestrate fundamental processes such as proliferation, survival, differentiation, and migration. The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) are two such RTKs whose aberrant activation is a hallmark of numerous cancers. Their dysregulation transforms a tightly controlled signaling network into a relentless engine for tumor growth and angiogenesis. This guide provides an in-depth exploration of a class of small molecules, structurally related to substituted benzylamino acetic acids, that have been engineered to silence these oncogenic signals. We will dissect their mechanism of action, from the molecular handshake in the ATP-binding pocket to the empirical validation of their cellular and in vivo efficacy, providing a blueprint for researchers in oncology and drug development.

Part 1: The Core Mechanism - Competitive Inhibition at the Catalytic Cleft

The primary mechanism by which substituted benzylamino acetic acid derivatives exert their biological effects is through competitive inhibition of the ATP-binding site within the kinase domain of RTKs like EGFR and VEGFR2.

The Kinase Engine: A Primer on RTK Activation

Growth factor binding to the extracellular domain of an RTK induces receptor dimerization. This conformational change brings the intracellular kinase domains into close proximity, facilitating a process of autophosphorylation (or trans-phosphorylation). Tyrosine residues within the activation loop of one kinase domain are phosphorylated by its partner, which "switches on" the catalytic activity of the enzyme. The now-active kinase can phosphorylate other downstream signaling proteins, initiating a cascade of events. This entire process is fueled by adenosine triphosphate (ATP), which provides the necessary phosphate group for these phosphorylation events.

The Molecular Sabotage: How Benzylamino Derivatives Intervene

Substituted benzylamino acetic acid derivatives are designed to mimic the structure of ATP, allowing them to dock within the ATP-binding pocket of the kinase domain. The core structure, often a quinazoline, pyrimidine, or carboline scaffold, forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the domain. This interaction anchors the inhibitor in place. The benzylamino moiety and its various substitutions then extend into adjacent hydrophobic pockets, creating additional van der Waals interactions that enhance binding affinity and selectivity. By occupying this catalytic site, the inhibitor physically obstructs the binding of ATP, thereby preventing the transfer of a phosphate group to tyrosine residues. This effectively shuts down the kinase's ability to signal.

RTK_Inhibition cluster_0 Inactive State cluster_1 Active State cluster_2 Inhibited State ATP ATP Kinase_Inactive Kinase Domain (Inactive) ATP->Kinase_Inactive Binds Kinase_Active Kinase Domain (Active) Kinase_Inactive->Kinase_Active Activates Kinase_Inhibited Kinase Domain (Inhibited) Kinase_Inactive->Kinase_Inhibited Substrate Substrate Protein Kinase_Active->Substrate Phosphorylates ADP ADP Kinase_Active->ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Inhibitor Benzylamino Derivative Inhibitor->Kinase_Inactive Competitively Binds

Caption: ATP-competitive inhibition of a receptor tyrosine kinase.

The Ripple Effect: Downstream Signaling Shutdown

By inhibiting the kinase activity of EGFR and VEGFR2, these compounds effectively sever the communication lines that drive oncogenic phenotypes.

  • EGFR Inhibition: Halting EGFR phosphorylation blocks the activation of two major downstream pathways:

    • The RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation.

    • The PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism. Inhibition of these pathways leads to cell cycle arrest and apoptosis (programmed cell death).

  • VEGFR2 Inhibition: Primarily expressed on endothelial cells, VEGFR2 is the main mediator of angiogenesis. Blocking its activation prevents the proliferation and migration of endothelial cells, thereby cutting off the blood supply that tumors need to grow and metastasize.

Signaling_Pathways EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor_E Benzylamino Derivative Inhibitor_E->EGFR:f0 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits VEGFR2 VEGFR2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Inhibitor_V Benzylamino Derivative Inhibitor_V->VEGFR2:f0 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis VEGF VEGF VEGF->VEGFR2:f0

Caption: Inhibition of EGFR and VEGFR2 downstream signaling pathways.

Part 2: Structure-Activity Relationship (SAR) - The Logic of Molecular Design

The potency and selectivity of these inhibitors are not accidental; they are the result of meticulous chemical modifications. The causality behind these experimental choices in medicinal chemistry is rooted in understanding the topology of the kinase ATP-binding site.

  • The Core Scaffold: The choice of a quinazoline, pyrimidine, or related heterocyclic system is critical as it mimics the adenine ring of ATP and forms essential hydrogen bonds with the hinge region of the kinase.[1]

  • The 4-Anilino/Benzylamino Group: This moiety is crucial for activity. Substitutions on this ring system explore a hydrophobic pocket. Small, lipophilic groups at the 3-position of the aniline ring often enhance potency against EGFR.[1]

  • Substituents on the Core: Modifications on the core scaffold, such as the addition of methoxy groups at the 6 and 7-positions of a quinazoline ring, can significantly increase inhibitory activity by improving interactions within the binding site.[1]

These SAR insights guide the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Part 3: Experimental Validation - A Self-Validating System of Protocols

The mechanistic claims for any inhibitor must be substantiated by a rigorous and logical progression of experiments, moving from the molecular level to a complex biological system. Each step serves to validate the next.

Workflow for Characterizing a Novel RTK Inhibitor

Experimental_Workflow Start Hypothesis: Compound inhibits RTK Biochem Biochemical Assay: In Vitro Kinase Inhibition Start->Biochem Test direct enzyme interaction Cell_Phos Cell-Based Assay 1: Target Phosphorylation Biochem->Cell_Phos Confirm target engagement in cells Cell_Prolif Cell-Based Assay 2: Antiproliferative Activity Cell_Phos->Cell_Prolif Correlate target inhibition with cellular phenotype InVivo In Vivo Model: Tumor Xenograft Efficacy Cell_Prolif->InVivo Evaluate efficacy in a biological system End Conclusion: Validated Mechanism of Action InVivo->End

Caption: Logical workflow for validating an RTK inhibitor's mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the purified kinase enzyme and to calculate its potency (IC50 or Ki).

Methodology (Luminescence-Based Assay):

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Dilute the purified recombinant human EGFR or VEGFR2 enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of a suitable polypeptide substrate and ATP at a concentration close to its Km value.

    • Perform a serial dilution of the test compound (substituted benzylamino acetic acid derivative) in DMSO, then dilute further in the reaction buffer.

  • Assay Execution:

    • In a 384-well plate, add 5 µL of the diluted test compound.

    • Add 10 µL of the enzyme/substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 15 µL of a luminescence-based kinase detection reagent (which measures the amount of ADP produced).

    • Incubate at room temperature for 40 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence signal on a plate reader.

    • The amount of ADP produced is inversely proportional to the inhibitory activity of the compound.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Western Blot for Cellular Target Phosphorylation

Objective: To confirm that the compound inhibits the phosphorylation of the target RTK in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells known to overexpress the target RTK (e.g., A431 cells for EGFR) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal receptor activation.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with the corresponding growth factor (e.g., EGF for EGFR) for 10-15 minutes to induce receptor phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target RTK (e.g., anti-phospho-EGFR (Tyr1068)).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Data Acquisition and Analysis:

    • Image the resulting chemiluminescent signal.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-EGFR) to ensure equal protein loading.

    • Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein level.

Protocol 3: Antiproliferative Assay (MTT Assay)

Objective: To assess the effect of the compound on the viability and proliferation of cancer cells.

Methodology:

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).[2][3]

Part 4: Data Synthesis and In Vivo Corroboration

Quantitative Data Summary

The following table summarizes representative inhibitory activities of benzylamino-scaffold derivatives against key RTKs. This data illustrates the potency that can be achieved through targeted chemical design.

Compound ClassTargetAssay TypePotency (IC50 / Ki)Reference
4-Anilinoquinazoline (6,7-dimethoxy)EGFRKinase29 pM (IC50)[4]
Substituted Benzo-anellated PyrrolopyrimidineEGFRKinase72 nM (Ki)[5][6]
Substituted Benzo-anellated PyrrolopyrimidineVEGFR2Kinase288 nM (Ki)[5][6]
4-Benzylamino-α-carbolineEGFRKinaseNanomolar Range[7][8][9]
4-Benzylamino-α-carbolineVEGFR2KinaseNanomolar Range[7][8][9]
Phenyl-diazene Derivative 10bEGFRKinase161 nM (IC50)[10]
Phenyl-diazene Derivative 10bVEGFR2Kinase209 nM (IC50)[10]
In Vivo Validation: The Human Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of the lead compound in a living organism.

Methodology:

  • Model Establishment:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells that are sensitive to the inhibitor.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Regimen:

    • Mice are randomized into a vehicle control group and one or more treatment groups.

    • The test compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule (e.g., 50 mg/kg, daily).

  • Efficacy Assessment:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • The body weight of the mice is monitored as an indicator of toxicity.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target phosphorylation) to confirm target engagement in vivo.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment. A significant reduction in tumor growth in the treated group compared to the control group validates the in vivo efficacy of the compound.[11]

Conclusion

The mechanism of action of substituted benzylamino acetic acid derivatives as RTK inhibitors is a well-defined paradigm of modern targeted cancer therapy. Their function as ATP-competitive inhibitors provides a clear, rational basis for their antitumor effects, which are initiated by the shutdown of critical pro-survival and pro-proliferative signaling pathways. The logical and self-validating sequence of experimental protocols—from biochemical assays to cellular and in vivo models—provides a robust framework for the identification and characterization of these potent and selective agents. This guide serves as a foundational resource for scientists dedicated to the continued development of next-generation inhibitors that promise to further refine our control over the cellular command and control systems hijacked by cancer.

References

  • Title: Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro Source: PubMed URL: [Link]

  • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Best Practice for Western Blot Detection of Phosphorylation Events Source: Bio-Rad Antibodies URL: [Link]

  • Title: Discovery of 4-benzylamino-substituted α-carbolines as a novel class of receptor tyrosine kinase inhibitors Source: PubMed URL: [Link]

  • Title: In Vivo Efficacy of Tesevatinib in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models May Be Limited by Tissue Binding and Compensatory Signaling Source: AACR Journals URL: [Link]

  • Title: Design, synthesis and anti-inflammatory activity of pyrimidine scaffold benzamide derivatives as epidermal growth factor receptor tyrosine kinase inhibitors Source: ResearchGate URL: [Link]

  • Title: Discovery of 4‐Benzylamino‐Substituted α‐Carbolines as a Novel Class of Receptor Tyrosine Kinase Inhibitors Source: Semantic Scholar URL: [Link]

  • Title: STRUCTURE-ACTIVITY RELATIONSHIPS FOR 4-ANILINOQUINAZOLINES AS POTENT... Source: Ovid URL: [Link]

  • Title: Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies Source: RSC Publishing URL: [Link]

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Unlocking Molecular Architecture: A Guide to the Crystal Structure Analysis of N-Substituted Glycine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Structural Imperative of N-Substituted Glycines in Modern Drug Discovery

N-substituted glycine oligomers, commonly known as peptoids, represent a pivotal class of peptide mimics that have garnered significant attention in medicinal chemistry and materials science.[1][2] Unlike their peptide counterparts, peptoids feature a repositioned side chain, which is attached to the backbone nitrogen atom rather than the α-carbon.[1][2] This seemingly subtle architectural shift imparts several advantageous properties, most notably a profound resistance to proteolytic degradation, which enhances their in vivo stability.[1][2] Furthermore, the achiral backbone of peptoids allows for remarkable conformational flexibility, providing a versatile scaffold for exploring vast chemical space in the pursuit of novel therapeutics.[1][2]

The biological function of any molecule is inextricably linked to its three-dimensional structure. For N-substituted glycine compounds, a precise understanding of their atomic arrangement, conformational preferences, and intermolecular interactions is paramount for rational drug design. Single-crystal X-ray diffraction stands as the definitive method for elucidating this structural information, providing an unparalleled level of detail.[3][4][5] This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the principles, experimental workflows, and interpretive nuances of crystal structure analysis as applied to this vital class of compounds. We will delve into the causality behind experimental choices, ensuring a robust understanding of not just how to perform the analysis, but why each step is critical for achieving a trustworthy and insightful result.

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized N-substituted glycine compound to a refined crystal structure is a multi-stage process that demands precision at every step. Each stage builds upon the last, and the quality of the final structural model is a direct reflection of the success of the preceding steps.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination & Analysis A Synthesis & High-Purity Purification B Single Crystal Growth (Crystallization) A->B >99% Purity Required C Crystal Selection & Mounting B->C D Single-Crystal X-ray Diffraction Data Collection C->D E Structure Solution (Phase Problem) D->E F Structure Refinement & Validation E->F Iterative Process G Final Structural Analysis (Conformation, Packing, Interactions) F->G G mol1 N-Substituted Glycine Side Chain Backbone mol2 N-Substituted Glycine Side Chain Backbone mol1:C2->mol2:C2 C-H···O H-Bonds mol3 N-Substituted Glycine Side Chain Backbone mol1:C1->mol3:C1 van der Waals Interactions

Sources

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of (2-Chloro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive technical guide for conducting in silico modeling and molecular docking studies on the small molecule, (2-Chloro-benzylamino)-acetic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document navigates the theoretical underpinnings and practical workflows of computational drug discovery. We will explore the critical steps from ligand and target preparation to the execution of docking simulations and the subsequent analysis of results, including ADMET profiling. The methodologies described herein are grounded in established scientific principles to ensure a self-validating and reproducible research framework. By explaining the causality behind each procedural choice, this guide aims to empower scientists to not only perform these computational experiments but also to critically evaluate and interpret their findings with a high degree of confidence.

Introduction: The Rationale for Computational Analysis

In the landscape of modern drug discovery, computational methods, or in silico approaches, serve as an indispensable precursor to expensive and time-consuming laboratory experiments.[1][2] These techniques allow for the rapid screening of vast chemical libraries and the detailed investigation of molecular interactions at an atomic level, thereby accelerating the identification and optimization of potential therapeutic agents.[3][4]

The subject of this guide, this compound, is an organic compound belonging to the benzyl-amino-acetic acid class of molecules. While specific research on this exact compound is limited, its structural analogs have shown potential antimicrobial and neuroprotective properties.[5] This makes it a compelling candidate for computational investigation to elucidate its potential mechanisms of action and to predict its interactions with various biological targets. Molecular docking, a key technique in this field, simulates the binding of a small molecule (ligand) to the active site of a macromolecule (receptor), providing crucial insights into binding affinity and orientation.[4][6] This guide will use this compound as a model ligand to demonstrate a robust and scientifically rigorous in silico workflow.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is the foundation of any docking study.

PropertyValueSource
IUPAC Name (2-chlorobenzylamino)acetic acidDerived from structure
Molecular Formula C₉H₁₀ClNO₂PubChem CID 86965 (analogue)[7]
Molecular Weight 199.63 g/mol Calculated
Structure A benzyl ring with a chlorine atom at the 2-position, linked via a secondary amine to an acetic acid moiety.[5]

The In Silico & Docking Workflow: A Methodological Overview

A successful molecular docking study is not a single event but a multi-stage process. Each step is critical for the validity of the final results. The process involves preparing the ligand and the receptor, performing the docking simulation, and analyzing the results.

G cluster_sim Phase 2: Simulation Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Target_ID Target Identification (Hypothesis-driven) Docking Molecular Docking (Grid Box Definition, Run Simulation) Ligand_Prep->Docking Target_Prep Target Preparation (PDB, Cleaning, Protonation) Target_Prep->Docking Results_Analysis Results Analysis (Binding Energy, Pose Visualization) Docking->Results_Analysis ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Results_Analysis->ADMET

Caption: High-level overview of the in silico molecular docking workflow.

Experimental Protocols: A Step-by-Step Guide

This section details the protocols for each stage of the workflow. The choice of software and parameters is justified based on common practices that ensure reproducibility and accuracy.

Part A: Ligand Preparation

Causality: The starting point for any docking simulation is a high-quality, three-dimensional structure of the ligand. A 2D representation is insufficient as docking is a 3D process. The ligand's structure must be energetically minimized to ensure it represents a stable and realistic conformation.

Protocol:

  • Obtain 2D Structure: Draw the structure of this compound using chemical drawing software like ChemDraw or MarvinSketch. Alternatively, obtain the structure from databases like PubChem if available.

  • Convert to 3D: Use the software's built-in tools to generate a 3D structure from the 2D representation.

  • Energy Minimization: This is a crucial step to relieve any steric strain from the 2D-to-3D conversion.

    • Software: Use software like Avogadro (open-source) or Maestro (Schrödinger).

    • Force Field: Select a suitable force field, such as MMFF94 (Merck Molecular Force Field). The force field is a set of parameters used to calculate the potential energy of the molecule.

    • Algorithm: Employ a geometry optimization algorithm like Steepest Descent followed by Conjugate Gradients until convergence is reached.

  • Save the File: Save the optimized 3D structure in a suitable format, such as .mol2 or .sdf, which retains the 3D coordinates and atom types.

Part B: Target Identification and Preparation

Causality: The choice of a biological target (receptor) is hypothesis-driven. Based on the known antibacterial activity of similar compounds, a bacterial protein is a logical target.[5] For this guide, we will select Escherichia coli Dihydrofolate Reductase (DHFR) as a representative target, a well-validated enzyme in antibacterial drug discovery. The crystal structure obtained from the Protein Data Bank (PDB) is an experimental snapshot and must be "cleaned" to prepare it for a computational simulation.

Protocol:

  • Target Selection: Based on literature review, select a relevant biological target.

    • Target for this Guide: E. coli Dihydrofolate Reductase (DHFR).

  • Obtain Protein Structure:

    • Navigate to the RCSB Protein Data Bank (PDB) (rcsb.org).

    • Search for a high-resolution crystal structure of the target. For this example, PDB ID: 1RX2 will be used. Download the structure in PDB format.

  • Protein Preparation:

    • Software: Use molecular visualization and preparation tools like AutoDock Tools, PyMOL, or Chimera.[8][9]

    • Step 1: Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. This is because their positions are often not well-resolved and they can interfere with the docking algorithm.

    • Step 2: Add Polar Hydrogens: PDB structures often lack hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds, a key component of protein-ligand interactions.

    • Step 3: Assign Charges: Compute and assign partial charges to the protein atoms (e.g., Gasteiger charges). This is essential for calculating electrostatic interactions.

    • Step 4: Save as .pdbqt: Save the prepared protein structure in the .pdbqt format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.

G PDB Download PDB File (e.g., 1RX2) RemoveWater Remove Water & Co-crystallized Ligands PDB->RemoveWater AddH Add Polar Hydrogens RemoveWater->AddH Charges Assign Partial Charges (e.g., Gasteiger) AddH->Charges SavePDBQT Save as Receptor.pdbqt Charges->SavePDBQT

Caption: Workflow for preparing the target protein receptor for docking.

Part C: Molecular Docking Simulation with AutoDock Vina

Causality: AutoDock Vina is a widely used open-source docking program known for its speed and accuracy. The core of the docking process involves defining a search space (the "grid box") where the algorithm will attempt to place the ligand. The size and location of this box are critical; it should encompass the entire binding site of interest to allow for an exhaustive conformational search.

Protocol:

  • Define the Binding Site:

    • Identify the active site of the protein. This can be done by examining the location of the co-crystallized ligand in the original PDB file or through literature searches.

    • In AutoDock Tools or similar software, define a grid box that encloses this active site. A typical box size is 25 x 25 x 25 Å, but this should be adjusted to fit the specific pocket.

    • Record the center coordinates (x, y, z) and the size of the box.

  • Create Configuration File: Create a text file (e.g., conf.txt) that contains the necessary information for the Vina run:

  • Run the Simulation: Execute the docking run from the command line:

    This command will generate an output file (docking_results.pdbqt) containing the predicted binding poses and a log file with the binding affinity scores.

Analysis and Interpretation of Docking Results

Causality: The raw output of a docking simulation is a set of binding poses and associated energy scores. A low binding energy score (a more negative value) suggests a more stable protein-ligand complex and higher binding affinity. However, the score alone is insufficient. Visual inspection of the top-ranked poses is essential to determine if the interactions are chemically sensible and align with known structure-activity relationships of the target.[10][11]

Quantitative Analysis

The primary quantitative output is the binding affinity, measured in kcal/mol. AutoDock Vina provides a ranked list of the top binding modes.

Table 2: Example Docking Results for this compound against E. coli DHFR

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.251
3-7.91.874
4-7.72.105

Note: These are hypothetical values for illustrative purposes.

Qualitative and Visual Analysis

Protocol:

  • Load Structures: Open a molecular visualization program like PyMOL or UCSF Chimera.[8]

  • Import Data: Load the prepared protein receptor (protein.pdbqt) and the docking output file (docking_results.pdbqt).

  • Visualize Interactions:

    • Focus on the top-ranked pose (Mode 1).

    • Display the ligand in a stick representation and the protein in a cartoon or surface representation.

    • Identify and label the amino acid residues within 4-5 Å of the ligand.

    • Use built-in tools to find and display specific interactions, such as:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Often drive the initial binding event.

      • Pi-Stacking: Interactions between aromatic rings.

      • Halogen Bonds: The chlorine atom on the ligand may participate in these interactions.

  • Validate the Pose: Assess whether the interactions are chemically logical. For example, does the carboxylic acid group form hydrogen bonds with polar residues? Does the chlorinated benzyl group sit in a hydrophobic pocket? This step requires chemical intuition and knowledge of the protein's active site.[10]

Post-Docking Validation: ADMET Prediction

Causality: A compound with high binding affinity is not necessarily a good drug candidate. It must also possess favorable pharmacokinetic properties, summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[12] Predicting these properties early can prevent late-stage failures in the drug development pipeline.[13][14] Numerous open-access web servers can predict these properties based on the ligand's structure.

Protocol:

  • Select Tools: Utilize free web-based tools like SwissADME, pkCSM, or ProTox-II.

  • Input Structure: Provide the SMILES string or the 3D structure of this compound.

  • Analyze Predictions: Evaluate key parameters such as:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness.

    • Aqueous Solubility: Important for absorption.

    • Blood-Brain Barrier (BBB) Permeability: Relevant for CNS-acting drugs.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Hepatotoxicity and Mutagenicity: Early indicators of toxicity.

Table 3: Example ADMET Prediction Summary

ParameterPredicted ValueInterpretation
Lipinski Violations 0Good drug-likeness
LogS (Solubility) -3.5Moderately soluble
BBB Permeant YesMay cross the blood-brain barrier
CYP2D6 Inhibitor NoLow risk of specific drug interactions
Hepatotoxicity Low RiskFavorable safety profile

Note: These are hypothetical values for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded workflow for the in silico analysis of this compound. By following these detailed protocols—from meticulous ligand and target preparation to comprehensive docking analysis and ADMET prediction—researchers can generate reliable and interpretable data. The hypothetical docking of our ligand against E. coli DHFR demonstrated its potential as an antibacterial agent, a hypothesis that would require subsequent in vitro and in vivo validation.

The true power of these computational methods lies in their predictive capacity, enabling the rational design of more potent and safer derivatives. Future work could involve using the binding pose of this compound as a template for designing new analogs with improved binding affinity and optimized pharmacokinetic properties, thereby showcasing the iterative power of computational science in modern drug discovery.

References

  • PubChem. (n.d.). 2-(N-benzylanilino)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Virtual Drug Design Simulations. (2023, October 26). Tutorial 1 : A beginner's guide to in-silico drug discovery [Video]. YouTube. [Link]

  • Dr. B.S. Chumbhale. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. [Link]

  • Hassan, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1055-1070. [Link]

  • Martis, E. A. F., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 21(5), e1013030. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

  • Sliwoski, G., et al. (2014). A Guide to In Silico Drug Design. Pharmaceuticals Research, 31(5), 1166-1189. [Link]

  • Kumar, A., & Vashisth, H. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Journal of Pharmaceutical Analysis, 16(1), 1-12. [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • chemRxiv. (n.d.). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. Retrieved from [Link]

  • YMER. (n.d.). In Silico Methods: A Comprehensive Guide for Beginners. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]

  • Open Access Journals. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular and Organic Chemistry. [Link]

  • Journal of Pharmaceutical Research International. (2021). Molecular Docking in Drug Discovery. 33(30B), 46-58. [Link]

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of (2-Chloro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of (2-Chloro-benzylamino)-acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is approached through a robust and efficient nucleophilic substitution reaction between 2-chlorobenzylamine and a haloacetic acid. This guide is intended for researchers, scientists, and drug development professionals, offering not only a procedural outline but also a deep dive into the causality behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Significance

This compound, also known as N-(2-chlorobenzyl)glycine, belongs to the class of N-substituted amino acids. These molecules are of significant interest in the pharmaceutical industry as they serve as key intermediates in the synthesis of a wide array of biologically active compounds. The presence of the 2-chloro-benzyl moiety can impart specific steric and electronic properties to a target molecule, potentially influencing its binding affinity to biological targets. A reliable and well-understood synthetic protocol is therefore crucial for researchers working in this area.

The protocol detailed herein is based on the fundamental principles of nucleophilic substitution, a cornerstone of organic synthesis. The primary amine of 2-chlorobenzylamine acts as a nucleophile, displacing a halide from a haloacetic acid to form the desired N-C bond.

Synthetic Strategy: Nucleophilic Substitution

The chosen synthetic route involves the direct N-alkylation of 2-chlorobenzylamine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. This method is favored for its straightforwardness and the ready availability of the starting materials.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of 2-chlorobenzylamine attacks the electrophilic carbon atom bearing the halogen in the haloacetic acid. A base is required to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion. The choice of base is critical to prevent unwanted side reactions.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Chlorobenzylamine 2-Chlorobenzylamine Nucleophilic_Substitution Nucleophilic Substitution 2-Chlorobenzylamine->Nucleophilic_Substitution Haloacetic_Acid Haloacetic Acid (e.g., Chloroacetic Acid) Haloacetic_Acid->Nucleophilic_Substitution Base Base Base->Nucleophilic_Substitution Acidification Acidification Nucleophilic_Substitution->Acidification Extraction Extraction Acidification->Extraction Crystallization Crystallization Extraction->Crystallization Final_Product (2-Chloro-benzylamino)- acetic acid Crystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Chlorobenzylamine141.595.0 g35.3Starting amine.[1]
Chloroacetic Acid94.503.69 g39.0Alkylating agent.[2]
Sodium Carbonate (Na₂CO₃)105.997.48 g70.6Base.
Deionized Water18.02100 mL-Solvent.
Diethyl Ether74.12As needed-For washing.
Hydrochloric Acid (HCl)36.46As needed-For acidification.
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium carbonate (7.48 g, 70.6 mmol) in 100 mL of deionized water.

  • Addition of Reactants: To the stirred solution, add 2-chlorobenzylamine (5.0 g, 35.3 mmol) followed by chloroacetic acid (3.69 g, 39.0 mmol). The use of a slight excess of chloroacetic acid ensures the complete consumption of the starting amine.

  • Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate of unreacted starting materials or byproducts may form. Filter the cooled reaction mixture to remove any insoluble material.

  • Acidification: Transfer the filtrate to a beaker and place it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with constant stirring until the pH of the solution is acidic (pH 2-3). The product, this compound, will precipitate as a white solid. The isoelectric point of the product is in the acidic range, hence precipitation at low pH.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts, followed by a wash with diethyl ether to remove any unreacted 2-chlorobenzylamine.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

Safety Precautions

  • 2-Chlorobenzylamine: Is toxic and may cause severe injury upon inhalation, ingestion, or skin contact.[1] It is also combustible.[1]

  • Chloroacetic Acid: Is corrosive and can cause severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood.

  • Hydrochloric Acid: Is highly corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Alternative Synthetic Route: Reductive Amination

An alternative and powerful method for the synthesis of this compound is reductive amination.[3] This approach avoids the use of haloacetic acids.

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Imine_Formation Imine Formation 2-Chlorobenzaldehyde->Imine_Formation Glycine Glycine Glycine->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reduction Reduction Reducing_Agent->Reduction Imine_Formation->Reduction pH_Adjustment pH Adjustment Reduction->pH_Adjustment Extraction Extraction pH_Adjustment->Extraction Final_Product (2-Chloro-benzylamino)- acetic acid Extraction->Final_Product

Caption: Reductive amination approach for this compound synthesis.

This two-step, one-pot reaction involves the initial formation of an imine between 2-chlorobenzaldehyde and glycine, which is then reduced in situ to the desired secondary amine.[4] A mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often used as they selectively reduce the imine in the presence of the aldehyde.[5][6] This method is particularly useful when direct alkylation is problematic.

Conclusion

The synthesis of this compound via nucleophilic substitution of chloroacetic acid with 2-chlorobenzylamine is a reliable and straightforward method suitable for laboratory-scale preparations. The provided protocol, including the rationale behind the procedural steps and safety precautions, serves as a comprehensive guide for researchers. The alternative reductive amination route offers a valuable option, highlighting the versatility of synthetic strategies available to the modern chemist.

References

  • US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
  • EP0367232A2 - Method for preparing 2-chlorobenzylamine.
  • Yang, L., Jiang, N., & Zhao, Z. (2011). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification.
  • Hyma Synthesis Pvt. Ltd. Product Catalog. [Link]

  • A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. [Link]

  • Large-Scale Synthesis of the Glycine Schiff Base Ni(II) Complex Derived from (S)- and (R)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide. ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • CN106083628A - A kind of method preparing p-chlorophenylglycine.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis of 2-chlorobenzylamine. PrepChem.com. [Link]

  • N-(2-Chloroacetyl)glycine. PMC - NIH. [Link]

  • Chloroacetic acid – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Myers Chem 115. [Link]

  • Cas 89-97-4,2-Chlorobenzylamine. LookChem. [Link]

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. [Link]

  • CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.
  • CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.
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Application Notes and Protocols for the Use of (2-Chloro-benzylamino)-acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

In the landscape of modern drug discovery, peptides represent a promising class of therapeutics due to their high specificity and potency. However, their application is often limited by poor metabolic stability and low cell permeability. The incorporation of non-proteinogenic amino acids is a key strategy to overcome these limitations, leading to the development of peptidomimetics with enhanced drug-like properties.[1][2] (2-Chloro-benzylamino)-acetic acid, an N-substituted glycine derivative, is a valuable building block in this endeavor. Its unique structure offers a strategic tool for medicinal chemists to modulate the conformational and physicochemical properties of peptides.

The introduction of the N-(2-chlorobenzyl) group sterically hinders enzymatic degradation at the adjacent peptide bonds, thereby increasing the peptide's half-life in biological systems.[3] Furthermore, the 2-chlorobenzyl moiety can engage in specific interactions with biological targets, potentially enhancing binding affinity and selectivity. The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, a phenomenon sometimes referred to as the "magic chloro effect" in drug discovery.[4] There are over 250 FDA-approved drugs containing chlorine, highlighting the profound impact of this halogen on molecular properties.[4]

This guide provides a comprehensive overview of the application of this compound in peptide synthesis, from the synthesis of the monomer to its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) and subsequent characterization of the final product.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValue
IUPAC Name This compound
Synonyms N-(2-chlorobenzyl)glycine
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance White to off-white solid
Solubility Soluble in aqueous base and polar organic solvents

Synthesis of Fmoc-N-(2-chlorobenzyl)glycine-OH

The first critical step is the preparation of the Fmoc-protected monomer, which is then used in solid-phase peptide synthesis. The following protocol outlines a standard procedure for the synthesis of Fmoc-N-(2-chlorobenzyl)glycine-OH.

Experimental Workflow for Monomer Synthesis

Monomer Synthesis Workflow cluster_synthesis Synthesis of N-(2-chlorobenzyl)glycine cluster_protection Fmoc Protection glycine Glycine reductive_amination Reductive Amination (2-chlorobenzaldehyde, NaBH(OAc)₃) glycine->reductive_amination 1. product1 N-(2-chlorobenzyl)glycine reductive_amination->product1 2. product1_input N-(2-chlorobenzyl)glycine fmoc_protection Fmoc Protection (Fmoc-OSu, NaHCO₃) product1_input->fmoc_protection 3. final_product Fmoc-N-(2-chlorobenzyl)glycine-OH fmoc_protection->final_product 4.

Caption: Workflow for the synthesis and protection of the monomer.

Protocol 1: Synthesis of N-(2-chlorobenzyl)glycine
  • Dissolution: Dissolve glycine (1 equivalent) in an appropriate aqueous alkaline solution (e.g., 1M NaOH).

  • Aldehyde Addition: To the cooled solution (0-5 °C), add 2-chlorobenzaldehyde (1.1 equivalents) dropwise with vigorous stirring.

  • Reduction: After stirring for 1-2 hours, slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions, maintaining the temperature below 10 °C.

  • Quenching and Acidification: Once the reaction is complete (monitored by TLC or LC-MS), carefully quench any excess reducing agent with a weak acid (e.g., acetic acid). Acidify the reaction mixture to a pH of approximately 5-6 with a stronger acid like HCl to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Fmoc Protection of N-(2-chlorobenzyl)glycine
  • Dissolution: Suspend N-(2-chlorobenzyl)glycine (1 equivalent) in a mixture of 10% aqueous sodium carbonate or sodium bicarbonate and a suitable organic solvent like dioxane or acetone.

  • Fmoc Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 equivalents) in the same organic solvent dropwise to the suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir overnight. Monitor the progress by TLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with water and wash with a non-polar solvent like ether or ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

  • Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with cold 1M HCl. Extract the precipitated product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected this compound can be readily incorporated into peptide sequences using standard Fmoc/tBu-based solid-phase peptide synthesis protocols.[5][6]

SPPS Workflow

SPPS Cycle resin Resin with N-terminal Fmoc deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Coupling (Fmoc-AA, Activator, Base) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 repeat Repeat Cycle washing2->repeat For next amino acid cleavage Cleavage and Deprotection (TFA Cocktail) washing2->cleavage Final step repeat->deprotection peptide Crude Peptide cleavage->peptide

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

Protocol 3: SPPS Coupling of Fmoc-N-(2-chlorobenzyl)glycine-OH
  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide or 2-Chlorotrityl Chloride resin) that has been pre-swelled in an appropriate solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[7]

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF followed by DCM to remove residual piperidine and byproducts.

  • Activation and Coupling:

    • In a separate vessel, pre-activate the Fmoc-N-(2-chlorobenzyl)glycine-OH (3-5 equivalents relative to resin loading).

    • Dissolve the protected amino acid in DMF.

    • Add a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 equivalents relative to the amino acid).

    • Add a base, typically Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).[8]

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-4 hours. The sterically hindered nature of the secondary amine may require a longer coupling time compared to standard primary amino acids.

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser or Chloranil test) to ensure the coupling reaction has gone to completion.[9] The Kaiser test will be negative for this secondary amine, so a Chloranil test is more appropriate.

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., TFA/TIS/H₂O 95:2.5:2.5).[6]

Characterization of the Final Peptide

The purity and identity of the synthesized peptide must be confirmed using appropriate analytical techniques.[10]

Analytical TechniquePurposeTypical Conditions
Reverse-Phase HPLC (RP-HPLC) Purity assessment and purification.[10]Column: C18 stationary phase. Mobile Phase: Gradient of water and acetonitrile with an ion-pairing agent like 0.1% TFA. Detection: UV at 214 nm and 280 nm.
Mass Spectrometry (MS) Molecular weight confirmation.[11][12]Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[11]
Tandem MS (MS/MS) Sequence verification.Fragmentation of the parent ion to confirm the position of the N-(2-chlorobenzyl)glycine residue.
Nuclear Magnetic Resonance (NMR) Structural elucidation (for complex peptides).1D and 2D NMR experiments can provide detailed structural information.

Troubleshooting and Key Considerations

  • Slow Coupling Reactions: Due to the steric hindrance of the N-benzyl group, coupling reactions involving this compound may be slower than for standard amino acids. It is advisable to use a stronger activating agent like HATU and potentially double couple or extend the coupling time.

  • Incomplete Fmoc Removal: The Fmoc group on a secondary amine can sometimes be more difficult to remove. Ensure adequate deprotection time and fresh piperidine solution.

  • Side Reactions during Cleavage: The chlorobenzyl group is generally stable to standard TFA cleavage conditions. However, for sensitive peptides, the choice of scavengers in the cleavage cocktail is important to prevent side reactions.

Conclusion

This compound is a powerful tool for medicinal chemists seeking to design novel peptidomimetics with improved therapeutic potential. Its incorporation can enhance proteolytic stability and introduce a functional group for modulating biological activity. The protocols outlined in this application note provide a robust framework for the successful synthesis and incorporation of this valuable building block into peptide-based drug candidates. Careful execution of these methods, coupled with rigorous analytical characterization, will enable researchers to fully exploit the potential of this non-proteinogenic amino acid in their drug discovery programs.

References

  • Albericio, F., et al. (2018). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central. Available at: [Link]

  • Chen, C., et al. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Google Patents.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Ghorab, M. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Roy, A., et al. (2025). N-Substituted Aza-Glycine Promotes C8 CO···HN Hydrogen Bonding: A Novel Motif to Design Constrained Peptidomimetics. PubMed.
  • Applied Biosystems. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Thermo Fisher Scientific.
  • García-Ramos, Y., et al. (2025).
  • Ravi, L., et al. (2023).
  • Coon, J. J., et al. (2008).
  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Belokon, Y. N., et al. (2020). Large-Scale Synthesis of the Glycine Schiff Base Ni(II) Complex Derived from (S)- and (R)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide.
  • Scott, P. J. H. (2016). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2023).
  • de la Torre, B. G., et al. (2025). Solid-phase peptide synthesis using Nα-trityl-amino acids.
  • Jackson, D. C., et al. (1993). Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens. PubMed.
  • Alias, M. F., & Seewan, A. N. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole.
  • Feng, J., et al. (2011). N-(2-Chloroacetyl)glycine. PMC - NIH.
  • Agilent. (2024).
  • de la Torre, B. G., et al. (n.d.). “Solid-phase peptide synthesis using N -trityl-amino acids.” Digital CSIC.
  • ResearchGate. (n.d.). N-substituted glycine monomers used for the construction of helical...
  • Polypeptide Group. (2016).
  • BenchChem. (2025). Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery. BenchChem.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Reddit. (2020). Why do labs use acyl chlorides for peptide synthesis? r/chemistry.
  • Google Patents. (n.d.). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ResearchGate. (n.d.). N-substituted glycine monomers used for the construction of helical...

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Application Notes & Protocols: (2-Chloro-benzylamino)-acetic acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the applications of (2-Chloro-benzylamino)-acetic acid, a pivotal intermediate in modern organic and medicinal chemistry. We will delve into its physicochemical properties, core reactivity, and provide detailed, field-tested protocols for its strategic use in the synthesis of high-value pharmaceutical compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block.

Introduction: Strategic Importance of the Intermediate

This compound, systematically named 2-[(2-chlorophenyl)methylamino]acetic acid, is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure uniquely combines a secondary amine, a carboxylic acid, and an ortho-substituted chlorinated aromatic ring. This arrangement provides two distinct points for chemical modification, making it an ideal precursor for constructing complex molecular architectures.

The presence of the 2-chloro substituent is not merely incidental; it sterically and electronically influences the molecule's reactivity, often directing subsequent intramolecular cyclization reactions to form specific heterocyclic scaffolds. Its primary and most well-documented application is as a key intermediate in the synthesis of the atypical antidepressant drug, Tianeptine.[1][2][3] Understanding the reactivity and handling of this intermediate is crucial for the efficient and scalable production of such pharmaceuticals.

Physicochemical Properties & Handling

Accurate characterization is the foundation of successful synthesis. The properties of this compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
IUPAC Name 2-[(2-chlorophenyl)methylamino]acetic acidPubChem
CAS Number 88720-45-0 (Note: Multiple CAS numbers appear in literature)PubChem[4]
Molecular Formula C₉H₁₀ClNO₂PubChem[4]
Molecular Weight 200.63 g/mol PubChem[4]
Appearance White to off-white crystalline powderSupplier Data
Solubility Sparingly soluble in water, soluble in alcohols and polar organic solvents.General Chemical Knowledge

Safety & Handling:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption.

  • Toxicity: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. Avoid inhalation of dust and direct contact with skin and eyes.

Core Reactivity and Mechanistic Principles

The synthetic versatility of this compound stems from its two primary reactive sites: the carboxylic acid and the secondary amine. This bifunctionality allows for a range of transformations.

G cluster_molecule mol Cl-C₆H₄-CH₂-NH-CH₂-COOH amine amine acid acid acylation acylation amine->acylation cyclization cyclization amine->cyclization esterification esterification acid->esterification acid->cyclization

  • Carboxylic Acid Group (-COOH): This group can be readily converted into esters, amides, or acid chlorides. Esterification is a particularly important primary step in multi-step syntheses to protect the acid functionality and improve the solubility of the intermediate in organic solvents for subsequent reactions.

  • Secondary Amine Group (-NH-): The lone pair of electrons on the nitrogen atom makes it nucleophilic. It can undergo acylation, alkylation, or participate in cyclization reactions.

  • Intramolecular Cyclization: The most powerful application of this intermediate involves the intramolecular cyclization of its derivatives.[5][6] After converting the carboxylic acid to an ester and acylating the nitrogen, the molecule can be induced to cyclize, forming complex heterocyclic systems, most notably the dibenzothiazepine core of Tianeptine.

Primary Application: Synthesis of the Tianeptine Scaffold

This compound is a cornerstone intermediate for the synthesis of Tianeptine, a drug with a unique neurochemical profile. The synthesis involves a multi-step process where the intermediate is first elaborated and then cyclized.

G A This compound B Step 1: Esterification (e.g., EtOH, H₂SO₄) A->B C Ethyl (2-Chloro-benzylamino)-acetate B->C D Step 2: N-Acylation & Intramolecular Cyclization (e.g., with 3-(chlorosulfonyl)propanoyl chloride followed by catalyst) C->D E Tricyclic Dibenzothiazepine Core (Precursor to Tianeptine) D->E

Protocol 1: Fischer Esterification of this compound

Principle: This protocol converts the carboxylic acid to its ethyl ester. This is a crucial first step to prevent the acidic proton from interfering with subsequent base-catalyzed or organometallic reactions and to enhance solubility in non-polar solvents. We use a classic Fischer esterification with an excess of ethanol acting as both reagent and solvent, and sulfuric acid as the catalyst.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (EtOH, 20-30 mL per gram of starting material)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Separatory Funnel & Standard Glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Reagent Addition: Add anhydrous ethanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring. The addition of acid is exothermic and should be done carefully.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the ester if it is insoluble or prepare the mixture for extraction.

  • Neutralization & Extraction: Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl (2-chloro-benzylamino)-acetate, which can be used directly or purified further by column chromatography if necessary.

Protocol 2: Acylation and Intramolecular Cyclization (Conceptual)

Principle: This step constructs the central seven-membered ring of the Tianeptine scaffold. It involves an N-acylation followed by an intramolecular Friedel-Crafts-type reaction. The choice of acylating agent and cyclization catalyst is critical for achieving high yields. This is a conceptual outline, as specific patented procedures may vary.[1][2]

Materials:

  • Ethyl (2-chloro-benzylamino)-acetate (from Protocol 1)

  • An appropriate acylating agent (e.g., a derivative of 3-(chlorosulfonyl)propanoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

  • A Lewis acid or strong acid catalyst for cyclization (e.g., Polyphosphoric acid (PPA), AlCl₃, or Eaton's reagent).

Procedure Outline:

  • N-Acylation: The ethyl ester is dissolved in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen). The base is added, followed by the slow addition of the acylating agent at low temperature (e.g., 0 °C) to control the reaction. The reaction is typically stirred until completion as monitored by TLC.

  • Workup of Acylated Intermediate: The reaction is quenched, and the N-acylated intermediate is isolated through extraction and purification.

  • Intramolecular Cyclization: The purified intermediate is treated with a strong acid catalyst like polyphosphoric acid at an elevated temperature. This promotes the electrophilic aromatic substitution, where the newly formed acyl chain attacks the benzyl ring, closing the seven-membered ring.

  • Final Workup and Purification: The reaction is carefully quenched (e.g., by pouring onto ice), and the final tricyclic product is extracted, washed, and purified using techniques such as recrystallization or column chromatography to yield the Tianeptine core structure.

Other Potential Synthetic Applications

While its use in Tianeptine synthesis is predominant, the structural motifs of this compound make it a candidate for other synthetic endeavors:

  • Synthesis of N-Aryl-Pyrroles: The core structure is a type of N-benzyl glycine, which can be used in radical-based reactions to construct highly functionalized pyrroles.[7]

  • Building Block for Heterocycles: The dual functionality allows it to be a precursor for various other heterocyclic systems through different cyclization strategies.[8]

  • Ligand Synthesis: The amino acid structure can be modified to create ligands for coordination chemistry.

Troubleshooting and Key Considerations

  • Side Reactions: During esterification, overheating can lead to decomposition. In the acylation step, di-acylation is possible if reaction conditions are not carefully controlled.

  • Moisture Control: The acylation and cyclization steps are highly sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.

  • Catalyst Choice: The choice of catalyst for the intramolecular cyclization is critical. Lewis acids like AlCl₃ can be effective but may require stricter control than protic acids like PPA. The optimal catalyst depends on the specific substrate.

  • Purification: The polarity of the intermediates changes significantly at each step. TLC is an invaluable tool for monitoring the reaction and developing a purification strategy.

Conclusion

This compound is more than a simple chemical; it is a strategic intermediate whose bifunctional nature has been expertly exploited in pharmaceutical synthesis. Its primary role in the production of Tianeptine highlights the importance of carefully designed building blocks in constructing complex, biologically active molecules. The protocols and principles outlined in this guide provide a framework for researchers to effectively utilize this versatile compound in their synthetic programs.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Blanchard, J., Turbe, H., & Brigot, D. (2002). U.S. Patent No. 6,441,165 B2. U.S.
  • Google Patents. (2005).
  • ACS Publications. (2012). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of intramolecular cyclization of N‐aryl glycine derivatives. [Link]

  • Google Patents. (2010).
  • Google Patents. (2014).
  • Wagstaff, F., et al. (2021). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience. [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Patsnap Eureka. (2021). Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Tianeptine Sodium. [Link]

  • National Institutes of Health. (2016). Synthetic Approaches to α-, β-, γ-, and δ-lycoranes. PMC. [Link]

  • Semantic Scholar. (2021). Radical-based functionalization-oriented construction: rapid assembly of azaarene-substituted highly functionalized pyrroles. [Link]

Sources

Application Note: High-Throughput Analysis of (2-Chloro-benzylamino)-acetic acid using HPLC-UV and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical document provides detailed application notes and protocols for the quantitative analysis of (2-Chloro-benzylamino)-acetic acid, a molecule of interest in pharmaceutical development and chemical synthesis. Two orthogonal analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are presented. The HPLC method offers a direct, rapid approach for routine analysis, while the GC-MS method provides high sensitivity and structural confirmation, albeit requiring a derivatization step. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for method development, validation, and sample analysis, grounded in established scientific principles and regulatory expectations.

Introduction to this compound and its Analytical Challenges

This compound is a substituted amino acid derivative. Its chemical structure, featuring a carboxylic acid group, a secondary amine, and a chlorinated aromatic ring, presents specific analytical considerations. The polarity imparted by the amino and carboxylic acid moieties makes it amenable to reversed-phase HPLC. However, its low volatility and thermal lability in its native form preclude direct analysis by gas chromatography.[1][2] The presence of a chromophore (the chlorinated benzene ring) allows for straightforward UV detection in HPLC. For GC-MS, derivatization of the polar functional groups is a prerequisite to enhance volatility and thermal stability.[1][3]

The objective of this application note is to provide robust, scientifically-sound starting methodologies for the analysis of this compound, which can be further optimized and validated according to the specific analytical requirements. The protocols are designed with self-validation in mind, adhering to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[4][5][6]

High-Performance Liquid Chromatography (HPLC-UV) Method

The HPLC-UV method is a direct and efficient technique for the quantification of this compound. The choice of a reversed-phase C18 column is based on its wide applicability and effectiveness in retaining moderately polar compounds. The mobile phase composition, particularly its pH, is a critical parameter for achieving good peak shape and retention for ionizable compounds like the target analyte.[7]

Rationale for Methodological Choices
  • Column: A C18 stationary phase is selected for its hydrophobic interaction with the non-polar benzyl group of the analyte, providing good retention.

  • Mobile Phase: An acidic mobile phase (pH ~3) is chosen to suppress the ionization of the carboxylic acid group (pKa typically 2-5), thereby increasing its hydrophobicity and retention on the C18 column. This also ensures a consistent charge state of the secondary amine. A buffer, such as phosphate or formate, is essential to maintain a stable pH and ensure reproducible retention times.[7] Acetonitrile is a common organic modifier that provides good peak shape and elution strength.

  • Detection: The chlorinated benzene ring in the analyte is expected to have a UV absorbance maximum around 220-230 nm and weaker absorbance at higher wavelengths.[8] A detection wavelength of 225 nm is proposed as a starting point for good sensitivity.

HPLC-UV Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • Formic acid (or Phosphoric acid)

  • 0.45 µm syringe filters

2.2.2. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV/Vis or DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 10 minutes, then re-equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 225 nm

2.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.[9] Ensure the final concentration is within the calibration range.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Stock prep_cal Create Calibration Curve Standards prep_std->prep_cal inject Inject Samples & Standards prep_cal->inject prep_sample Dissolve & Filter Sample prep_sample->inject instrument Instrument Setup (C18 Column, Mobile Phase) instrument->inject run Run Gradient Elution inject->run detect UV Detection at 225 nm run->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Samples calibrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For higher sensitivity and specificity, a GC-MS method can be developed. Due to the low volatility of this compound, a derivatization step is mandatory.[1][2][3] Silylation is a common and effective technique for derivatizing both the carboxylic acid and the secondary amine groups, replacing the active hydrogens with nonpolar trimethylsilyl (TMS) groups.[10] This process increases volatility and improves chromatographic peak shape.

Rationale for Methodological Choices
  • Derivatization: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a potent silylating agent. The TMCS acts as a catalyst, driving the reaction to completion, especially for the sterically hindered secondary amine. The resulting di-TMS derivative is significantly more volatile and thermally stable.

  • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point. It provides excellent separation for a wide range of derivatized compounds.

  • MS Detection: Mass spectrometry offers high selectivity and allows for structural confirmation. Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns for library matching and structural elucidation.

GC-MS Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Ethyl acetate (GC grade)

  • Anhydrous Sodium Sulfate

3.2.2. Derivatization Procedure

  • Accurately weigh approximately 1 mg of the sample or standard into a reaction vial.

  • Add 100 µL of anhydrous pyridine (or acetonitrile).

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

3.2.3. Instrumentation and Conditions

ParameterRecommended Setting
GC-MS System A standard GC-MS system with an EI source
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 m/z
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample/Standard add_solv Add Anhydrous Solvent weigh->add_solv add_reagent Add BSTFA + 1% TMCS add_solv->add_reagent react Heat at 70°C for 30 min add_reagent->react inject Inject Derivatized Sample react->inject instrument Instrument Setup (DB-5ms Column) instrument->inject run Run Oven Temperature Program inject->run detect MS Detection (EI, Scan Mode) run->detect tic Extract Total Ion Chromatogram detect->tic mass_spec Analyze Mass Spectrum tic->mass_spec quantify Quantify using Characteristic Ions mass_spec->quantify

Caption: Workflow for GC-MS analysis of this compound.

Method Validation and System Suitability

For both the HPLC and GC-MS methods, adherence to a validation protocol is essential to ensure the reliability of the results.[4][11] The validation should be performed in accordance with ICH Q2(R2) guidelines and should assess the following parameters.[5][6]

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Detection Limit The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides two distinct, yet complementary, methodologies for the analysis of this compound. The HPLC-UV method is well-suited for routine, high-throughput analysis where direct measurement is preferred. The GC-MS method, while requiring sample derivatization, offers enhanced sensitivity and structural confirmation, making it ideal for trace-level detection and impurity profiling. The choice between these methods will depend on the specific analytical goals, required sensitivity, and available instrumentation. Both protocols are designed as robust starting points that can be optimized and validated to meet the stringent requirements of the pharmaceutical and chemical industries.

References

  • Sample Pretreatment for HPLC. Nacalai Tesque, Inc.

  • Acids: Derivatization for GC Analysis. Restek Corporation.

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).

  • Guide to Derivatization Reagents for GC. Supelco (Sigma-Aldrich).

  • High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents (CN109765305B).

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.

  • GC Analysis of Derivatized Chlorinated Acetic Acids. Thermo Fisher Scientific.

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.

  • HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. SIELC Technologies.

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • HPLC Sample Preparation. Organomation.

  • GC-MS determination of halogen derivatives of acetic acid. ResearchGate.

  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace.

  • The Derivatization and Analysis of Amino Acids by GC-MS. Merck Millipore.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).

  • Derivatization method for carboxylic acid? Chromatography Forum.

  • Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Agilent.

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio.

  • High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Defense Technical Information Center.

  • Everything You Need to Know About HPLC Sample Preparation. A&D Company.

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.

  • HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological Matrices. BenchChem.

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents (CN105758984A).

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Application Notes and Protocols for the Derivatization of (2-Chloro-benzylamino)-acetic acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge and the Necessity for Derivatization

(2-Chloro-benzylamino)-acetic acid, a substituted N-benzylglycine, presents a significant analytical challenge due to its inherent physicochemical properties. Its zwitterionic nature at physiological pH, high polarity, and low volatility make direct analysis by common chromatographic techniques such as Gas Chromatography (GC) problematic. High-Performance Liquid Chromatography (HPLC) can be employed for its analysis; however, its lack of a strong chromophore can limit detection sensitivity, especially at trace levels.

To overcome these limitations, derivatization is an essential strategy in the analytical workflow for this compound. This process involves chemically modifying the analyte to enhance its suitability for chromatographic analysis. The primary goals of derivatization in this context are to:

  • Increase Volatility: For GC analysis, derivatization masks the polar carboxyl and secondary amine groups, reducing intermolecular hydrogen bonding and increasing the molecule's vapor pressure, allowing it to be readily volatilized without thermal degradation.

  • Enhance Detectability: For HPLC with UV-Vis or fluorescence detection, derivatization can introduce a chromophore or fluorophore into the molecule, significantly improving detection sensitivity and selectivity.[1]

  • Improve Chromatographic Behavior: Derivatization can lead to sharper, more symmetrical peaks and better resolution from matrix components by reducing interactions with the stationary phase.

  • Enable Chiral Separation: For the resolution of enantiomers, chiral derivatizing agents can be used to form diastereomers that can be separated on a standard achiral column.[2]

This application note provides detailed protocols and technical insights into the derivatization of this compound for both GC-MS and HPLC analysis, empowering researchers, scientists, and drug development professionals to achieve robust and reliable analytical results.

Chemical Structure and Functional Groups

Understanding the structure of this compound is fundamental to selecting the appropriate derivatization strategy. The molecule possesses two key functional groups amenable to derivatization:

  • A secondary amine (-NH-) : Can undergo acylation or silylation.

  • A carboxylic acid (-COOH) : Can be converted to an ester (esterification/alkylation) or a silyl ester (silylation).

G cluster_molecule This compound cluster_functionality Key Functional Groups mol amine Secondary Amine (-NH-) mol->amine Derivatization Site 1 acid Carboxylic Acid (-COOH) mol->acid Derivatization Site 2

Figure 1: Structure and key functional groups of this compound.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary objective is to increase the volatility and thermal stability of this compound. This is typically achieved by simultaneously derivatizing both the carboxylic acid and the secondary amine functional groups. Silylation is a widely employed and effective technique for this purpose.

Silylation: A Robust Approach for Volatilization

Silylation involves the replacement of active hydrogens in the -COOH and -NH- groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives are generally more stable and less susceptible to hydrolysis than their TMS counterparts. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a highly effective reagent for the formation of TBDMS derivatives.[3]

G cluster_workflow Silylation Workflow reactant This compound conditions Heat (e.g., 60-100°C) Anhydrous Conditions reactant->conditions reagent MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) reagent->conditions product Di-TBDMS Derivative (Volatile & Thermally Stable) conditions->product

Figure 2: Workflow for the silylation of this compound.

Materials:

  • This compound sample

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Anhydrous Pyridine or Acetonitrile

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

  • GC-MS system

Protocol:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample into a Reacti-Vial™.

    • If the sample is in solution, transfer an aliquot containing the desired amount of analyte and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as moisture will react with the silylating reagent.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample to dissolve it.

    • Add 100 µL of MTBSTFA to the vial.

    • Securely cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for complete derivatization.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Self-Validation and Causality:

  • Why MTBSTFA? MTBSTFA is chosen for its ability to efficiently derivatize both the carboxylic acid and the secondary amine in a single step, and the resulting TBDMS derivatives exhibit excellent thermal stability and characteristic mass spectra.[3]

  • Anhydrous Conditions are Critical: The presence of water will consume the silylating reagent and lead to incomplete derivatization and poor reproducibility.

  • Heating the Reaction: Heating accelerates the reaction rate, ensuring complete derivatization within a reasonable timeframe.

  • Choice of Solvent: Pyridine and acetonitrile are common solvents for silylation reactions as they are good solvents for both the analyte and the reagent and are relatively inert under the reaction conditions.

ParameterExpected Outcome
Retention Time A single, sharp peak corresponding to the di-TBDMS derivative.
Mass Spectrum A characteristic fragmentation pattern with a prominent ion at [M-57]+, corresponding to the loss of a tert-butyl group.
Molecular Ion The molecular ion ([M]+) may be observed, but is often of low abundance.

Part 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is primarily aimed at enhancing detectability by introducing a UV-absorbing or fluorescent tag. This is particularly useful for quantifying low concentrations of this compound. Esterification of the carboxylic acid group is a common and effective strategy.

Esterification with a UV-Active Reagent

Esterification of the carboxylic acid with a reagent containing a strong chromophore allows for sensitive detection by UV-Vis detectors. A common reagent for this purpose is p-bromophenacyl bromide (PBPB).

G cluster_workflow Esterification Workflow reactant This compound conditions Base Catalyst (e.g., Crown Ether, K2CO3) Acetonitrile, Heat reactant->conditions reagent p-Bromophenacyl bromide (PBPB) reagent->conditions product p-Bromophenacyl Ester Derivative (Strong UV Absorbance) conditions->product G cluster_workflow Chiral Derivatization and Separation Workflow reactant Racemic this compound conditions Aqueous buffer (pH ~9) Acetone, Heat reactant->conditions reagent Marfey's Reagent (FDAA) reagent->conditions product Diastereomeric Derivatives separation Achiral HPLC Column product->separation conditions->product detection UV Detection (e.g., 340 nm) separation->detection

Figure 4: Workflow for chiral derivatization and HPLC separation.

Materials:

  • Racemic this compound sample

  • Marfey's reagent (FDAA) solution in acetone (e.g., 1% w/v)

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Acetone

  • Water bath

  • HPLC system with a UV detector

Protocol:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the racemic this compound in 200 µL of 1 M sodium bicarbonate solution in a reaction vial.

  • Derivatization Reaction:

    • Add 400 µL of the Marfey's reagent solution to the vial.

    • Heat the mixture at 40°C for 1 hour in a water bath.

  • Reaction Quenching and Sample Preparation for HPLC:

    • After cooling to room temperature, add 200 µL of 2 M HCl to stop the reaction.

    • Evaporate the acetone under a stream of nitrogen.

    • Dilute the remaining aqueous solution with the HPLC mobile phase to a suitable concentration for injection.

  • HPLC Analysis:

    • Inject the sample onto a standard C18 reversed-phase column.

    • Use a gradient elution, for example, with a mobile phase consisting of a buffer (e.g., triethylammonium phosphate) and an organic modifier (e.g., acetonitrile).

    • Monitor the elution at 340 nm. The two diastereomers should elute at different retention times.

Self-Validation and Causality:

  • Why Marfey's Reagent? FDAA is a well-established chiral derivatizing agent that reacts reliably with primary and secondary amines. The resulting diastereomers are stable and have a strong chromophore (dinitrophenyl group) for sensitive UV detection.

  • pH Control: The reaction is performed under basic conditions (pH ~9) to ensure the secondary amine is deprotonated and nucleophilic.

  • Reaction Quenching: Acidification stops the reaction by protonating the unreacted amine and also prepares the sample for reversed-phase HPLC.

Summary of Derivatization Strategies

Analytical GoalDerivatization TechniqueReagentFunctional Group(s) TargetedResulting DerivativeAnalytical Method
Increased Volatility SilylationMTBSTFA-COOH and -NH-Di-TBDMS derivativeGC-MS
Enhanced UV Detection Esterificationp-Bromophenacyl bromide-COOHp-Bromophenacyl esterHPLC-UV
Enantiomeric Separation Chiral DerivatizationMarfey's Reagent (FDAA)-NH-DiastereomersHPLC-UV

Conclusion

The derivatization of this compound is a critical step for its successful analysis by both GC-MS and HPLC. The choice of derivatization strategy should be guided by the specific analytical objective, whether it is to enhance volatility for GC analysis, improve detection sensitivity for HPLC, or to resolve its enantiomers. The protocols provided in this application note offer robust and reliable methods for achieving these goals. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can obtain high-quality, reproducible data for this compound in various matrices.

References

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1296, 125–142. [Link]

  • Font-i-Furnols, M., San-Vidal, A., & Guerrero, L. (2012). Gas chromatography-mass spectrometry method for the determination of free amino acids as their dimethyl-tert-butylsilyl (TBDMS) derivatives in animal source food. Food Chemistry, 132(2), 1043-1052.
  • Waters. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). UHPLC Analysis of Underivatized Amino Acids. Retrieved from [Link]

Sources

Application Notes and Protocols for the Preclinical Evaluation of (2-Chloro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro and in vivo experimental design to characterize the biological activity of (2-Chloro-benzylamino)-acetic acid. Based on structural similarities to known central nervous system (CNS) active compounds, we hypothesize that this molecule may act as a positive allosteric modulator (PAM) of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.[1][2] This guide presents a logical, tiered approach, starting with foundational in vitro assays to establish target engagement and mechanism of action, followed by in vivo studies to assess physiological effects and pharmacokinetic properties. Each protocol is detailed with the underlying scientific rationale to empower researchers to not only execute the experiments but also to understand the causality behind the experimental design.

Introduction: Unveiling the Potential of this compound

This compound is a novel small molecule with a chemical scaffold suggestive of potential biological activity. While direct studies on this specific compound are limited, its structural motifs, including a substituted benzylamine and a carboxylic acid group, are present in various biologically active compounds, including those with antimicrobial and neuroprotective properties. Given the prevalence of such structures in CNS-targeted therapeutics, a primary area of investigation is its potential interaction with neuronal receptors.

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that plays a critical role in mediating inhibitory neurotransmission in the CNS.[3][4] Its modulation is a well-established mechanism for anxiolytic, sedative, and anticonvulsant drugs.[1] Positive allosteric modulators of the GABA-A receptor enhance the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which dampens neuronal excitability.[1][2] This document outlines a strategic experimental plan to investigate the hypothesis that this compound is a novel GABA-A receptor PAM.

In Vitro Characterization: Establishing Target Engagement and Mechanism

The initial phase of characterization focuses on establishing direct interaction with the GABA-A receptor and elucidating the functional consequences of this interaction at the molecular level.

Radioligand Binding Assay: Assessing Affinity for the GABA-A Receptor

Scientific Rationale: A competitive radioligand binding assay is a fundamental technique to determine if a compound directly interacts with a target receptor and to quantify its binding affinity (Ki). In this assay, we will assess the ability of this compound to displace a known radiolabeled ligand, [3H]muscimol, from the GABA-A receptor. Muscimol is a potent GABA-A receptor agonist that binds to the same site as GABA.[5]

Protocol 1: [3H]Muscimol Competition Binding Assay

  • Membrane Preparation:

    • Homogenize whole rat brains (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times.

    • Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a Bradford assay. Store membrane preparations at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of rat brain membrane preparation (final concentration ~100-200 µg protein/well).

      • 50 µL of [3H]muscimol (final concentration ~1-2 nM).[6]

      • 50 µL of either buffer (for total binding), a high concentration of unlabeled GABA (1 mM, for non-specific binding), or varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • Incubate the plate at 4°C for 60 minutes.

    • Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific [3H]muscimol binding) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Expected Data Output from Radioligand Binding Assay

CompoundIC50 (µM)Ki (µM)
This compoundHypothetical ValueCalculated Value
GABA (Positive Control)Expected Low µMExpected Low µM
Electrophysiology: Functional Characterization of GABA-A Receptor Modulation

Scientific Rationale: To determine if the binding of this compound to the GABA-A receptor results in functional modulation, we will use two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes expressing recombinant GABA-A receptors.[7] This technique allows for the direct measurement of ion flow through the receptor channel in response to GABA and the test compound. A PAM will potentiate the GABA-induced chloride current.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., human α1, β2, and γ2 subunits).[4]

    • Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).[8]

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.[8]

    • Apply GABA at a concentration that elicits a submaximal response (EC10-EC20) to establish a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiation of the GABA-induced current.

    • Include a known GABA-A receptor PAM (e.g., diazepam) as a positive control.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA response at each concentration of this compound.

    • Plot the percentage potentiation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal potentiation) and the maximum potentiation (Emax).

Table 2: Hypothetical Data from TEVC Electrophysiology

CompoundEC50 (µM)Emax (% Potentiation)
This compoundHypothetical ValueHypothetical Value
Diazepam (Positive Control)Expected Low µMExpected >100%

Workflow for In Vitro Characterization

InVitro_Workflow cluster_0 Target Engagement cluster_1 Functional Modulation start Synthesize and Purify This compound binding_assay Protocol 1: [3H]Muscimol Binding Assay start->binding_assay binding_data Determine IC50 and Ki binding_assay->binding_data tevc_assay Protocol 2: Two-Electrode Voltage Clamp binding_data->tevc_assay binding_data->tevc_assay Positive Binding (Ki < 10 µM) tevc_data Determine EC50 and Emax tevc_assay->tevc_data in_vivo Proceed to In Vivo Studies tevc_data->in_vivo Confirmed PAM Activity

Caption: Workflow for the in vitro characterization of this compound.

In Vivo Evaluation: Assessing Physiological Effects

Following successful in vitro characterization demonstrating GABA-A receptor modulation, the next crucial step is to evaluate the compound's effects in a living organism. These studies will help to establish a link between the molecular mechanism and a potential therapeutic effect.

Pharmacokinetic Profiling (Preliminary)

Scientific Rationale: A preliminary pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This information is critical for designing subsequent efficacy studies, including dose selection and the timing of behavioral assessments.

Protocol 3: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model and Housing:

    • Use male C57BL/6 mice (8-10 weeks old).

    • House animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Formulation and Administration:

    • Formulate this compound in a suitable vehicle. Given its carboxylic acid group, a formulation in saline with pH adjustment or a co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% saline) may be appropriate.[9] The final formulation should be sterile and non-irritating.

    • Administer a single dose of the compound via intravenous (IV) and oral (PO) routes to separate groups of mice.

  • Blood Sampling and Analysis:

    • Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma and store at -80°C.

    • Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Table 3: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
F (%) Oral bioavailability
Behavioral Assays: Evaluating Anxiolytic and Sedative Properties

Scientific Rationale: Positive allosteric modulators of the GABA-A receptor typically exhibit anxiolytic and sedative effects.[1] The elevated plus maze (EPM) is a widely used and validated model to assess anxiety-like behavior in rodents.[10][11][12] The open field test (OFT) is used to evaluate general locomotor activity and can indicate sedative effects.[13][14][15]

Protocol 4: Elevated Plus Maze (EPM) Test in Mice

  • Apparatus:

    • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[11]

  • Procedure:

    • Administer this compound or vehicle to mice 30-60 minutes prior to testing (timing based on PK data). Include a positive control group treated with diazepam.

    • Place each mouse individually in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5-10 minutes.[11][16]

    • Record the session using a video camera for later analysis.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open and closed arms.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Protocol 5: Open Field Test (OFT) in Mice

  • Apparatus:

    • A square arena with high walls to prevent escape.

  • Procedure:

    • Administer the test compound, vehicle, or a positive control (e.g., a higher dose of diazepam) as in the EPM protocol.

    • Place each mouse in the center of the open field.

    • Record the animal's activity for a set period (e.g., 10-20 minutes).[13][15]

  • Data Analysis:

    • Use automated tracking software to measure the total distance traveled, time spent in the center versus the periphery of the arena, and the frequency of rearing.

    • A significant decrease in total distance traveled and rearing frequency suggests a sedative effect.

Hypothesized GABA-A Receptor PAM Signaling Pathway

GABAA_Pathway cluster_receptor GABA-A Receptor Complex cluster_downstream Cellular Response receptor α β γ β α channel_opening Increased frequency/ duration of channel opening receptor->channel_opening Conformational Change GABA GABA GABA->receptor:f1 Binds to β/α interface PAM (2-Chloro-benzylamino)- acetic acid (PAM) PAM->receptor:f2 Binds to allosteric site (e.g., α/γ interface) Cl_ion Cl⁻ Cl_ion->channel_opening Influx hyperpolarization Membrane Hyperpolarization channel_opening->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition effect Anxiolytic/ Sedative Effects inhibition->effect

Caption: Hypothesized signaling pathway for this compound as a GABA-A receptor PAM.

Summary and Future Directions

The experimental framework detailed in these application notes provides a robust strategy for the initial characterization of this compound. Successful outcomes from these studies, particularly the confirmation of GABA-A receptor positive allosteric modulation in vitro and corresponding anxiolytic or sedative effects in vivo, would provide strong evidence for its potential as a novel CNS therapeutic.

Future studies could explore the compound's selectivity for different GABA-A receptor subunit combinations, investigate its efficacy in other preclinical models (e.g., epilepsy or sleep disorders), and conduct more comprehensive ADME and toxicology studies to support further development.

References

  • Gad, S. C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology. [Link]

  • GABA-A receptor - Wikipedia. [Link]

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  • Guan, B., Chen, X., & Zhang, H. (2013). Two-Electrode Voltage Clamp. In Ion Channels: Methods and Protocols (pp. 79-88). Humana Press. [Link]

  • Bacher, S., et al. (2024). Probes for the heterogeneity of muscimol binding sites in rat brain. Frontiers in Pharmacology. [Link]

  • GABA-A receptor positive allosteric modulator - Wikipedia. [Link]

  • Al-Kuraishy, H. M., et al. (2022). GABA-A receptors: structure, function, pharmacology, and related disorders. Journal of Advanced Biotechnology and Experimental Therapeutics. [Link]

  • Akk, G., et al. (2020). Enhancement of muscimol binding and gating by allosteric modulators of the GABAA receptor: Relating occupancy to state functions. The Journal of general physiology. [Link]

  • Two-electrode voltage-clamp (TEVC). (2014). [Link]

  • Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of visualized experiments : JoVE. [Link]

  • Carli, M., et al. (2018). A detailed ethological analysis of the mouse open field test: Effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field. Physiology & behavior. [Link]

  • Zhang, Q., et al. (2024). The schematic diagram of GABA synthesis and the potential mechanisms of GABAergic components in cancer proliferation and invasion. ResearchGate. [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol v1. ResearchGate. [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science : JAALAS. [Link]

  • What are GABAA receptor positive allosteric modulators and how do they work? (2024). [Link]

  • Sinkkonen, S. T., et al. (2009). Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites. Neuropsychopharmacology. [Link]

  • npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]

  • Erdő, S. L., & Amenta, F. (1988). Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography. British journal of pharmacology. [Link]

  • LAB_072 Open Field Test for Rodents. (2021). [Link]

  • GABAergic Synapse Pathway - Creative Diagnostics. (n.d.). [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]

  • Catalyst University. (2017, October 10). The GABAa Receptor & Positive Allosteric Modulation [Video]. YouTube. [Link]

  • Schneider, P., et al. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. PLoS ONE. [Link]

  • de Fouchier, A., et al. (2022). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. STAR protocols. [Link]

  • Zhang, Q., et al. (2024). Schematic representation of the GABAA receptor and its subunits. ResearchGate. [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of visualized experiments : JoVE. [Link]

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  • Piantadosi, P. T., et al. (2021). Positive Allosteric Modulation of α5-GABA A Receptors Reverses Stress-Induced Alterations in Dopamine System Function and Prepulse Inhibition of Startle. Neuropsychopharmacology. [Link]

  • Multi Channel Systems. (n.d.). Automated Voltage-Clamp Screening for Xenopus Oocytes. [Link]

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Unlocking New Therapeutic Modalities: A Guide to N-Substituted Glycine Oligomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Peptoids as a Versatile Peptidomimetic Platform

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that combine the therapeutic potential of biologics with the favorable pharmacokinetic properties of small molecules is ever-present. N-substituted glycine oligomers, or "peptoids," have emerged as a powerful class of peptidomimetics to meet this challenge.[1][2] Structurally similar to peptides, peptoids feature a key architectural difference: their side chains are appended to the backbone nitrogen atom instead of the α-carbon.[3] This seemingly subtle modification confers a host of advantageous properties, including resistance to proteolytic degradation, enhanced cell permeability, and the ability to be synthesized with a vast diversity of side chains.[3][4][5] These attributes make peptoids an attractive platform for developing therapeutics against a wide range of diseases, from infectious agents to cancer.[1][6][7]

This guide provides a comprehensive overview of the application of peptoids in drug discovery, complete with detailed protocols for their synthesis, screening, and biophysical characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this versatile molecular class.

I. The Peptoid Advantage: Key Properties and Therapeutic Rationale

The utility of peptoids in drug discovery stems from a unique combination of structural and functional characteristics that overcome many of the limitations of traditional peptide-based therapeutics.

  • Proteolytic Stability: The absence of backbone N-H bonds and the relocation of the side chain to the nitrogen atom render peptoids highly resistant to enzymatic degradation by proteases.[4][5] This inherent stability translates to a longer in vivo half-life, a critical factor for therapeutic efficacy.

  • Chemical Diversity: The submonomer solid-phase synthesis method allows for the incorporation of a vast array of primary amines, leading to an immense chemical space for side chain diversity.[8][9] This enables the fine-tuning of physicochemical properties to optimize target binding, solubility, and cell permeability.

  • Structural Flexibility and Conformational Control: While the lack of backbone hydrogen bond donors leads to increased flexibility compared to peptides, specific side chains can be used to induce defined secondary structures, including helices.[9][10] This conformational control is crucial for mimicking the binding epitopes of natural peptides and proteins.

  • Enhanced Cell Permeability: The N-substitution can increase the hydrophobicity of the oligomer, often leading to improved cell membrane permeability compared to their peptide counterparts.[5][6]

These properties make peptoids particularly well-suited for targeting challenging intracellular protein-protein interactions (PPIs) and for developing novel antimicrobial and anticancer agents.[10][11][12]

II. Core Applications in Drug Discovery

The versatility of the peptoid scaffold has led to its successful application in several key therapeutic areas.

A. Antimicrobial Agents

The rise of antibiotic-resistant bacteria poses a significant global health threat. Peptoids that mimic the amphipathic structures of natural host defense peptides (HDPs) have emerged as a promising class of antimicrobial agents.[4][13] These antimicrobial peptoids typically feature a combination of cationic and hydrophobic side chains, enabling them to selectively disrupt bacterial membranes.[13][14]

Mechanism of Action: Antimicrobial peptoids are thought to function through a membrane disruption mechanism, forming pores in the bacterial cell membrane, which leads to leakage of cellular contents and cell death.[13][14] This physical mechanism of action is less likely to induce resistance compared to traditional antibiotics that target specific enzymes.

Key Advantages:

  • Broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[1][13]

  • Low propensity for inducing bacterial resistance.[4]

  • High stability in biological fluids.

B. Anticancer Therapeutics

Peptoids are being explored as novel anticancer agents through various mechanisms.[3][6] Their ability to penetrate cells and disrupt intracellular signaling pathways makes them valuable tools for targeting cancer-specific processes.[15][16]

Therapeutic Strategies:

  • Targeting Protein-Protein Interactions: Many cancers are driven by aberrant protein-protein interactions. Peptoids can be designed to mimic one of the protein partners, thereby inhibiting the interaction and disrupting downstream signaling.[17] For example, peptoids have been developed to inhibit the interaction between β-catenin and TCF, a pathway often overexpressed in various cancers.[17]

  • Direct Cytotoxicity: Certain peptoids can induce apoptosis or autophagy in cancer cells.[17]

  • Targeted Drug Delivery: Peptides and peptoids can be used to specifically target cancer cells for the delivery of cytotoxic agents or radioisotopes.[15]

C. Modulators of Protein-Protein Interactions (PPIs)

Protein-protein interactions are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases.[12] The large, flat, and often featureless interfaces of PPIs make them challenging targets for traditional small molecules. Peptides are ideal candidates for inhibiting PPIs due to their ability to mimic protein surfaces.[11] Peptoids, as stable and cell-permeable peptidomimetics, offer a significant advantage in this area.[10][17]

Design Principles:

  • Library Screening: Large combinatorial peptoid libraries can be screened to identify hits that bind to a target protein.

  • Rational Design: If the structure of the protein-protein complex is known, peptoids can be rationally designed to mimic the key binding residues of one of the protein partners.

III. Experimental Protocols and Methodologies

A. Solid-Phase Peptoid Synthesis (Submonomer Method)

The most common method for synthesizing peptoids is the "submonomer" method on a solid support.[8][18] This two-step iterative process allows for precise control over the sequence and the incorporation of a wide variety of side chains.

Workflow Diagram:

G Resin Resin with Linker and Initial Amine Acylation Step 1: Acylation (Bromoacetic Acid, DIC) Resin->Acylation W_A Wash Acylation->W_A Displacement Step 2: Displacement (Primary Amine, R-NH2) W_A->Displacement W_D Wash Displacement->W_D Repeat Repeat Cycle (n-1 times) W_D->Repeat for desired length Cleavage Cleavage from Resin (e.g., TFA) W_D->Cleavage after final cycle Repeat->Acylation Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: Solid-Phase Peptoid Synthesis Workflow.

Detailed Protocol:

  • Resin Preparation:

    • Start with a suitable solid support resin (e.g., Rink Amide resin) in a fritted reaction vessel.[18]

    • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 10-15 minutes.[18]

    • If the resin is Fmoc-protected, remove the Fmoc group using a solution of 20% piperidine in DMF.[18]

  • Acylation Step:

    • Prepare a solution of bromoacetic acid (e.g., 0.6 M in DMF).[18]

    • Add the bromoacetic acid solution and N,N'-diisopropylcarbodiimide (DIC) to the resin.

    • Allow the reaction to proceed for 20-30 minutes at room temperature with gentle agitation.[8][18]

    • Wash the resin thoroughly with DMF to remove excess reagents.

  • Displacement Step:

    • Prepare a solution of the desired primary amine (R-NH2) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) (e.g., 1-2 M).[18]

    • Add the amine solution to the resin.

    • The reaction time for this step can vary from 30 to 120 minutes depending on the steric hindrance of the amine.[18]

    • Wash the resin thoroughly with DMF.

  • Iteration:

    • Repeat the acylation and displacement steps for each subsequent monomer until the desired peptoid length is achieved.

  • Cleavage and Purification:

    • After the final monomer addition, wash the resin with a solvent like dichloromethane (DCM).

    • Cleave the peptoid from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

    • Precipitate the crude peptoid in cold diethyl ether.

    • Purify the peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

B. High-Throughput Screening of Peptoid Libraries

Combinatorial chemistry is a powerful tool for discovering novel peptoid ligands against biological targets.[5] One-bead-one-compound (OBOC) libraries are commonly used for screening.[5][19]

Screening Workflow:

G cluster_0 Library Synthesis cluster_1 Screening cluster_2 Hit Deconvolution OBOC OBOC Library Synthesis (Split-and-Pool) Incubation Incubate Library with Labeled Target Protein OBOC->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Hit_ID Identify 'Hit' Beads (e.g., by Fluorescence) Wash->Hit_ID Isolation Isolate Hit Beads Hit_ID->Isolation Sequencing Sequence Peptoid on Bead (e.g., by MS/MS) Isolation->Sequencing

Caption: High-Throughput Screening of OBOC Peptoid Libraries.

Protocol Overview:

  • Library Synthesis: Synthesize a large OBOC peptoid library using the split-and-pool method. Each bead will display a unique peptoid sequence.

  • Target Labeling: Label the target protein with a fluorescent dye or an enzyme for detection.

  • Screening:

    • Incubate the peptoid library with the labeled target protein under appropriate buffer conditions.

    • Wash the beads extensively to remove non-specifically bound protein.

  • Hit Identification:

    • Visually inspect the beads under a microscope or use an automated bead sorter to identify beads with a strong signal (e.g., fluorescence).[20]

  • Hit Isolation and Sequencing:

    • Physically isolate the "hit" beads.

    • Determine the sequence of the peptoid on the hit bead using methods like partial Edman degradation followed by mass spectrometry (PED/MS).[5]

C. Biophysical Characterization of Peptoid-Target Interactions

Once a hit peptoid has been identified, it is crucial to characterize its binding affinity and mechanism of interaction with the target protein. Several biophysical techniques can be employed for this purpose.[21]

Common Techniques:

TechniqueInformation ObtainedTypical Concentration Range
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[21]Micromolar to nanomolar
Surface Plasmon Resonance (SPR) Real-time kinetics of binding (kon and koff), and binding affinity (Kd).Micromolar to picomolar
Fluorescence Polarization (FP) Binding affinity (Kd) in solution.[6]Nanomolar to micromolar
Circular Dichroism (CD) Spectroscopy Conformational changes in the peptoid and/or the target protein upon binding.[6][21]Micromolar
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information about the peptoid-protein complex, including the binding interface.[6][22]High micromolar to millimolar

Example Protocol: Fluorescence Polarization Assay

  • Reagents and Instrumentation:

    • Fluorescently labeled peptoid.

    • Purified target protein.

    • Binding buffer (e.g., PBS with 0.01% Tween-20).

    • Microplate reader capable of measuring fluorescence polarization.[20]

  • Assay Procedure:

    • Prepare a series of dilutions of the target protein in the binding buffer.

    • Add a constant, low concentration of the fluorescently labeled peptoid to each well of a microplate.

    • Add the different concentrations of the target protein to the wells.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization in each well.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the protein concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

IV. Future Perspectives and Conclusion

N-substituted glycine oligomers represent a mature yet continually evolving platform for drug discovery. Future advancements are likely to focus on the development of novel monomer chemistries to expand the accessible chemical space, improved methods for controlling peptoid secondary and tertiary structures, and the application of computational methods for the de novo design of peptoid-based therapeutics.

References

  • Xie, J., Hu, W., Feng, X., Liu, Z., Zhou, M., & Liu, R. (2025). Synthesis and antimicrobial applications of α-peptoid polymers. Chemical Science.
  • NMR-Guided Studies to Establish the Binding Interaction Between a Peptoid and Protein. (2025). Journal of the American Chemical Society.
  • A Field Guide to Optimizing Peptoid Synthesis. (n.d.). PubMed Central.
  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry. (n.d.). PubMed Central.
  • Cancer Treatment Using Peptides: Current Therapies and Future Prospects. (n.d.). PubMed Central.
  • Biophysical characterization of peptide–membrane interactions. (n.d.). Taylor & Francis Online.
  • Peptides and peptidomimetics as regulators of protein-protein interactions. (n.d.). PubMed Central.
  • Recent advances in peptoids as promising antimicrobial agents to target diverse microbial species. (2024). PubMed.
  • Self-Assembling and Pore-Forming Peptoids as Antimicrobial Biom
  • A Field Guide to Optimizing Peptoid Synthesis. (n.d.).
  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • HTS of cyclic peptide libraries for developing drugs. (n.d.). BMG Labtech.
  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. (n.d.). Royal Society of Chemistry.
  • Biophysical approaches for exploring lipopeptide-lipid interactions. (n.d.). PubMed Central.
  • The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. (n.d.). MDPI.
  • Recent advances in anticancer peptoids. (n.d.). ScienceDirect.
  • NMR-Guided Studies to Establish the Binding Interaction between a Peptoid and Protein. (2025).
  • Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. (n.d.). ACS Central Science.
  • Application Notes: Synthesis of N-Substituted Glycine Oligomers Using N-Benzyl-N-Cbz. (2025). BenchChem.
  • Peptoids: A Modular Approach to Drug Discovery. (2025).
  • Peptide drugs: a new direction in cancer immunotherapy. (2024).
  • Peptide Drug High-Throughput Screening Service. (n.d.).
  • Antimicrobial Peptoids Are Effective against Pseudomonas aeruginosa Biofilms. (n.d.).
  • Examples of peptoids as PPI inhibitors (class B peptidomimetics). (n.d.).
  • Peptide-Based Agents for Cancer Treatment: Current Applic
  • Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. (2011). PubMed Central.
  • Antimicrobial Peptoids. (2014).
  • Characterization, mechanism of action and optimization of activity of a novel peptide-peptoid hybrid against bacterial pathogens involved in canine skin infections. (2019).
  • Peptoid Library Agar Diffusion (PLAD) Assay for the High-Throughput Identification of Antimicrobial Peptoids. (2016). PubMed.
  • N-Substituted glycine oligomers or polypeptoid. (n.d.).
  • Peptides in cancer research. (2021). Bachem.
  • Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. (n.d.). PubMed Central.

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Use of benzylamino derivatives as enzyme inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Study of Benzylamino Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylamino scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatility in targeting a wide array of enzymes implicated in numerous disease states. This document serves as a detailed application guide for researchers and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors based on benzylamino and related derivatives. It provides the foundational principles of enzyme inhibition, showcases the breadth of enzyme classes targeted by these compounds, and offers detailed, field-tested protocols for their evaluation. The methodologies described herein are designed to be robust and self-validating, guiding the user from initial potency determination to mechanistic elucidation and cell-based validation.

Introduction: The Benzylamino Scaffold in Enzyme Inhibition

Enzymes are biological catalysts that orchestrate the vast majority of biochemical reactions necessary for life. Their dysregulation is a hallmark of many pathologies, making them prime targets for therapeutic intervention. The goal of an enzyme inhibitor is to bind to an enzyme and decrease its activity, thereby correcting the pathological cascade.[1] The benzylamino moiety, characterized by a benzyl group attached to a nitrogen atom, represents a "privileged scaffold" in drug discovery. Its structural features—combining aromatic, hydrophobic, and hydrogen-bonding capabilities—allow it to interact with high affinity and specificity within the active or allosteric sites of diverse enzymes.

Derivatives based on this core structure have been successfully developed to target enzymes involved in neurodegenerative diseases, cancer, microbial infections, and metabolic disorders.[2][3][4] For instance, benzylamino derivatives have shown potent inhibitory activity against cholinesterases in the context of Alzheimer's disease, carbonic anhydrases for neuropathic pain, and various protein kinases in oncology.[2][5][6] This guide provides the scientific rationale and practical methodologies required to rigorously evaluate these promising therapeutic agents.

Foundational Principles of Enzyme Inhibition

Understanding the mechanism by which a compound inhibits an enzyme is critical for optimizing its therapeutic potential.[7] Enzyme inhibitors are broadly classified based on their mode of interaction with the enzyme and its substrate.

  • Reversible Inhibition: The inhibitor binds non-covalently to the enzyme, and its effects can be reversed, typically by dilution. This category is further subdivided:

    • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).

    • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.[8] This reduces the Vₘₐₓ but does not change the Kₘ.

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ.[2]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, which is a less common mechanism.

  • Irreversible Inhibition: The inhibitor typically forms a stable, covalent bond with the enzyme, leading to a permanent loss of activity.

The determination of these mechanisms is a crucial step in the drug development process, as it informs structure-activity relationship (SAR) studies and predicts in vivo efficacy.[7]

G cluster_0 Types of Reversible Enzyme Inhibition cluster_1 Competitive cluster_2 Non-competitive cluster_3 Uncompetitive Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate Substrate Product Product ES_Complex->Product k_cat Product->Enzyme + Enzyme I_Comp Inhibitor I_Comp->Enzyme I_NonComp Inhibitor I_NonComp->Enzyme I_NonComp->ES_Complex I_UnComp Inhibitor I_UnComp->ES_Complex

Caption: Modes of reversible enzyme inhibition.

Prominent Enzyme Classes Targeted by Benzylamino Derivatives

The structural versatility of the benzylamino scaffold allows it to be tailored to the active sites of a diverse range of enzymes. The following table summarizes key examples from the literature, demonstrating the broad applicability of this chemical class.

Benzylamino Derivative ClassTarget Enzyme(s)Therapeutic AreaReported Potency (IC₅₀/Kᵢ)Reference(s)
Benzylpiperidin-4-yl-linked benzylamino benzamidesAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Alzheimer's Disease0.61 µM (AChE), 2.04 µM (BChE)[2]
4-(3-Benzyl-guanidino)benzenesulfonamidesCarbonic Anhydrase VII (CA VII)Neuropathic PainSub-nanomolar Kᵢ values[3][5]
Pyrimido[4,5-c]quinoline DerivativesCasein Kinase 2 (CSNK2A)Antiviral, CancerIC₅₀ ≤ 1 µM (in-cell)[6][9]
(Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-oneTyrosinaseHyperpigmentationCompetitive inhibition[10]
Benzylamine-sulfonamidesMonoamine Oxidase B (MAO-B)Neurodegenerative Diseases0.041 µM (IC₅₀)[11]
N-(phenyl)benzamidesSrc Family Kinases (SFK)Cancer0.97 µM (IC₅₀ in HCT116 cells)[4]
6-Benzylaminopurine (BAP)Respiratory KinasePlant Biology / AgricultureN/A (Inhibitor)[12][13]

Application Protocols

The following protocols provide a systematic framework for the evaluation of benzylamino derivatives as enzyme inhibitors.

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a primary measure of inhibitor potency. This protocol is a generalized workflow that must be optimized for the specific enzyme-substrate system under investigation.

Causality Behind Experimental Choices:

  • Steady-State Conditions: The assay is designed to measure the initial reaction velocity, where the substrate concentration is much greater than the enzyme concentration, and product formation is linear over time.[7] This ensures that the measured rate is directly proportional to the enzyme's activity.

  • Substrate Concentration: The substrate concentration is typically set at or near its Kₘ value. This ensures the assay is sensitive to competitive inhibitors.

  • Controls: Including positive and negative controls is essential for data normalization and validation of assay performance. A known inhibitor serves as a positive control, while a no-inhibitor control represents 100% enzyme activity.

G cluster_workflow IC50 Determination Workflow prep 1. Preparation - Prepare buffer, enzyme, substrate, and inhibitor stock solutions. - Determine optimal enzyme concentration via titration. plate 2. Plate Setup - Add buffer to all wells of a 96-well plate. - Add inhibitor dilutions (e.g., 8-point, 3-fold serial dilution). - Add positive (known inhibitor) and negative (vehicle) controls. prep->plate preincubate 3. Pre-incubation - Add enzyme solution to all wells except 'no enzyme' blank. - Incubate for a defined period (e.g., 15 min at RT) to allow inhibitor binding. plate->preincubate initiate 4. Reaction Initiation - Add substrate solution to all wells to start the reaction. preincubate->initiate measure 5. Kinetic Measurement - Immediately place plate in a reader (spectrophotometer, fluorometer). - Measure product formation over time at appropriate wavelength. initiate->measure analyze 6. Data Analysis - Calculate initial reaction velocities (slopes of linear phase). - Normalize data to controls (0% and 100% inhibition). - Plot % Inhibition vs. [Inhibitor] (log scale). - Fit data to a four-parameter logistic equation to determine IC50. measure->analyze

Caption: Standard workflow for determining the IC₅₀ of an enzyme inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the benzylamino derivative (e.g., 10 mM in 100% DMSO).

    • Prepare assay buffer, enzyme stock, and substrate stock at appropriate concentrations. The specific buffer conditions (pH, ionic strength, co-factors) must be optimized for the target enzyme.[7]

  • Assay Plate Preparation:

    • In a 96-well microplate, perform a serial dilution of the inhibitor. It is recommended to test at least 8 concentrations to generate a complete dose-response curve.[7] Keep the final DMSO concentration constant across all wells and below a level that affects enzyme activity (typically ≤1%).

    • Prepare control wells:

      • 100% Activity Control: Contains enzyme, substrate, and vehicle (DMSO) but no inhibitor.

      • 0% Activity Control (Blank): Contains buffer and substrate, but no enzyme.

      • Positive Control: Contains enzyme, substrate, and a known reference inhibitor.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the enzyme to all wells (except the blank) and incubate for a predetermined time (e.g., 10-15 minutes) at the assay temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately begin monitoring the reaction progress using a suitable plate reader (e.g., absorbance or fluorescence). Collect data at regular intervals for a period where the reaction rate of the 100% activity control is linear.[7]

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial velocity (v) by determining the slope of the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (v_inhibitor - v_blank) / (v_100% - v_blank))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

Protocol 2: Elucidation of Inhibition Mechanism

This protocol determines the mode of reversible inhibition (e.g., competitive, non-competitive) by measuring inhibitor potency at multiple substrate concentrations.

Causality Behind Experimental Choices:

  • Varying Substrate Concentration: The core of this experiment is to challenge the inhibitor with different concentrations of the substrate.[7] A competitive inhibitor's effect will be overcome at high substrate concentrations, while a non-competitive inhibitor's effect will not.

  • Lineweaver-Burk Plot: This double reciprocal plot (1/velocity vs. 1/[Substrate]) is a classic tool for visualizing the effects of an inhibitor on Kₘ and Vₘₐₓ, thereby revealing the mechanism of action.[11]

Step-by-Step Methodology:

  • Experimental Setup:

    • Follow the general procedure outlined in Protocol 1.

    • Instead of a single substrate concentration, prepare a matrix of conditions. This involves testing a full range of inhibitor concentrations (as in Protocol 1) at several different fixed substrate concentrations.

    • A recommended range for substrate concentrations is from 0.5 x Kₘ to at least 5 x Kₘ.[7]

  • Data Collection:

    • For each substrate concentration, generate a full dose-response curve for the inhibitor and calculate the initial reaction velocities.

  • Data Analysis and Visualization:

    • Calculate the initial velocity (v) for each combination of substrate and inhibitor concentration.

    • Generate Lineweaver-Burk plots by plotting 1/v versus 1/[Substrate] for each inhibitor concentration.

    • Analyze the resulting plots:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Mixed: Lines intersect in the second quadrant (off-axis).

      • Uncompetitive: Lines are parallel.

    • The inhibition constant (Kᵢ) can be determined by secondary plots (e.g., plotting the slopes of the Lineweaver-Burk lines against inhibitor concentration).

G cluster_lb Lineweaver-Burk Plot Interpretation competitive Competitive (Lines intersect on Y-axis) noncompetitive Non-competitive (Lines intersect on X-axis) mixed Mixed (Lines intersect off-axis)

Caption: Expected Lineweaver-Burk plot patterns for different inhibition types.

Protocol 3: Cell-Based Assay for Antiproliferative Activity (MTT Assay)

This assay moves the investigation from an isolated enzyme to a cellular context, which is essential for developing anticancer agents. It measures the metabolic activity of cells, which is an indicator of cell viability.[4][14]

Causality Behind Experimental Choices:

  • Cellular Context: This assay validates that the inhibitor can cross the cell membrane and engage its target in a complex biological environment.

  • Metabolic Readout: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on mitochondrial reductases in viable cells to convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HCT116, SK-MEL-1) under standard conditions (e.g., 37°C, 5% CO₂).[4][14]

    • Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the benzylamino derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add a solubilizing agent (e.g., 100 µL of DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot cell viability (%) versus the logarithm of the compound concentration and fit the data to determine the GI₅₀/IC₅₀ (concentration for 50% growth inhibition).

References

  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Dedelis, A., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • JAM 2025 Examination Paper (Reference to Benzylamino purine).
  • Korabecny, J., et al. (2018). Design, Synthesis, and Biological Evaluation of 1-Benzylamino-2-hydroxyalkyl Derivatives as New Potential Disease-Modifying Multifunctional Anti-Alzheimer’s Agents. ACS Chemical Neuroscience. Available at: [Link]

  • Nisler, J., et al. (2010). Cytokinin receptor antagonists derived from 6-benzylaminopurine. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lee, K., et al. (2021). Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects. International Journal of Molecular Sciences. Available at: [Link]

  • Singh, S. K., et al. (2022). Blood-brain barrier permeable benzylpiperidin-4-yl-linked benzylamino benzamides as dual cholinesterase inhibitors. Chemical Biology & Drug Design. Available at: [Link]

  • White, E. L., et al. (2021). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Pharmaceuticals. Available at: [Link]

  • Dedelis, A., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. PubMed. Available at: [Link]

  • Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. STAR Protocols. Available at: [Link]

  • Pang, Y. P., & Kozikowski, A. P. (1994). Docking analysis of a series of benzylamino acetylcholinesterase inhibitors with a phthalimide, benzoyl, or indanone moiety. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Dedelis, A., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. ResearchGate. Available at: [Link]

  • Korabecny, J., et al. (2019). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. Molecules. Available at: [Link]

  • Wright Science (2023). A Level Biology - 2.1.4.3 - Mechanism of Enzyme Action. YouTube. Available at: [Link]

  • ResearchGate Publication on Pyrazolo[4,3-d]pyrimidines. Note: Link provides access to a relevant research article. Available at: [Link]

  • Wikipedia contributors. 6-Benzylaminopurine. Wikipedia. Available at: [Link]

  • Gökhan-Kelekçi, N., et al. (2022). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. ResearchGate. Available at: [Link]

  • Du, Z., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. ResearchGate. Available at: [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Simone, A., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides. RSC Medicinal Chemistry. Available at: [Link]

  • McGraw Hill's AccessScience. Enzyme. AccessScience. Available at: [Link]

  • White, E. L., et al. (2021). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI. Available at: [Link]

  • Cui, Y., et al. (2020). Metabolomics analysis reveals 6-benzylaminopurine as a stimulator for improving lipid and DHA accumulation of Aurantiochytrium sp. Biotechnology and Bioengineering. Available at: [Link]

  • Du, Z., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Malik, M. A. (2023). 7.9: Enzymes. Chemistry LibreTexts. Available at: [Link]

  • Saczewski, J., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules. Available at: [Link]

  • MDPI Journal Article on Kinase Inhibitors. Note: This link provides access to a relevant review article. Available at: [Link]

  • Angeli, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Tipton, K. F. (2018). Understanding Enzyme Inhibition. Journal of Chemical Education. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Research Square. Available at: [Link]

  • Grela, E., et al. (2022). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. International Journal of Molecular Sciences. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • YouTube Tutorial on Enzyme Inhibition. Note: This is a general educational video. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Substituted Glycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-substituted glycine (NSG) derivatives, including peptoids. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve your synthesis yield. N-substituted glycine derivatives are crucial building blocks in drug discovery and materials science, prized for their proteolytic resistance and tunable properties.[1][2] However, their synthesis is not without challenges. This guide is structured to address specific issues you may encounter, explaining the underlying chemistry and providing actionable solutions.

Common Synthetic Strategies & Key Decision Points

The three most common strategies for synthesizing N-substituted glycine derivatives are Nucleophilic Substitution, Reductive Amination, and for oligomers, the Solid-Phase Submonomer method. Choosing the right path is the first step toward a successful synthesis.

G start Start: Synthesize an N-Substituted Glycine Derivative strategy What is your target molecule? start->strategy sub Simple Mono-N-Alkylation strategy->sub Simple alkyl group, readily available halide redam Diverse or Complex N-Substituents strategy->redam Starting from an aldehyde/ketone spps Oligomer (Peptoid) strategy->spps Building a polymer chain sub_method Method: Nucleophilic Substitution sub->sub_method redam_method Method: Reductive Amination redam->redam_method spps_method Method: Solid-Phase Synthesis (Submonomer Method) spps->spps_method

Caption: Decision workflow for selecting a synthetic strategy.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might have during your experiments. Each answer provides a mechanistic explanation and a clear path to resolving the issue.

Category 1: Low or No Yield
Q1: My nucleophilic substitution reaction on glycine ethyl ester is giving very low yields. What am I doing wrong?

This is a classic issue often rooted in one of three areas: the base, the solvent, or the electrophile.

Causality & Solution:

  • Insufficient Deprotonation: Glycine ester hydrochlorides are the common starting material. The nitrogen is protonated, rendering it non-nucleophilic. You need a base to free the amine. However, a weak base like triethylamine (TEA) can be insufficient, leading to an equilibrium that favors the protonated, unreactive state.

    • Solution: Use a stronger, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) to ensure complete deprotonation of the amine. Ensure you use at least two equivalents of base if starting from the hydrochloride salt—one to neutralize the HCl and one to facilitate the reaction.

  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. If you are using an alkyl chloride (R-Cl), the reaction can be sluggish.

    • Solution: Switch to a better leaving group. The reactivity order is I > Br > Cl. Using an alkyl bromide (R-Br) or alkyl iodide (R-I) will significantly accelerate the reaction. If you must use a chloride, consider adding a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction. This facilitates an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.

  • Solvent Choice: The solvent must be polar aprotic to solvate the counter-ions without quenching the nucleophile.

    • Solution: Acetonitrile (ACN) or Dimethylformamide (DMF) are excellent choices. Avoid protic solvents like ethanol or methanol, as they can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.

Q2: My reductive amination reaction has stalled. I see the imine intermediate by TLC/LC-MS, but it's not converting to the final product. Why?

This points directly to a problem with your reducing agent. Reductive amination is a two-step, one-pot process: (1) formation of an imine/enamine, and (2) reduction to the amine.[3][4] The choice of reducing agent is critical for the second step.

Causality & Solution:

  • Reducing Agent Reactivity: Sodium borohydride (NaBH₄) is a powerful reducing agent that can reduce the starting aldehyde/ketone before it has a chance to form the imine. Conversely, it can be too slow at reducing the imine, especially at neutral pH.

    • Solution: Use a pH-sensitive, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this.[3] It is less reactive towards ketones and aldehydes but highly effective at reducing the protonated iminium ion, which forms readily in the presence of the acetic acid byproduct. Sodium cyanoborohydride (NaBH₃CN) is another classic choice, but its toxicity is a significant drawback.

  • pH Control: The reaction is a balancing act. Imine formation is typically favored under slightly acidic conditions (pH 4-6) which help to catalyze the dehydration step. However, the hydride reducing agent requires a non-acidic environment to remain active.

    • Solution: If you are not using NaBH(OAc)₃, you may need to add a mild acid like acetic acid (AcOH) as a catalyst.[3] This protonates the carbonyl, activating it for nucleophilic attack, and then protonates the resulting imine to form the more electrophilic iminium ion, which is reduced much faster.

Category 2: Side Reactions & Impurities
Q3: I'm getting a significant amount of a dialkylated product in my nucleophilic substitution reaction. How can I favor mono-alkylation?

This is the most common side reaction in the N-alkylation of primary amines like glycine esters.[4] The mono-alkylated product (your desired secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

G cluster_0 Reaction Pathway Glycine Glycine Ester (Primary Amine) Product Desired Product (Secondary Amine) Glycine->Product + R-X (k1) SideProduct Side Product (Tertiary Amine) Product->SideProduct + R-X (k2 > k1)

Caption: Reaction scheme showing competitive dialkylation.

Causality & Solution:

  • Stoichiometry and Reaction Rate: As noted, the rate of the second alkylation (k₂) can be faster than the first (k₁).

    • Solution 1 (Stoichiometry): Use a large excess of the glycine ester relative to the alkylating agent (e.g., 3-5 equivalents). This statistically favors the alkylating agent reacting with the more abundant primary amine. The downside is the need to remove a large amount of unreacted starting material later.

    • Solution 2 (Slow Addition): If using excess glycine ester is not feasible, add the alkylating agent slowly (e.g., via syringe pump) to a solution of the glycine ester and base. This keeps the concentration of the alkylating agent low at all times, minimizing its chance to react with the newly formed (and low concentration) product.

  • Alternative Strategy: If dialkylation remains a persistent issue, especially with highly reactive alkylating agents, consider an alternative synthetic route.

    • Solution: Reductive amination is an excellent alternative that completely avoids the problem of over-alkylation.[4][5]

Q4: My solid-phase peptoid synthesis is failing, especially with bulky amines. What factors should I optimize?

Solid-phase synthesis of peptoids (N-substituted glycine oligomers) via the submonomer method involves two key steps: acylation with a haloacetic acid and nucleophilic displacement with a primary amine.[1][2] Failure often occurs at the displacement step.

Causality & Solution:

  • Steric Hindrance: Bulky primary amines are poor nucleophiles and can struggle to access the reaction site on the solid support, leading to incomplete displacement.

    • Solution 1 (Increase Temperature): Gently heating the reaction (e.g., to 35-50 °C) can provide the necessary activation energy to overcome steric barriers. Microwave assistance has also been shown to be highly beneficial for difficult couplings.[1]

    • Solution 2 (Optimize Solvent): Ensure the solvent swells the resin effectively. For polystyrene resins, DMF or N-Methyl-2-pyrrolidone (NMP) are good choices. Adding a co-solvent like Dichloromethane (DCM) can sometimes improve reaction kinetics.[1]

  • Amine Basicity: Weakly basic amines (e.g., anilines) are poor nucleophiles and react slowly.

    • Solution: Increase the concentration of the amine (e.g., from 1M to 2M in DMF) and extend the reaction time. For very unreactive anilines, the addition of a catalyst like potassium iodide (KI) may be necessary.[2]

ParameterStandard ConditionOptimization for Bulky/Weak AminesRationale
Amine Conc. 1.0 M in DMF2.0 M in DMF or NMPIncreases reaction rate via Le Chatelier's principle.
Temperature Room Temperature35 - 50 °C or MicrowaveProvides activation energy to overcome steric hindrance.[1]
Reaction Time 1-2 hours4-16 hoursAllows more time for the slow reaction to proceed to completion.
Acylating Agent Bromoacetic AcidBromoacetic AcidBromo is more reactive than chloro, ensuring the first step is efficient.

Detailed Protocol: Reductive Amination for N-Benzyl Glycine Ethyl Ester

This protocol provides a reliable method for synthesizing a mono-substituted glycine derivative, avoiding the over-alkylation issues common with direct substitution.

Materials:

  • Glycine ethyl ester hydrochloride (1 eq)

  • Benzaldehyde (1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5% v/v)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add glycine ethyl ester hydrochloride (1 eq) and 1,2-dichloroethane (DCE) to make a ~0.5 M solution.

  • Imine Formation: Add benzaldehyde (1 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour. You are forming the iminium ion in this step.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq). Caution: The reaction may bubble slightly as hydrogen gas can be evolved. Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete in 3-12 hours.

  • Workup: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient.[6]

References

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]

  • Froush, S. S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • MDPI. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

  • MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. [Link]

  • Froush, S. S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • Gámez-Montaño, R., et al. (2021). Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (1995). Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis.
  • Asymmetric Synthesis. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wei, D., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed Central. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Asymmetric Synthesis. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • University of Calgary. (n.d.). Ch27: Peptide synthesis. [Link]

  • LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

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Identifying and minimizing side products in (2-Chloro-benzylamino)-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (2-Chloro-benzylamino)-acetic acid

A Guide to Identifying and Minimizing Side Products

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals dedicated to achieving high purity and yield in their synthetic routes. This compound is a valuable building block, and controlling its synthesis is critical for downstream applications. This document provides in-depth, experience-based answers to common challenges, focusing on the identification and minimization of key side products.

Section 1: Overview of Synthetic Pathways

The synthesis of this compound is primarily achieved through two common pathways: Nucleophilic Substitution and Reductive Amination. Each route has distinct advantages and is susceptible to different side reactions.

  • Nucleophilic Substitution: This classic method involves the direct alkylation of 2-chlorobenzylamine with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) or its ester, typically in the presence of a base. It is a straightforward, cost-effective method.

  • Reductive Amination: This pathway involves the reaction of 2-chlorobenzylamine with glyoxylic acid to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1] This method can offer higher selectivity and is often preferred when trying to avoid over-alkylation.[2]

Comparison of Synthetic Pathways

Feature Nucleophilic Substitution Reductive Amination
Primary Reactants 2-chlorobenzylamine + haloacetic acid 2-chlorobenzylamine + glyoxylic acid
Key Side Reaction Dialkylation Incomplete reaction, imine impurities
Primary Control Stoichiometry, slow addition, pH Choice of reducing agent, pH

| Complexity | Generally simpler, one-step reaction | Can be a one-pot, two-step process |

Synthetic_Pathways cluster_0 Nucleophilic Substitution cluster_1 Reductive Amination Amine_NS 2-Chlorobenzylamine Product_NS This compound Amine_NS->Product_NS SN2 Attack Haloacetic Cl-CH2COOH Haloacetic->Product_NS Base Base (e.g., Na2CO3) Base->Amine_NS Deprotonates Amine_RA 2-Chlorobenzylamine Imine Intermediate Imine Amine_RA->Imine Glyoxylic Glyoxylic Acid Glyoxylic->Imine Condensation Product_RA This compound Imine->Product_RA Reduction Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Imine

Caption: Overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, providing explanations of the underlying chemistry and actionable protocols to mitigate them.

FAQ 1: "My reaction produces a significant amount of a higher molecular weight impurity. Mass spec suggests it's a dialkylated product. What is happening and how can I prevent it?"

Answer: This is the most common side reaction in the nucleophilic substitution pathway. The impurity is N,N-bis(2-chlorobenzyl)acetic acid .

Causality (The "Why"): The initial reaction produces your desired product, this compound, which is a secondary amine. This secondary amine is also a nucleophile—and is often more nucleophilic than the starting 2-chlorobenzylamine due to the electron-donating effect of the first benzyl group.[3] If unreacted haloacetic acid is present under basic conditions, the product can react again to form the tertiary amine side product. This is a classic problem of over-alkylation.[4]

Dialkylation_Mechanism Amine 2-Chlorobenzylamine (Primary Amine) Product Desired Product (Secondary Amine) Amine->Product 1st Alkylation (Desired Reaction) Haloacetic Cl-CH2COOH SideProduct Dialkylation Side Product (Tertiary Amine) Product->SideProduct 2nd Alkylation (Side Reaction) Haloacetic2 Cl-CH2COOH

Caption: Desired mono-alkylation vs. undesired dialkylation.

Troubleshooting & Minimization Protocol:

The key to preventing dialkylation is to control the relative concentrations and reactivity of the nucleophiles.

  • Stoichiometry Control: Use a slight excess of the amine (2-chlorobenzylamine), typically 1.1 to 1.2 equivalents relative to the haloacetic acid. This ensures the haloacetic acid is consumed before it can react significantly with the product.

  • Slow Addition: Do not add all the haloacetic acid at once. A slow, dropwise addition of the haloacetic acid (or its ester) to the solution of the amine and base maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant primary amine.

  • pH Control: The reaction is typically run in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or Et₃N) to neutralize the H-X formed. Maintaining a moderate pH (around 8-9) is crucial. If the pH is too high, it can deprotonate the carboxylic acid of the product, but it also ensures the amine is a free nucleophile. Using a weaker base like cesium hydroxide has been shown to be highly chemoselective for mono-N-alkylation over dialkylation in some systems.[5]

  • Temperature: Run the reaction at a moderate temperature (e.g., 40-60 °C). Excessively high temperatures can increase the rate of the second alkylation.

Step-by-Step Protocol to Minimize Dialkylation:

  • In a reaction vessel, dissolve 1.1 equivalents of 2-chlorobenzylamine and 2.5 equivalents of a mild base (e.g., K₂CO₃) in a suitable solvent (e.g., acetonitrile or ethanol).

  • In a separate dropping funnel, dissolve 1.0 equivalent of chloroacetic acid in the same solvent.

  • Heat the amine solution to 50 °C with vigorous stirring.

  • Add the chloroacetic acid solution dropwise over 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the chloroacetic acid is consumed, cool the reaction, filter the inorganic salts, and proceed with workup and purification.

FAQ 2: "My yield is very low and I see a lot of unreacted starting materials. What could be the cause?"

Answer: This issue points to suboptimal reaction conditions that fail to drive the reaction to completion. Several factors could be at play.

Causality (The "Why"):

  • Insufficient Activation (Nucleophilic Substitution): The SN2 reaction requires a good nucleophile (the amine) and a good leaving group (the halide on the acetic acid). The base plays a critical role in keeping the amine deprotonated and thus nucleophilic. If the base is too weak or insufficient in quantity, the amine will be protonated by the newly formed product (an amino acid) or the hydrohalic acid byproduct, shutting down the reaction.

  • Ineffective Reduction (Reductive Amination): In the reductive amination pathway, the formation of the imine from glyoxylic acid and the amine is an equilibrium step.[6] The subsequent reduction must be efficient to pull the equilibrium towards the product. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting glyoxylic acid, while sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are milder and selectively reduce the protonated imine.[2]

Troubleshooting & Parameter Optimization:

ParameterRecommended ConditionRationale
Solvent Polar aprotic (e.g., DMF, Acetonitrile) or protic (Ethanol)Must solubilize reactants and facilitate the reaction type. DMF is excellent for SN2 reactions.
Base (for SN2) K₂CO₃, NaHCO₃, or a non-nucleophilic organic base (Et₃N)Must be strong enough to neutralize acid byproducts without causing other side reactions. Use at least 2 equivalents.
Temperature 40-80 °CReaction rates are often slow at room temperature. A moderate increase in heat is usually required.
Reducing Agent (for RA) NaBH₃CN or Na(OAc)₃BHThese are selective for the iminium ion over the carbonyl group of glyoxylic acid, preventing byproduct formation.
pH (for RA) Mildly acidic (pH 5-6)This pH range is optimal for imine formation. The amine is still nucleophilic, and the carbonyl is slightly protonated and activated.

Section 3: Analytical and Purification Protocols

Accurate monitoring and effective purification are essential for obtaining a high-purity final product.

Protocol 1: Reaction Monitoring by HPLC

A reverse-phase HPLC method is ideal for monitoring the consumption of starting materials and the formation of the product and side products.[7][8]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Expected Elution Order: Glyoxylic/Haloacetic Acid (very early) -> This compound -> 2-chlorobenzylamine -> N,N-bis(2-chlorobenzyl)acetic acid (latest).

Protocol 2: Purification by pH-Modulated Extraction & Crystallization

The amphoteric nature of the amino acid product is key to its purification.

  • Initial Workup: After the reaction is complete, remove the solvent under reduced pressure.

  • Acidic Wash: Dissolve the residue in water and adjust the pH to ~2 with 1M HCl. This will protonate all amine species, making them water-soluble. Wash this acidic aqueous layer with a nonpolar organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral organic impurities.

  • Isoelectric Point Precipitation: Carefully adjust the pH of the aqueous layer to the isoelectric point of this compound (typically around pH 5-6) using a base like 1M NaOH or NaHCO₃. The product is least soluble at its isoelectric point and should precipitate out of the solution. The dialkylated side product, being a tertiary amine, has a different pKa and may remain in solution.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Recrystallization: Wash the crude solid with cold water and then recrystallize from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, to achieve high purity.[10]

References

  • Monash University. Synthesis of N-Alkyl Amino Acids. Available from: [Link]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines. Organic Letters, 1(11), 1893–1896. Available from: [Link]

  • Monsanto Company. (1987). Preparation of N-substituted amino acids. U.S. Patent No. 4,684,483.
  • Merrifield, R. B. (1985). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. The Journal of Organic Chemistry, 50(15), 2846–2847.
  • Figliozzi, G. M., Goldsmith, R., & Zuckermann, R. N. (1996). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Methods in Enzymology, 267, 437-447.
  • Societe Francaise Hoechst. (1986). Producing glycine by the reductive amination of glyoxylic acid. U.S. Patent No. 4,073,804.
  • Reddy, K. L., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. Available from: [Link]

  • Forste, A., et al. (2018). Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition, 57(40), 13167-13171. Available from: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]

  • Sharma, M., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. Available from: [Link]

  • Hoechst Aktiengesellschaft. (1996). Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. U.S. Patent No. 5,686,625.
  • Ghamari, N., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30064–30076. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Hart, E. R., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1560–1569. Available from: [Link]

  • Senthamarai, T., et al. (2018). Direct N-alkylation of unprotected amino acids with alcohols. Science, 362(6414), 564-568. Available from: [Link]

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647.
  • Lalevée, J., et al. (2021). N-Aryl glycines as versatile initiators for various polymerizations. Polymer Chemistry, 12(3), 354-364. Available from: [Link]

  • Shrestha, R., et al. (2022). N-Dealkylation of Amines. Molecules, 27(19), 6667. Available from: [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Zhang, G., et al. (2021). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry, 3(1), 1-10. Available from: [Link]

  • Ghamari, N., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30064–30076. Available from: [Link]

  • The Dow Chemical Company. (1986). Process for synthesizing N-acetylglycine using novel promoters. European Patent No. EP0197659A1.
  • North, M., et al. (2016). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 12, 2038–2046. Available from: [Link]

  • University of North Carolina Asheville. (2023). Synthesis and Evaluation of Amino Acid Ester Substituted Pseudopyronine Derivatives.
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available from: [Link]

  • Chemistry with Caroline. (2022). Alkylation of Amines. YouTube. Available from: [Link]

  • Reddit. (2019). Feasibility of producing glycine by reductive amination?. r/chemhelp. Available from: [Link]

  • Egis Gyogyszergyar Rt. (2012). Process for the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide. U.S. Patent No. 8,217,200 B2.
  • OC Lectures. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available from: [Link]

  • Alias, M. F., & Seewan, A. N. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. ResearchGate. Available from: [Link]

  • Hetero Research Foundation. (2015). Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives. U.S. Patent No. 8,957,252 B2.
  • Hoechst Aktiengesellschaft. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. U.S. Patent No. 5,233,083.

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Technical Support Center: Purification of Crude (2-Chloro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude (2-Chloro-benzylamino)-acetic acid. It is designed to be a practical resource for troubleshooting common issues and answering frequently asked questions encountered during experimental work. The methodologies described herein are grounded in established chemical principles and validated through extensive field application.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is an N-substituted glycine derivative. Its amphoteric nature, possessing both a carboxylic acid group and a secondary amine, is central to its purification strategy. The presence of the chlorobenzyl group lends a degree of hydrophobicity to the molecule. A clear understanding of these properties is crucial for selecting and optimizing purification techniques.

II. Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Recrystallization Issues

Question: My crude this compound 'oils out' during recrystallization instead of forming crystals. What is causing this and how can I fix it?

Answer:

"Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This often occurs when the solution is supersaturated at a temperature above the melting point of the solute or when significant impurities are present, which can depress the melting point.[1][2][3]

Causality and Troubleshooting Steps:

  • High Impurity Load: A high concentration of impurities can significantly lower the melting point of your compound, leading to the formation of an oil.

    • Solution: Before attempting recrystallization, consider a preliminary purification step. A simple acid-base extraction can be highly effective in removing non-amphoteric impurities.

  • Inappropriate Solvent Choice or Cooling Rate: If the solvent's boiling point is higher than the compound's melting point, or if the solution is cooled too rapidly, the compound may not have sufficient time to form an ordered crystal lattice.[2][4]

    • Solution:

      • Solvent System Modification: Employ a mixed-solvent system. A good starting point is a solvent in which the compound is soluble (e.g., ethanol or methanol) and an anti-solvent in which it is poorly soluble (e.g., water or hexane).[5][6] Dissolve the crude product in a minimal amount of the hot "good" solvent and slowly add the "bad" solvent until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[6]

      • Controlled Cooling: Decrease the rate of cooling. Instead of placing the flask directly in an ice bath, allow it to cool to room temperature first, and then gradually lower the temperature. Slow cooling encourages the formation of larger, purer crystals.[2]

  • Scratching and Seeding: The absence of nucleation sites can hinder crystal formation.

    • Solution: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution to create microscopic scratches that can act as nucleation sites. If you have a small amount of pure product from a previous batch, add a seed crystal to the cooled solution to initiate crystallization.

Question: I am getting a low recovery after recrystallization. What are the likely causes?

Answer:

Low recovery is a frequent challenge in recrystallization and can stem from several factors related to solvent choice and experimental technique.

Causality and Troubleshooting Steps:

  • Using an Excessive Amount of Solvent: The most common reason for low recovery is using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.[6]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. It is better to add the solvent in small portions to the heated mixture until everything just dissolves.

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and filter flask. You can also add a small excess of the hot solvent before filtration to ensure the product remains in solution.

  • Incomplete Crystallization: The crystallization process may not have gone to completion.

    • Solution: Ensure the solution is cooled for a sufficient amount of time. Cooling in an ice bath after the solution has reached room temperature can maximize crystal formation.

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.

    • Solution: Wash the crystals with a small amount of the cold recrystallization solvent or a cold anti-solvent.

Liquid-Liquid Extraction Challenges

Question: My acid-base extraction is not giving a clean separation. What parameters should I optimize?

Answer:

Acid-base extraction is a powerful technique for purifying amphoteric compounds like this compound by exploiting their pH-dependent solubility.[7][8] Inefficient separation is often due to incorrect pH control or the formation of emulsions.

Causality and Troubleshooting Steps:

  • Incorrect pH: The pH of the aqueous phase dictates whether the amino acid is in its neutral, cationic, or anionic form, and thus its solubility in the aqueous and organic layers.[9]

    • Solution:

      • To extract into the aqueous phase (as the salt):

        • Basic conditions: Adjust the pH of the aqueous layer to >10 with a base like NaOH. This will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt, while neutral organic impurities remain in the organic phase.

        • Acidic conditions: Adjust the pH to <2 with an acid like HCl. This will protonate the amine, forming the water-soluble ammonium salt.[10]

      • To extract into the organic phase (as the neutral molecule): Adjust the pH of the aqueous layer to the isoelectric point (pI) of the molecule. At its pI, the amino acid exists as a zwitterion with minimal net charge and therefore has its lowest aqueous solubility.[11]

  • Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion at the interface of the two layers, making separation difficult.

    • Solution:

      • Gently invert the separatory funnel for mixing instead of vigorous shaking.

      • If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

      • Allow the separatory funnel to stand undisturbed for a longer period.

Chromatography Hurdles

Question: My compound is streaking on the silica gel TLC plate and I'm getting poor separation during column chromatography. What should I do?

Answer:

Streaking and poor separation of amino compounds on silica gel are common problems due to the acidic nature of the silica surface, which can strongly interact with the basic amine group.[12][13]

Causality and Troubleshooting Steps:

  • Strong Interaction with Silica: The silanol groups on the surface of silica gel are acidic and can protonate the amine group of your compound, causing it to bind strongly and elute as a broad, streaking band.[12][14]

    • Solution:

      • Add a Basic Modifier to the Mobile Phase: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into your eluent system (e.g., ethyl acetate/hexane). The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.

      • Use an Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or amine-functionalized silica gel, which are better suited for the purification of basic compounds.[13][14][15]

  • Inappropriate Mobile Phase Polarity: The polarity of the eluent may not be optimized for your compound.

    • Solution: Systematically screen different solvent systems for your TLC analysis to find the optimal mobile phase for separation. A good starting point for N-substituted glycine derivatives is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[16]

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will depend on the synthetic route used.

  • From reductive amination of 2-chlorobenzaldehyde and glycine: Unreacted starting materials (2-chlorobenzaldehyde, glycine) and over-alkylation products.

  • From nucleophilic substitution of chloroacetic acid with 2-chlorobenzylamine: Unreacted starting materials (chloroacetic acid, 2-chlorobenzylamine) and the dialkylated product, N,N-bis(carboxymethyl)-2-chlorobenzylamine.

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: A mixed solvent system of ethanol and water is a good starting point.[6] The compound's polarity suggests it will be soluble in hot ethanol and less soluble in water. Other potential systems include methanol/water or acetone/hexane.[5]

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring purification.[17][18] Use a suitable mobile phase (e.g., ethyl acetate/hexane with a small amount of acetic acid or triethylamine) to track the disappearance of impurities and the isolation of your desired product. Staining with ninhydrin can be used to visualize amino acids, though N-substituted ones may give a different color than primary amino acids.[16][19]

Q4: Can I use activated carbon to decolorize my crude product?

A4: Yes, activated carbon can be used to remove colored impurities. It is best to perform this treatment in a solution where your product is highly soluble to minimize product loss due to adsorption onto the carbon. A hot filtration step will then be required to remove the carbon.[17]

IV. Experimental Workflow Visualization

Decision Tree for Purification Strategy

Purification_Strategy start Crude This compound extraction Acid-Base Extraction start->extraction  High impurity load or  presence of non-amphoterics   recrystallization Recrystallization start->recrystallization  Relatively clean crude   extraction->recrystallization  Significant purification achieved   chromatography Column Chromatography extraction->chromatography  Incomplete separation  of similar compounds   recrystallization->chromatography  Oiling out persists or  impurities co-crystallize   end_product Pure Product recrystallization->end_product  Crystalline solid obtained,  meets purity criteria   chromatography->end_product  Fractions meet  purity criteria  

Caption: A decision-making workflow for selecting the appropriate purification technique.

V. Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (approx.)Rationale
Ethanol/Water1:1 to 3:1Good for moderately polar compounds.[6]
Methanol/Water1:1 to 3:1Similar to ethanol/water, methanol is more polar.
Acetone/Hexane1:2 to 1:5For less polar impurities. Prone to oiling out if cooled too quickly.[5]
Ethyl Acetate/Hexane1:2 to 1:5Good general-purpose system for compounds of intermediate polarity.

Table 2: Troubleshooting Summary for Column Chromatography

IssuePotential CauseRecommended Solution
Streaking/TailingAcidic silica interacting with the amineAdd 0.1-1% triethylamine to the eluent. Use neutral alumina or amine-functionalized silica.[12][13][14]
Poor SeparationInappropriate mobile phase polarityOptimize the eluent system using TLC. A gradient elution from a less polar to a more polar solvent system can be effective.
Compound not elutingMobile phase is not polar enoughGradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in a dichloromethane/methanol mixture).

VI. References

  • JPH05178802A - Production of n-benzylglycine and its derivative - Google Patents.

  • US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents.

  • N-(2-Chloroacetyl)glycine - PMC - NIH. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates | Organic Letters - ACS Publications. [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. [Link]

  • Recrystallization. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • When should I use an amine-bonded silica for flash chromatography? - Biotage. [Link]

  • A Biomimetic Polymer for the Extraction and Purification of Superior Analogues of Amphotericin B - PMC - NIH. [Link]

  • Oiling Out in Crystallization - Mettler Toledo. [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system - Teledyne ISCO. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • TLC plate developed in ninhydrin for glycine analysis. A, B, and C are... - ResearchGate. [Link]

  • Acid-Base Extraction of Benzil and Benzoic Acid - YouTube. [Link]

  • EP0474334A2 - Process for preparing glycine in high yield - Google Patents.

  • How can i isolate polar basic compound with silica gel column chromatography?. [Link]

  • Acid-Base Extraction II - Selecting the pH of the Aqueous Layer - YouTube. [Link]

  • recrystallization-2.doc.pdf. [Link]

  • Separation and Refining of Amino acids. [Link]

  • How to Carry Out a Recrystallization - YouTube. [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc.. [Link]

  • How can I optimize an extraction? : r/chemistry - Reddit. [Link]

  • US5118815A - Method for crystallization of amino acids - Google Patents.

  • How to avoid the formation of oil droplets during recrystallization? - ResearchGate. [Link]

  • US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis - Google Patents.

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. [Link]

  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC - PubMed Central. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PubMed. [Link]

  • Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. [Link]

  • [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column - Waters Help Center. [Link]

  • EP0367232A2 - Method for preparing 2-chlorobenzylamine - Google Patents.

  • Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Synthesis of analogs and oligomers of N-(2-aminoethyl)glycine and their gastrointestinal absorption in the rat - PubMed. [Link]

  • Protein Purification Problems - YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Solid-Phase Extraction at High pH as a Promising Tool for Targeted Isolation of Biologically Active Fractions of Humic Acids | ACS Omega. [Link]

  • 8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]

  • pH of amphoteric species - acid base - Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: Stability & Degradation of Halogenated Acetic Acids (HAAs)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for halogenated acetic acid (HAA) analysis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you face in the lab. This resource provides field-proven insights into the stability and degradation of these notoriously sensitive compounds, helping you ensure data integrity from sample collection to final analysis.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during HAA analysis.

Q1: My HAA concentrations are decreasing in my collected water samples. What is the most likely cause and how can I prevent it?

A: The most common causes for HAA loss in water samples are continued formation/degradation due to residual disinfectant (like chlorine) and microbial degradation.[1] To ensure sample integrity, you must immediately quench any residual disinfectant upon collection and inhibit biological activity.

  • Chemical Quenching: Add ammonium chloride (NH₄Cl) to your sample. This converts free chlorine into chloramines, which halts the formation of new HAAs without chemically degrading the HAAs already present.[1] Using reducing agents like sodium thiosulfate is not recommended as they have been shown to degrade some HAA species.[1]

  • Microbial Inhibition: The chloramines formed by quenching with ammonium chloride also serve as a preservative against microbial degradation.[1]

  • Storage: After quenching, samples should be stored in amber glass bottles at 1-5°C and protected from light.[2] The maximum recommended holding time before extraction is 14 days.[3]

Q2: I'm using GC-ECD for analysis, and my results for brominated trihaloacetic acids (e.g., TBAA) are inconsistent and show poor linearity. Why is this happening?

A: Brominated trihaloacetic acid methyl esters, the derivatives formed for GC analysis, are known to be thermally unstable.[4] They can easily degrade in a hot GC inlet via debromination, hydrolysis, or decarboxylation.[4] This degradation leads to a non-linear response and poor reproducibility.[4]

  • Expert Tip: Minimize inlet temperature to the lowest possible value that still allows for efficient volatilization of all HAA esters. Use an ultra-inert inlet liner and GC column to reduce active sites that can catalyze degradation.[4] A non-linear calibration curve can be a key indicator of analyte breakdown in the inlet or on the column.[4]

Q3: What are the key differences between analyzing HAAs with GC-ECD versus LC-MS/MS?

A: Both are powerful techniques, but they have fundamental differences in sample preparation and selectivity.

FeatureGas Chromatography (GC-ECD)Liquid Chromatography (LC-MS/MS)
Derivatization Required . HAAs are not volatile and must be converted to methyl esters (e.g., using acidic methanol).[4][5]Not required . Direct injection of the aqueous sample is possible.[6]
Sample Prep More laborious, involving liquid-liquid or solid-phase extraction and a separate derivatization step.[4]Simpler, often just requiring filtration before direct injection.[6]
Selectivity The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds but can be prone to interferences from other co-extracted electronegative species.[7]Mass Spectrometry (MS/MS) is highly selective and specific, monitoring parent-to-product ion transitions, which significantly reduces matrix interference.[6][7]
Speed Can be time-consuming due to the extensive sample preparation.Generally faster due to simplified sample prep and rapid analysis times.[6]

Q4: Can microbial activity affect my HAA stability study results?

A: Absolutely. Certain bacteria can readily biodegrade HAAs, particularly monochloroacetic acid (MCAA) and dichloroacetic acid (DCAA).[8][9] If samples are not properly preserved, microbial degradation can be a significant pathway for HAA loss, leading to artificially low concentration measurements.[1] This is especially critical in studies monitoring HAA levels over time in distribution systems or natural waters where microbial populations are active.[1]

Part 2: Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving more complex experimental issues.

Guide 1: Low or No Recovery of HAAs During Sample Preparation

Problem: You are experiencing low or highly variable recoveries for your HAA analytes, particularly during the extraction and derivatization steps for GC-ECD analysis.

Causality Analysis: Low recovery is a classic indicator of a breakdown in the sample preparation workflow. Because HAAs are polar, acidic compounds, their extraction from an aqueous matrix is highly dependent on pH. Furthermore, the subsequent esterification reaction is sensitive to water and pH.

Caption: Troubleshooting workflow for low HAA recovery.

  • Verify Sample pH Before Extraction:

    • Rationale: HAAs must be in their neutral, protonated form to be efficiently extracted from water into an organic solvent like methyl tert-butyl ether (MTBE). This requires a very low pH.

    • Action: Before adding extraction solvent, measure the pH of a small aliquot of your sample. According to EPA Method 552.2, the pH must be adjusted to < 0.5 with concentrated sulfuric acid.[3] Failure to achieve this pH is a primary cause of poor extraction efficiency.

  • Assess Derivatization (Esterification) Efficiency:

    • Rationale: The conversion of HAA free acids to their corresponding methyl esters via acidic methanol is a critical step for GC analysis.[4] This reaction is an equilibrium process and can be incomplete. Water is the enemy here; it can hydrolyze the esters back to the acid form.

    • Action:

      • Ensure the sodium sulfate used to dry the extract is truly anhydrous.

      • Use freshly prepared acidic methanol (e.g., 10% H₂SO₄ in methanol).

      • Confirm the reaction is carried out at the specified temperature and time (e.g., 50°C for 2 hours).[4]

      • Self-Validation: Process a high-concentration standard through the entire extraction and derivatization procedure. The recovery of this procedural standard will reveal the efficiency of your derivatization step.[4]

  • Evaluate Solid-Phase Extraction (SPE) Technique (if used):

    • Rationale: SPE is an alternative to liquid-liquid extraction that uses a solid sorbent to retain the HAAs.[4] Because HAAs are anionic at neutral pH, a strong anion exchange (SAX) cartridge is often used.[4] Improper technique can lead to analyte breakthrough or incomplete elution.

    • Action:

      • Conditioning: Ensure the cartridge is properly conditioned (e.g., with methanol then reagent water) to activate the sorbent.[4]

      • Loading: Do not exceed the recommended sample loading flow rate (e.g., ~2 mL/min) to ensure adequate retention time.[4]

      • Elution: Use the correct elution solvent (e.g., acidic methanol) to release the HAAs from the sorbent.[4]

Guide 2: Investigating HAA Degradation Pathways

Problem: You are conducting a stability study and need to understand the degradation kinetics and identify the byproducts formed from HAA decomposition.

Causality Analysis: HAA degradation can occur through several mechanisms, primarily hydrolysis and microbial action. The rate and pathway are highly dependent on the specific HAA structure (e.g., number and type of halogens) and environmental conditions (pH, temperature, microbial presence).

  • Hydrolytic Dehalogenation: This is a key abiotic pathway where a halogen atom is replaced by a hydroxyl group.[10] For example, dichloroacetic acid (DCAA) can hydrolyze to form glyoxylic acid. This process is often pH and temperature-dependent.

  • Biodegradation: Microorganisms can utilize HAAs as a carbon source, breaking them down into simpler, non-halogenated compounds.[8][9] This is a significant degradation route in non-sterile aqueous environments.[1]

Caption: Workflow for an HAA degradation and stability study.

  • Establish Controlled Conditions:

    • Prepare replicate solutions of the target HAA in the matrix of interest (e.g., reagent water, buffered solution, drug formulation placebo).

    • Set up experiments under various conditions (e.g., different pH levels of 4, 7, and 9; temperatures of 4°C, 25°C, and 40°C). Include sterile controls to differentiate between chemical and biological degradation.

    • Collect an initial T=0 sample immediately after preparation.

  • Time-Course Sampling & Analysis:

    • At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), withdraw an aliquot from each replicate.

    • Quantify Parent Compound: Use a validated analytical method (LC-MS/MS is ideal for its specificity and lack of derivatization) to measure the remaining concentration of the parent HAA.

    • Screen for Degradation Products: Analyze the samples using LC-MS in full-scan mode to detect new peaks that appear over time.

  • Data Analysis and Interpretation:

    • Kinetics: Plot the natural log of the parent HAA concentration versus time. A linear plot indicates first-order degradation kinetics, from which a degradation rate constant (k) and half-life (t½) can be calculated.

    • Byproduct Identification: Use the high-resolution mass and MS/MS fragmentation patterns of the new peaks to tentatively identify the degradation products. Compare these against known potential degradants (e.g., glyoxylic acid, oxalic acid) and reference standards if available.

References

  • Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Agilent.
  • Smith, D., & Lynam, K. (2011). Determination of Haloacetic Acids in Water by GC/µECD Using Agilent J&W DB-35ms Ultra Inert and DB-XLB Columns. Agilent Technologies, Inc.
  • University of Memphis Digital Commons. (n.d.). Methods of Analysis for Haloacetic Acids in Drinking Water and Sodium Hypochlorite Solutions.
  • ALS Environmental. (n.d.). Analysis of Haloacetic Acids and Dalapon in Water.
  • Pepich, B. V., et al. (2004). Validating sample preservation techniques and holding times for the approved compliance monitoring methods for haloacetic acids under the US EPA's stage.
  • Health Canada. (2008). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - Haloacetic Acids.
  • University of Massachusetts Amherst. (2012). Analysis of Haloacetic Acids.
  • Zhang, X., & Pagilla, K. (2001). Analyzing haloacetic acids using gas chromatography/mass spectrometry.
  • Request PDF. (n.d.). Analyzing Haloacetic Acids Using Gas Chromatography/Mass Spectrometry.
  • Zhang, L., et al. (2009). Biodegradation of haloacetic acids by bacterial isolates and enrichment cultures from drinking water systems. Journal of Applied Microbiology, 106(5), 1897-1905.
  • Wang, Y., et al. (2016). Hydrolytic Dehalogenation of Toxic Haloacetic Acids via Carbon Metabolism Regulation during Microbial Denitrification. Environmental Science & Technology, 50(5), 2351-2359.

Sources

Technical Support Center: Optimizing N-Alkylation of Glycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of glycine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental chemical transformation. Here, you will find practical, in-depth guidance presented in a question-and-answer format to address common challenges and optimize your experimental outcomes. Our approach is grounded in established scientific principles and field-proven experience to ensure you can troubleshoot effectively and achieve your synthesis goals with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the N-alkylation of glycine.

Q1: What are the most common methods for N-alkylation of glycine?

There are three primary methods for the N-alkylation of glycine, each with its own advantages and disadvantages:

  • Nucleophilic Substitution with Alkyl Halides: This is a traditional and widely used method involving the reaction of glycine or its ester with an alkyl halide (iodide, bromide, or chloride) in the presence of a base.[1][2] It is a versatile method applicable to a wide range of alkylating agents.

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from glycine (or its ester) and an aldehyde or ketone, which is then reduced in situ to the corresponding N-alkylated product.[1] This method is particularly useful for introducing primary and secondary alkyl groups.

  • N-Alkylation with Alcohols (Borrowing Hydrogen): This is a more modern and sustainable "green" chemistry approach.[3] A catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ.[1] This aldehyde then undergoes reductive amination with the glycine, and the borrowed hydrogen is returned to complete the catalytic cycle, with water being the only byproduct.[1]

Q2: My N-alkylation reaction with an alkyl halide is not working. What are the likely causes?

Failure of an N-alkylation reaction with an alkyl halide can often be attributed to several factors:

  • Insufficient Basicity: The base is crucial for deprotonating the amino group of glycine, making it nucleophilic. If the base is too weak or used in insufficient quantity, the reaction will not proceed.[4] For glycine ester hydrochlorides, at least two equivalents of base are required: one to neutralize the HCl salt and another to facilitate the reaction.[4]

  • Poor Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be very slow.[4]

  • Solvent Choice: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents like DMF or DMSO are generally effective.[4]

  • Steric Hindrance: A bulky alkyl halide or a sterically hindered glycine derivative can significantly slow down the reaction rate.[2]

Q3: I am observing over-alkylation (di-alkylation) in my reaction. How can I favor mono-alkylation?

Over-alkylation, the formation of a di-alkylated product, is a common side reaction, especially with reactive alkylating agents.[5] To promote mono-alkylation, consider the following strategies:

  • Use of a Large Excess of Glycine: Employing a significant excess of the glycine substrate can statistically favor the mono-alkylation product.

  • Protecting Groups: Introducing a protecting group on the nitrogen atom of glycine can prevent di-alkylation. The protecting group can be removed in a subsequent step. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[6][7]

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the alkylating agent to one equivalent or slightly less relative to the glycine can help minimize over-alkylation.

Q4: Do I need to protect the carboxylic acid group of glycine during N-alkylation?

Whether the carboxylic acid group needs protection depends on the reaction conditions. In many cases, especially when using glycine esters (e.g., glycine ethyl ester hydrochloride), the carboxyl group is already protected as an ester, which is generally stable under typical N-alkylation conditions.[4] If you are using free glycine, the carboxylate can potentially compete as a nucleophile, although the amino group is generally more reactive. For cleaner reactions and to avoid potential side reactions, using a glycine ester is often preferred.

Troubleshooting Guide: From Problem to Solution

This section provides a more in-depth, cause-and-effect analysis of common experimental issues, complete with actionable troubleshooting steps.

Problem 1: Low or No Yield in N-Alkylation with Alkyl Halides

Symptoms: TLC or LC-MS analysis shows primarily unreacted starting materials.

Workflow for Troubleshooting Low Yield in Alkyl Halide Reactions:

Caption: Troubleshooting workflow for low-yield N-alkylation with alkyl halides.

In-Depth Analysis and Solutions:

  • Causality: The nucleophilicity of the glycine nitrogen is paramount. Insufficient deprotonation by the base or a poor leaving group on the alkylating agent are common culprits for a stalled reaction.[4]

  • Step-by-Step Solutions:

    • Re-evaluate your base: If using an inorganic base like K₂CO₃ with a glycine ester hydrochloride, ensure you are using at least two equivalents.[4] Consider switching to a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or, for very unreactive systems, a strong base like sodium hydride (NaH), ensuring anhydrous conditions.

    • Activate your alkyl halide: If using an alkyl chloride, the reaction can be sluggish. Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.[4]

    • Optimize your solvent: Ensure your glycine derivative is fully soluble in the chosen solvent. If solubility is an issue in solvents like THF or acetonitrile, switching to DMF or DMSO can be beneficial.[4]

    • Increase the temperature: Many N-alkylation reactions require heating. If you are running the reaction at room temperature, consider increasing it to 60-80 °C, or even higher for less reactive substrates, while monitoring for potential decomposition.[4]

Problem 2: Incomplete Conversion in Reductive Amination

Symptoms: TLC or LC-MS shows the presence of the starting glycine derivative, the aldehyde/ketone, and the desired product, often with the intermediate imine also visible.

Workflow for Troubleshooting Incomplete Reductive Amination:

Caption: Troubleshooting workflow for incomplete reductive amination of glycine.

In-Depth Analysis and Solutions:

  • Causality: Reductive amination is a two-stage process: imine formation and reduction. A bottleneck at either stage will result in incomplete conversion. Imine formation is an equilibrium-driven process, and the subsequent reduction must be efficient and selective.

  • Step-by-Step Solutions:

    • Optimize imine formation: The formation of the imine is often the rate-limiting step and is pH-dependent. The optimal pH is typically weakly acidic (pH 4-6) to facilitate protonation of the carbonyl group without excessive protonation of the amine. You can add a small amount of acetic acid to catalyze this step. Removing the water formed during imine formation with a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can also drive the equilibrium towards the product.

    • Evaluate your reducing agent: Sodium borohydride (NaBH₄) can sometimes reduce the aldehyde or ketone before it forms the imine.[5] A milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often more effective as it preferentially reduces the imine.[8] Ensure your reducing agent is fresh, as they can degrade over time.

    • Adjust stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the carbonyl compound and the reducing agent can help drive the reaction to completion.

    • Increase reaction time and/or temperature: Some reductive aminations can be slow. Allow the reaction to stir for an extended period (e.g., overnight). If the reactants are stable, gentle warming (e.g., to 40-50 °C) can increase the reaction rate.

Experimental Protocols

Here are detailed, step-by-step methodologies for key N-alkylation procedures.

Protocol 1: N-Benzylation of Glycine Ethyl Ester Hydrochloride using Benzyl Bromide

Materials:

  • Glycine ethyl ester hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium iodide (NaI), catalytic

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add glycine ethyl ester hydrochloride (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.5 eq) and a catalytic amount of sodium iodide (0.1 eq).

  • Stir the suspension vigorously for 10-15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of Glycine Methyl Ester with Benzaldehyde

Materials:

  • Glycine methyl ester hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add glycine methyl ester hydrochloride (1.0 eq) and anhydrous DCM.

  • Add triethylamine (1.1 eq) and stir for 10 minutes to form the free base.

  • Add benzaldehyde (1.05 eq) to the mixture.

  • Stir at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation

The choice of reaction conditions can significantly impact the yield and selectivity of N-alkylation. The following table summarizes typical conditions for different methods.

Method Alkylating Agent Typical Base Typical Solvent Temperature Typical Yield Key Considerations
Alkyl Halide Substitution R-Br, R-IK₂CO₃, Cs₂CO₃, DIEADMF, DMSO, ACN25-100 °C60-95%Risk of over-alkylation; halide reactivity (I>Br>Cl).[4]
Reductive Amination Aldehyde, Ketone(Catalytic acid)DCM, MeOH, THF0-50 °C70-98%Requires a suitable reducing agent (e.g., NaBH(OAc)₃).[1]
"Borrowing Hydrogen" Alcohol(Catalyst-dependent)Toluene, Dioxane80-120 °C85-99%Requires a specific catalyst; produces water as the only byproduct.[3]

References

  • Yan, T., Feringa, B.L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. [Link]

  • Vukušić, D., Jurić, M., & Đilović, I. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Molecules, 28(19), 6881. [Link]

  • Kuroda, C., & Kobayashi, K. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Molecules, 29(18), 4403. [Link]

  • Reddit. (2022). N-alkylation of glycine. r/Chempros. [Link]

  • Hughes, D. L. (2014). 6 Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry, 409-447. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Asymmetric alkylation of glycine-Schiff base 1 with alkyl halide. (n.d.). ResearchGate. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Tian, H., Xu, W., Liu, Y., & Wang, Q. (2020). Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. Organic Letters, 22(13), 5005–5008. [Link]

  • Feasibility of producing glycine by reductive amination? (2019). Reddit. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). ACS Omega. [Link]

  • Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. (2007). ResearchGate. [Link]

  • Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. (2022). CORE. [Link]

  • Highly Enantioselective Phase-Transfer-Catalyzed Alkylation of Protected Alpha-Amino Acid Amides Toward Practical Asymmetric Synthesis of Vicinal Diamines, Alpha-Amino Ketones, and Alpha-Amino Alcohols. (2007). PubMed. [Link]

  • protect. (n.d.). University of Bristol. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Feasibility of producing glycine by reductive amination?. (2019). Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Direct Alkylation of Glycine Derivatives via Photoinduced Palladium Catalysis, Utilizing Intermolecular Hydrogen Atom Transfer Mediated by Alkyl Radicals. (2023). ACS Publications. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. (2017). ResearchGate. [Link]

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Technical Support Center: Crystallization of Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the nuanced art and science of crystallizing amino acid derivatives. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter at the bench. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions in your work.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general troubleshooting framework in mind. The following workflow outlines a logical progression when your initial crystallization attempts are unsuccessful.

Crystallization Troubleshooting Workflow start Initial Crystallization Attempt Fails purity purity start->purity purify Purify Compound (Chromatography, Recrystallization) purity:f1->purify No solvent Solvent System Evaluation Re-screen solvents and anti-solvents. Consider solvent properties (polarity, H-bonding). purity:f1->solvent Yes purify->purity:f0 concentration Concentration Adjustment Is the concentration optimal? (Too high or too low) solvent->concentration adjust_conc Systematically vary concentration concentration:f1->adjust_conc No method Method Evaluation Was the chosen method appropriate? (Evaporation, Vapor Diffusion, etc.) concentration:f1->method Yes adjust_conc->concentration:f0 change_method Try an alternative crystallization method method:f1->change_method No nucleation Nucleation Issues No crystals forming despite supersaturation? method:f1->nucleation Yes change_method->method:f0 induce_nucleation Induce Nucleation (Seeding, Scratching) nucleation:f1->induce_nucleation No oiling_out Oiling Out or Amorphous Solid? Did the compound separate as a liquid or non-crystalline solid? nucleation:f1->oiling_out Yes induce_nucleation->nucleation:f0 troubleshoot_oiling Address Oiling Out (Lower temperature, change solvent, add co-solvent) oiling_out:f1->troubleshoot_oiling Yes success Crystals Obtained oiling_out:f1->success No troubleshoot_oiling->oiling_out:f0

Caption: A general workflow for troubleshooting common crystallization problems.

Frequently Asked Questions & Troubleshooting Guides

My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

Q: I've set up my crystallization, but instead of crystals, I'm seeing oily droplets at the bottom of my vial. What is "oiling out" and what can I do about it?

A: "Oiling out" is a common and frustrating phenomenon where your compound comes out of a supersaturated solution as a liquid phase rather than a solid crystalline lattice.[1] This occurs when the solubility of your compound is exceeded, but the conditions are not favorable for nucleation and crystal growth. The melting point of your compound (or an impure form of it) is below the temperature of the solution, leading to the formation of a liquid phase. Impurities often preferentially dissolve in these oily droplets, which can hinder or prevent crystallization.[2][3]

Causality and Troubleshooting Steps:

  • High Concentration or Rapid Supersaturation: Oiling out is often a sign that your solution is too concentrated or that supersaturation is being achieved too quickly.

    • Solution: Dilute your solution with more of the primary solvent. This will lower the supersaturation level and slow down the process, giving the molecules more time to arrange themselves into an ordered crystal lattice.

  • Inappropriate Solvent System: The chosen solvent may not be ideal for your specific amino acid derivative.

    • Solution: Re-evaluate your solvent system. A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but more soluble at elevated temperatures. Alternatively, use a binary solvent system (a "good" solvent in which your compound is soluble and a "bad" or "anti-solvent" in which it is not). Slowly introduce the anti-solvent to the solution of your compound in the good solvent.

  • Temperature Effects: The temperature of your experiment can significantly influence the outcome.

    • Solution: Try lowering the temperature of your crystallization experiment. This can sometimes favor crystallization over oiling out. However, be cautious not to cool too rapidly, as this can also lead to the formation of an amorphous solid.

Experimental Protocol: Addressing Oiling Out with a Binary Solvent System

  • Dissolve your amino acid derivative in a minimal amount of a "good" solvent (e.g., methanol, ethanol, or acetone).

  • Gently warm the solution to ensure the compound is fully dissolved.

  • Slowly add a "bad" or "anti-solvent" (e.g., water, hexane, or diethyl ether) dropwise until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.

  • Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Cover the vial and allow it to cool slowly to room temperature, and then transfer to a refrigerator (4°C).

ParameterRecommendationRationale
Solvent Addition Rate Dropwise with stirringPrevents localized high supersaturation
Temperature Start at a slightly elevated temperature, cool slowlyAllows for gradual approach to supersaturation
Final State Faintly turbid before slow coolingIndicates the solution is at the cusp of saturation
No crystals are forming, even after several days. How can I induce nucleation?

Q: My solution is clear and appears to be supersaturated, but nothing is happening. What can I do to encourage crystal formation?

A: The formation of a crystal requires two main steps: nucleation (the initial formation of a small, stable crystalline entity) and crystal growth.[4] Sometimes, even in a supersaturated solution, the energy barrier for nucleation is too high for crystals to form spontaneously. In these cases, you need to provide a "nudge" to get the process started.

Causality and Troubleshooting Steps:

  • Lack of Nucleation Sites: Crystal formation requires a starting point. Dust particles or imperfections on the glass surface can sometimes act as nucleation sites, but this is not always reliable.

    • Solution 1: Scratching: Use a clean glass rod to gently scratch the inside surface of the vial below the level of the solution.[5] The high-energy imperfections created on the glass surface can provide an ideal site for nucleation to begin.

    • Solution 2: Seeding: If you have a small amount of crystalline material from a previous batch, you can introduce a "seed crystal" into the supersaturated solution. The existing crystal lattice of the seed provides a template for new molecules to deposit onto, bypassing the initial nucleation barrier.

  • Subtle Impurities Inhibiting Nucleation: Even small amounts of impurities can sometimes inhibit the formation of a stable nucleus.

    • Solution: If you suspect impurities are the issue, further purification of your compound may be necessary. Techniques like flash chromatography or a preliminary recrystallization can be effective.

Experimental Protocol: Seeding to Induce Crystallization

  • Prepare a supersaturated solution of your amino acid derivative as you normally would.

  • Using a clean spatula, carefully select a few very small, well-formed crystals from a previous batch.

  • Gently add the seed crystals to the supersaturated solution.

  • Cover the vial and store it in a vibration-free environment.

  • Monitor for crystal growth over the next few hours to days.

My crystals are very small, like a powder, or are clumped together. How can I grow larger, single crystals?

Q: I'm getting a solid, but it's more of a powder than distinct crystals. How can I improve the crystal quality?

A: The formation of a fine powder or aggregates of small crystals is often a sign of rapid crystallization. When nucleation happens too quickly and at many points simultaneously, the individual crystals do not have the opportunity to grow to a larger size.

Causality and Troubleshooting Steps:

  • Too Rapid Cooling or Evaporation: If the solvent evaporates too quickly or the solution is cooled too fast, the supersaturation level increases rapidly, leading to a burst of nucleation.

    • Solution: Slow Down the Process.

      • For Evaporation: Partially cover the opening of your vial to slow the rate of solvent evaporation.

      • For Cooling: Insulate your flask or vial to slow the rate of cooling. You can place it in a Dewar flask filled with warm water and allow it to cool to room temperature overnight.

  • High Level of Supersaturation: A very high concentration of your compound can lead to rapid precipitation rather than slow, ordered crystallization.

    • Solution: Use a More Dilute Solution. Start with a less concentrated solution. While this may require a longer time for crystallization to occur, it will favor the growth of larger, higher-quality crystals.

Experimental Protocol: Vapor Diffusion for High-Quality Crystals

Vapor diffusion is an excellent technique for growing high-quality single crystals by slowly changing the solvent composition.

  • Prepare the Reservoir: In a small beaker or the outer well of a crystallization plate, place a volume of a "bad" or "anti-solvent."

  • Prepare the Sample Drop: Dissolve your amino acid derivative in a "good" solvent. Place a small drop (a few microliters) of this solution on a siliconized glass coverslip or in the inner well of a crystallization plate.

  • Set up the Diffusion: Invert the coverslip and seal the beaker or plate. The more volatile "good" solvent will slowly evaporate from the drop and diffuse into the reservoir, while the less volatile "anti-solvent" from the reservoir will diffuse into the drop. This slowly increases the concentration of your compound and the proportion of the anti-solvent in the drop, leading to slow and controlled crystallization.

Vapor_Diffusion_Setup setup Sealed Chamber Drop of Compound in 'Good' Solvent Reservoir of 'Anti-Solvent' process 'Good' Solvent Evaporates from Drop 'Anti-Solvent' Vapor Diffuses into Drop Supersaturation is Reached Slowly setup:f1->process:f0 Evaporation process:f1->setup:f1 Diffusion result Formation of High-Quality Crystals process->result

Caption: The process of vapor diffusion for crystal growth.

My amino acid derivative is an amorphous solid. How do I get it to crystallize?

Q: My product is a solid, but it's a glassy or powdery amorphous material, not crystalline. What's the difference, and how can I promote crystallinity?

A: An amorphous solid lacks the long-range ordered structure of a crystal.[6] While chemically the same, the physical properties can be very different. Amorphous solids often have lower melting points and higher solubilities than their crystalline counterparts. The formation of an amorphous solid suggests that the molecules did not have sufficient time or mobility to arrange into a stable crystal lattice.

Causality and Troubleshooting Steps:

  • Very Rapid Precipitation: This is a common cause of amorphous solid formation.

    • Solution: As with growing larger crystals, slowing down the crystallization process is key. Use more dilute solutions and slower rates of cooling or solvent evaporation.

  • Molecular Flexibility: Some amino acid derivatives have flexible side chains or rotatable bonds that can make it difficult for them to pack into a regular crystalline array.

    • Solution 1: Salt Formation: Converting your amino acid derivative to a salt (e.g., a hydrochloride or a sodium salt) can significantly improve its crystallinity.[3] The ionic interactions in the salt provide strong, directional forces that favor the formation of a crystal lattice.

    • Solution 2: Co-crystallization: Crystallizing your compound in the presence of a second, conformationally rigid molecule (a "co-former") can sometimes lead to the formation of a co-crystal with improved order.

Experimental Protocol: Preparation of a Hydrochloride Salt for Crystallization

  • Dissolve your free-base amino acid derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

  • The hydrochloride salt will often precipitate out of the solution. If it does not, you may need to add an anti-solvent or reduce the volume of the solvent.

  • Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • You can then proceed to crystallize the salt using the methods described above.

References

  • Ito, L., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Journal of Synchrotron Radiation, 15(Pt 3), 316–318. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • EAG Laboratories. (2022). Amorphous vs. Crystalline Materials. [Link]

  • Galkin, O., & Vekilov, P. G. (2000). Control of protein crystal nucleation around the metastable liquid-liquid phase boundary. Proceedings of the National Academy of Sciences, 97(12), 6277–6281. [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

  • Karagianni, M., et al. (2018). Co-crystals: a review of recent progress in the development of new pharmaceutical solids. Acta Pharmaceutica, 68(2), 127-148. [Link]

  • U.S. Patent No. US20100204470A1. (2010).
  • University of Wisconsin-Madison. (n.d.). How to Grow Crystals. [Link]

  • University of California, Irvine. (n.d.). Crystallisation Techniques. [Link]

  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007–5019. [Link]

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Technical Support Center: Purification of Synthetic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of synthetic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying their target molecules. Drawing from established principles and field-proven experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a direct question-and-answer format. Our goal is to move beyond simple step-by-step instructions to explain the underlying causality, empowering you to make informed decisions during your purification workflows.

General Troubleshooting: A Strategic Overview

Before delving into specific techniques, it's crucial to have a systematic approach to purification. The choice of method is dictated by the physicochemical properties of your compound and its impurities.

Q: How do I choose the right purification strategy for my compound?

A: The selection of a purification method is a critical decision that depends on several factors: the physical state of your compound (solid or liquid), its stability, polarity, volatility, and the nature of the impurities present. A multi-step approach is often necessary. The following decision tree provides a general framework for selecting an appropriate primary purification technique.

Purification_Decision_Tree start Crude Reaction Mixture is_solid Is the target compound a solid? start->is_solid is_liquid Is the target compound a liquid? start->is_liquid is_solid->is_liquid No solubility_diff Significant solubility difference with impurities? is_solid->solubility_diff Yes polarity_diff Significant polarity difference with impurities? is_solid->polarity_diff No volatility Is the compound volatile and thermally stable? is_liquid->volatility Yes acid_base Are impurities acidic/basic while compound is neutral (or vice versa)? volatility->acid_base No distillation Distillation volatility->distillation Yes solubility_diff->polarity_diff No crystallization Crystallization solubility_diff->crystallization Yes chromatography Chromatography polarity_diff->chromatography Yes polarity_diff:s->chromatography:n Yes acid_base->polarity_diff No extraction Acid-Base Extraction acid_base->extraction Yes filtration Filtration (if crude is solid in suspension)

Caption: Decision tree for selecting a primary purification method.

Section 1: Column Chromatography

Chromatography is a powerful and versatile technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1][2][3] It is the workhorse of the modern organic chemistry lab.

Frequently Asked Questions & Troubleshooting

Q: My compound won't separate from an impurity, even with different solvent systems. What can I do?

A: This is a common and frustrating problem, often arising when impurities have very similar polarity to your target compound.

  • Change the Stationary Phase: If you are using silica gel (which is acidic), try switching to a different stationary phase. Alumina is a common alternative, available in acidic, neutral, and basic forms. For highly non-polar compounds, reversed-phase chromatography (e.g., using a C18-functionalized silica) might provide a different selectivity.[4]

  • Check Compound Stability: Your compound might be degrading on the silica gel column. You can test for this by spotting your purified compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears, decomposition is occurring.[4] Deactivating the silica gel with a small amount of a base like triethylamine in your eluent can mitigate this for acid-sensitive compounds.[4]

  • Improve Resolution: Ensure your column is packed correctly and has a proper height-to-diameter ratio (aim for ~10:1). A narrower, longer column generally provides better separation. Also, ensure your initial sample band is as concentrated and narrow as possible.

Q: What is causing severe peak tailing in my chromatogram and how can I fix it?

A: Peak tailing occurs when a portion of the analyte is retained more strongly than the main band, leading to a skewed peak shape and poor separation. The primary cause is often unwanted secondary interactions between the analyte and the stationary phase.[5][6][7]

  • Acid-Base Interactions: In normal-phase chromatography on silica, basic compounds (like amines) can interact strongly with acidic silanol groups on the silica surface, causing tailing.[5][6] Adding a small amount (0.1-1%) of a competitive base like triethylamine or ammonia to your mobile phase can mask these sites and improve peak shape.[8]

  • Analyte Concentration: Overloading the column with too much sample can also lead to tailing.[9] Try injecting a more dilute sample to see if the peak shape improves.

  • Channeling in the Column: Poor column packing can lead to cracks or channels in the stationary phase, which results in broad and tailing peaks for all compounds.[10]

Problem Primary Cause Proposed Solution
Peak Tailing (Basic Compound) Strong interaction with acidic silanol groups on silica.[6]Add 0.1-1% triethylamine or ammonia to the mobile phase.
Peak Tailing (Acidic Compound) Interaction with basic impurities on the stationary phase.Add 0.1-1% acetic acid or formic acid to the mobile phase.[8]
All Peaks Tailing/Broad Poorly packed column (channeling) or column void.Repack the column carefully. Ensure the top of the stationary phase is not disturbed.
Peak Fronting Sample solvent is stronger than the mobile phase; column overload.[9]Dissolve the sample in the mobile phase or a weaker solvent. Reduce the amount of sample loaded.
Protocol: Standard Flash Column Chromatography

This protocol outlines the purification of a moderately polar organic compound using silica gel.

  • Select the Solvent System:

    • Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexanes) that gives your target compound an Rf value of approximately 0.2-0.35. This ensures the compound will elute in a reasonable number of column volumes.

  • Prepare the Column:

    • Select a glass column with a diameter such that the silica gel height will be about 10-15 times the diameter.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (the less polar solvent is often used for this).

    • Carefully pour the slurry into the column. Tap the column gently to pack the silica and remove air bubbles. Allow the silica to settle into a uniform bed.

    • Add another layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.

  • Load the Sample:

    • Dissolve your crude compound in a minimal amount of a polar, volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel to this solution to create a dry, free-flowing powder upon evaporation of the solvent. This is known as "dry loading."

    • Carefully add this powder to the top of the column.

  • Elute the Column:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

    • Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.

    • Collect fractions sequentially and monitor their composition by TLC.

  • Combine and Concentrate:

    • Combine the fractions that contain your pure compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Section 2: Crystallization

Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that most solids are more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the decreasing solubility forces the desired compound to crystallize out, leaving impurities behind in the solution.

Frequently Asked Questions & Troubleshooting

Q: How do I choose the best solvent for recrystallization?

A: The ideal recrystallization solvent should exhibit the following properties:

  • It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

  • It should not react with the compound.

  • It should either dissolve impurities very well (so they remain in solution upon cooling) or not at all (so they can be filtered off from the hot solution).

  • It should have a relatively low boiling point for easy removal after crystallization. A rule of thumb is "like dissolves like"; solvents with functional groups similar to the compound are often good candidates.[11] A systematic approach involves testing the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline phase.[12] This often happens when the solution is supersaturated to a point where the compound's melting point is lower than the temperature of the solution.

  • Use a Lower-Boiling Solvent or More Solvent: The temperature of your solution may be too high. Using a solvent with a lower boiling point or simply using a larger volume of the current solvent can help.

  • Change the Solvent System: The polarity difference between your compound and the solvent may be too large.[13] If you are using a very non-polar solvent for a polar compound (or vice-versa), try a solvent of intermediate polarity. Alternatively, use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).

  • Slow Cooling: Cool the solution more slowly to give the molecules time to arrange themselves into a crystal lattice.

Q: My compound won't crystallize, even after the solution has cooled. How can I induce crystallization?

A: Sometimes a supersaturated solution needs a nudge to begin the crystallization process.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[14]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" acts as a template for further crystal growth.[14]

  • Reduce the Volume: Evaporate some of the solvent to increase the concentration of your compound, which may be necessary to achieve supersaturation.

Crystallization_Troubleshooting start Dissolved Compound in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success oiling Compound Oils Out observe->oiling Problem clear Solution Remains Clear observe->clear Problem reheat Reheat, Add More Solvent oiling->reheat change_solvent Try a Different Solvent System oiling->change_solvent scratch Scratch Flask with Glass Rod clear->scratch seed Add Seed Crystal clear->seed concentrate Reduce Solvent Volume clear->concentrate

Caption: Troubleshooting guide for common crystallization issues.

Section 3: Distillation

Distillation is a purification technique used for separating liquids with different boiling points.[15][16][17] The mixture is heated, the more volatile component vaporizes first, and the vapor is then condensed back into a liquid and collected in a separate flask.

Frequently Asked Questions & Troubleshooting

Q: When should I use simple distillation versus fractional distillation?

A: The choice depends on the difference in boiling points between the components you are trying to separate.

  • Simple Distillation: This method is effective when separating a liquid from a non-volatile solid or when separating two liquids with a large difference in boiling points (typically > 50-100 °C).[18][19]

  • Fractional Distillation: This method is necessary for separating liquids with closer boiling points (typically < 30 °C).[18] It uses a fractionating column placed between the distillation flask and the condenser. The column is packed with material (like glass beads or Raschig rings) that provides a large surface area for repeated vaporization-condensation cycles, effectively performing multiple simple distillations in one apparatus.[20]

Q: My vacuum distillation isn't reaching the expected low pressure. What are the likely causes?

A: Achieving a good vacuum is critical for distilling high-boiling or thermally sensitive compounds. Leaks are the most common problem.

  • Check All Joints: Ensure all ground glass joints are properly sealed and clamped. Use a suitable vacuum grease, but apply it sparingly in a thin, even band.

  • Inspect Tubing: Check all vacuum tubing for cracks, holes, or poor connections. The tubing should be thick-walled to prevent collapse under vacuum.

  • Pump Performance: Ensure your vacuum pump is in good working order and the pump oil is clean. A cold trap between your apparatus and the pump is essential to prevent volatile solvents from contaminating the pump oil.

Q: What is an azeotrope and how can I purify a compound that forms one?

A: An azeotrope is a mixture of two or more liquids that has a constant boiling point and composition throughout the distillation process. A classic example is the 95.5% ethanol/4.5% water mixture. Attempting to purify this mixture by standard distillation will not yield 100% ethanol.

  • Azeotropic Distillation: One common method is to add a third component (an "entrainer") that forms a new, lower-boiling azeotrope with one of the original components. For example, adding benzene or toluene to the ethanol/water mixture allows the water to be removed as part of a ternary azeotrope, yielding absolute ethanol.[21]

  • Chemical Drying: For removing water, using a chemical drying agent can be effective.

  • Other Methods: Other techniques like chromatography or extraction may be required if distillation is not feasible.

Section 4: Liquid-Liquid Extraction

Extraction is a fundamental technique used to separate a compound from a mixture by partitioning it between two immiscible liquid phases, typically an aqueous phase and an organic phase.

Frequently Asked Questions & Troubleshooting

Q: How do I choose the right organic solvent for an extraction?

A: An ideal extraction solvent should have the following characteristics:[22]

  • High Solubility for the Target Compound: It must effectively dissolve the compound of interest.

  • Immiscibility with the Other Phase: It should not be miscible with the other solvent (e.g., water).

  • Good Selectivity: It should preferentially dissolve the target compound over impurities.[22]

  • Low Boiling Point: This allows for easy removal of the solvent after extraction.

  • Safety and Low Toxicity: Less hazardous solvents are always preferred.

Solvent Density (g/mL) Boiling Point (°C) Notes
Diethyl Ether 0.7135Excellent solvent, but highly flammable. Forms peroxides.
Ethyl Acetate 0.9077Good general-purpose solvent, less flammable than ether.
Dichloromethane 1.3340Dense (forms bottom layer with water), good for many compounds. Suspected carcinogen.
Hexanes/Heptane ~0.6669Used for extracting non-polar compounds.
Toluene 0.87111Higher boiling point, useful for some applications.

Q: An emulsion has formed at the interface between my organic and aqueous layers. How can I break it?

A: Emulsions are colloidal suspensions of one liquid in another and can be very slow to separate. They are common when basic aqueous solutions are used with chlorinated solvents.

  • Be Patient: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength and density of theaqueous layer, which often helps to break the emulsion.[21]

  • Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.

  • Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes break up the emulsion.

Q: How do I effectively remove water from my organic layer after extraction?

A: After an aqueous extraction, the organic layer will be saturated with a small amount of water that must be removed before evaporating the solvent.

  • Wash with Brine: As a final wash in the separatory funnel, use a saturated NaCl solution. This removes the bulk of the dissolved water from the organic layer through an osmotic effect.[21]

  • Use a Drying Agent: Transfer the organic layer to a flask and add an anhydrous inorganic salt to chemically bind the remaining water. Common drying agents include:

    • Anhydrous Sodium Sulfate (Na₂SO₄): High capacity but slow and not very efficient. Good for pre-drying.[23]

    • Anhydrous Magnesium Sulfate (MgSO₄): Fast, efficient, and high capacity. It is slightly acidic.[21][23]

    • Anhydrous Calcium Chloride (CaCl₂): Very efficient but can form adducts with alcohols, amines, and some carbonyl compounds.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Maratek. (2023, September 26). Fractional vs. Simple Distillation and How to Segregate Multiple Solvents.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Nichols, L. (2022, April 7). 5: Distillation. Chemistry LibreTexts.
  • Moravek. (n.d.). How Is Chromatography Used for Purification?.
  • Staples, R. J. (n.d.). Guide for crystallization.
  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 7), m133–m142.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • University of California, Los Angeles. (n.d.). Organic Laboratory Techniques 10: Distillation.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • Luna Technologies. (n.d.). Decoding Distillation: Simple vs Fractional.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods.
  • Lab Manager. (2023, August 28). Chromatography Techniques & Key Components.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Teledyne LABS. (n.d.). What is Chromatography?.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • American Institute of Chemical Engineers. (n.d.). Crystallization of Organic Compounds: An Industrial Perspective. AIChE.
  • Vassar College. (2007, November 28). Organic Chemistry Lab Demo: Distillations [Video]. YouTube.
  • Khan Academy. (n.d.). Principles of chromatography | Stationary phase.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • The Chemistry Blog. (2024, July 3). What is the Distillation Process?.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.

Sources

Technical Support Center: Scaling Up the Production of (2-Chloro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (2-Chloro-benzylamino)-acetic acid. This guide is designed for researchers, chemists, and process engineers facing the challenges of transitioning this synthesis from the laboratory bench to pilot plant or industrial production. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your process effectively.

Section 1: Synthesis Overview and Core Scale-Up Principles

The most common and direct route to this compound is through the nucleophilic substitution of 2-chlorobenzyl chloride with glycine. This N-alkylation reaction, while straightforward on paper, presents several challenges during scale-up related to reaction control, impurity formation, and product isolation.[1]

The fundamental reaction is the alkylation of the primary amine of glycine with 2-chlorobenzyl chloride. A base is required to neutralize the hydrochloric acid formed during the reaction and to deprotonate the glycine, enhancing its nucleophilicity.

Primary Synthesis Workflow

cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: N-Alkylation Reaction cluster_workup Phase 3: Work-up and Isolation cluster_purification Phase 4: Purification P1 Prepare aqueous solution of Glycine and Base (e.g., NaOH/KOH) R1 Controlled addition of 2-Chlorobenzyl Chloride P1->R1 R2 Monitor reaction progress (TLC, HPLC) R1->R2 Maintain T < 30°C W1 Quench reaction R2->W1 W2 Phase separation (if applicable) W1->W2 W3 Acidify aqueous phase to precipitate product W2->W3 PU1 Filter crude product W3->PU1 PU2 Recrystallization from suitable solvent (e.g., Water/Ethanol) PU1->PU2 PU3 Dry final product under vacuum PU2->PU3 start Crude Product Isolated check_purity Analyze by HPLC Identify Impurities start->check_purity impurity_glycine High Glycine Content? check_purity->impurity_glycine Check Purity Profile impurity_dialkyl High Di-alkylation? impurity_glycine->impurity_dialkyl No recrystallize_water Recrystallize from Water or Water/Alcohol impurity_glycine->recrystallize_water Yes recrystallize_solvent Recrystallize from Organic Solvent/Water mixture impurity_dialkyl->recrystallize_solvent No (<5%) rework_synthesis Review Synthesis Protocol: - Check Stoichiometry - Slow Electrophile Addition impurity_dialkyl->rework_synthesis Yes (>5%) impurity_color Product Colored? charcoal_treatment Perform Charcoal Treatment during Recrystallization impurity_color->charcoal_treatment Yes final_product Pure Product impurity_color->final_product No recrystallize_water->impurity_dialkyl recrystallize_solvent->impurity_color charcoal_treatment->final_product rework_synthesis->final_product Implement Corrective Actions for next batch

Caption: Decision tree for troubleshooting the purification of crude product.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when handling 2-chlorobenzyl chloride at scale? A: 2-chlorobenzyl chloride is a lachrymator and is corrosive. It is also an alkylating agent and should be handled as a potential mutagen. Always work in a well-ventilated area (fume hood or ventilated enclosure) and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale transfers, use a closed system to minimize exposure. Have an emergency shower and eyewash station readily available.

Q: Which base is most suitable for this reaction at an industrial scale? A: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the most common choices due to their low cost and high reactivity. Sodium carbonate (Na₂CO₃) can also be used, but may result in slower reaction rates. The choice often depends on the desired final salt form of the product and cost considerations.

Q: How does the choice of solvent impact the reaction? A: Water is often the preferred solvent for green chemistry and cost reasons. [2]It readily dissolves glycine and the inorganic base. However, 2-chlorobenzyl chloride has low solubility in water, creating a biphasic system that may require vigorous mixing or a phase-transfer catalyst. Using a co-solvent like ethanol or THF can create a homogeneous reaction mixture, potentially improving reaction rates, but adds to cost and recovery/disposal complexity. [3]

Section 4: Experimental Protocols

Protocol 4.1: Lab-Scale Synthesis (Example)
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve glycine (15.0 g, 0.2 mol, 1.1 equiv) and sodium hydroxide (16.0 g, 0.4 mol) in 200 mL of deionized water.

  • Cooling: Cool the solution to 15°C using an ice bath.

  • Addition: Add 2-chlorobenzyl chloride (29.2 g, 0.18 mol, 1.0 equiv) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 25°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the 2-chlorobenzyl chloride is consumed.

  • Work-up: Cool the reaction mixture to 10°C and slowly add concentrated HCl until the pH is ~4.5. A white precipitate will form.

  • Isolation: Stir the slurry for 1 hour at 10°C, then collect the solid by vacuum filtration. Wash the filter cake with 2 x 50 mL of cold deionized water.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Protocol 4.2: Standard HPLC Analytical Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm. [3]* Injection Volume: 10 µL

  • Sample Prep: Dissolve ~10 mg of sample in 10 mL of a 50:50 mixture of Water/Acetonitrile.

Section 5: References

  • Google Patents. EP0367232A2 - Method for preparing 2-chlorobenzylamine. Available at:

  • Google Patents. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. Available at:

  • ACS Omega. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Available at: [Link]

  • MDPI. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Available at: [Link]

  • Google Patents. CN116102454A - Preparation method of 2-(hydroxyimino) acetic acid. Available at:

  • ResearchGate. Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride... Available at: [Link]

  • Google Patents. CN104326897A - Continuous crystallization method of chloroacetic acid. Available at:

  • Google Patents. EP0474334A2 - Process for preparing glycine in high yield. Available at:

  • PubMed. Highly Enantioselective Phase-Transfer-Catalyzed Alkylation of Protected Alpha-Amino Acid Amides... Available at: [Link]

  • Google Patents. EP0032816B1 - Process for purifying monochloroacetic acid. Available at:

Sources

A Senior Application Scientist's Guide to Overcoming Solubility Hurdles in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Benzylamino Compound Solubility >

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for addressing the common yet challenging issue of poor aqueous solubility of benzylamino compounds in biological assays. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles, empowering you to make informed decisions in your experimental design.

Low aqueous solubility can lead to unreliable in vitro data, underestimation of compound activity, and costly delays in drug discovery projects.[1][2] This guide will walk you through understanding the problem, accurately assessing it, and implementing effective troubleshooting strategies.

Section 1: Understanding the "Why" - Physicochemical Properties of Benzylamino Compounds

Question: Why are many of my benzylamino-containing compounds so poorly soluble in aqueous buffers?

Answer: The solubility of benzylamino compounds is dictated by a balance between their hydrophobic and hydrophilic features.

  • The "Benzyl" Group: The benzyl group, a benzene ring attached to a CH2 group, is inherently nonpolar and hydrophobic. As you add more aromatic rings or bulky alkyl substituents to your molecule, you increase its lipophilicity (often measured as logP), which generally leads to lower aqueous solubility.[3]

  • The "Amino" Group: The amino group (-NH2, -NHR, -NR2) is a basic functional group. Its ability to be protonated to form a charged ammonium salt (e.g., -NH3+) is key to its water solubility.[4] However, this is highly dependent on the pH of the solution.[5]

In typical biological assays conducted at physiological pH (~7.4), the basicity of the amine (its pKa) determines the extent of protonation. If the pKa of your compound's amino group is significantly lower than the pH of your assay buffer, it will exist predominantly in its neutral, less soluble form.

Section 2: The First Step - Accurate Solubility Assessment

Before you can solve a solubility problem, you must accurately measure it. Relying on visual inspection alone is often insufficient. There are two primary types of solubility measurements used in drug discovery.[6]

Question: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

Answer: The choice depends on the stage of your research and the question you are asking.

  • Kinetic Solubility: This measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.[1][7] It's a high-throughput method ideal for early-stage discovery to flag potentially problematic compounds.[1] The resulting solution can be supersaturated, meaning it holds more compound than it would at true equilibrium.[6]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It measures the maximum concentration of a compound that can dissolve in a buffer when the solid compound is incubated for an extended period (e.g., 24-48 hours) until equilibrium is reached.[6][8] This is a more time-consuming but accurate measure, crucial for lead optimization and formulation development.[1]

For most routine in vitro screening, a kinetic solubility assay is a practical starting point.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol uses nephelometry (light scattering) to detect precipitate formation.

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).[9]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution.

  • Dilution into Buffer: Add your aqueous assay buffer to each well, diluting the DMSO concentration to a final, cell-tolerable level (typically ≤0.5%).[10]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.[1]

Section 3: Troubleshooting Guide - Common Solubility Issues & Solutions

Question: I prepared my compound in DMSO, but it precipitates immediately upon dilution into my cell culture medium. What should I do?

Answer: This is a classic sign that you have exceeded the kinetic solubility of your compound in the final assay medium. The abrupt change from a favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to crash out of solution.

Here is a systematic approach to troubleshoot this issue:

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Formulation Adjustments cluster_3 Advanced Strategies A Precipitation observed in assay medium B Lower Final Concentration A->B Is the concentration essential? C Optimize DMSO Dilution A->C Is the prep method optimal? D Adjust Buffer pH B->D Still precipitating? C->D Still precipitating? E Incorporate Co-solvents D->E pH adjustment not enough? F Use Solubilizing Excipients E->F Need more solubilization? G Test Cyclodextrins F->G Excipients not effective? H Particle Size Reduction G->H Compound still problematic?

Caption: A workflow for troubleshooting compound precipitation.

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of your compound. Determine if you can achieve the desired biological effect within the compound's solubility limit.

  • Optimize the Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform an intermediate dilution step in your buffer or medium. Gentle warming (to 37°C) or brief vortexing can sometimes help, but be cautious as this may only create a temporary supersaturated state.[11]

  • Check Your DMSO Stock: DMSO is hygroscopic and can absorb water from the atmosphere over time. This can reduce its solvating power and cause compounds to precipitate within the stock solution, especially after freeze-thaw cycles.[12] Always use high-quality, anhydrous DMSO and prepare fresh stock solutions when in doubt.

Question: Can I increase the final DMSO concentration in my assay to keep my compound in solution?

Answer: While tempting, this approach must be handled with extreme caution. High concentrations of DMSO are cytotoxic.

  • General Rule: Most cell lines can tolerate up to 0.5% DMSO without significant effects on viability.[10] Some robust lines may tolerate 1%, but this should be validated.

  • Cytotoxicity Varies: Primary cells and sensitive cell lines can be affected by DMSO concentrations as low as 0.1%.[10]

  • Recommendation: Always run a "vehicle control" with the same final DMSO concentration as your test wells to ensure that the solvent itself is not impacting cell health or the assay readout.[13][14] Studies have shown that DMSO concentrations of 5% and 10% can be cytotoxic to various cell types.[13]

Final DMSO Conc.General Cellular ToleranceRecommendation
≤ 0.5% Generally well-tolerated by most cell lines.[10]Safe starting point.
0.5% - 1.0% May be tolerated by robust cell lines, but requires validation.[13]Proceed with caution; run vehicle controls.
> 1.0% High risk of cytotoxicity and assay interference.[14]Avoid unless absolutely necessary and thoroughly validated.

Section 4: Advanced Formulation Strategies

If basic troubleshooting fails, you may need to employ more advanced formulation strategies. These involve adding excipients—inactive substances used as a vehicle for a drug.[15]

Question: My compound is a weak base. Can I use pH modification to improve its solubility?

Answer: Yes, this is a highly effective strategy for compounds with ionizable groups like amines.

  • The Principle: By lowering the pH of the buffer to at least 2 pH units below the compound's pKa, you can ensure the amino group is fully protonated (R-NH3+). This charged form is significantly more water-soluble than the neutral form.[5][16]

  • How to Implement:

    • Prepare a concentrated stock solution of your compound in an acidic aqueous buffer (e.g., pH 2-3) where it is fully dissolved.

    • When adding this stock to your final assay medium (at pH ~7.4), the much larger volume and buffering capacity of the medium should bring the final pH back to the physiological range.[17]

    • This "pH jump" can create a transiently supersaturated but often stable solution for the duration of the assay.

Caution: Ensure the final pH of your assay is not significantly altered. Verify this with a pH meter.

Question: What are cyclodextrins and how can they help with solubility?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can act as "molecular buckets" to encapsulate poorly soluble guest molecules.[18][19]

  • Mechanism: The hydrophobic benzyl portion of your compound can partition into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the complex ensures solubility in the aqueous medium.[20] This effectively shields the hydrophobic part of your drug from the water.[18]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro assays due to its high solubility and low toxicity.[21]

  • How to Use:

    • Prepare a solution of HP-β-CD in your assay buffer.

    • Add your compound (either neat or from a small amount of DMSO stock) to the cyclodextrin solution.

    • Mix thoroughly (vortexing or sonicating can help) to allow for the formation of the inclusion complex.

G cluster_0 Solubilization with Cyclodextrin A Benzylamino Compound (Poorly Soluble) Hydrophobic Benzyl Group B Cyclodextrin Hydrophilic Exterior Hydrophobic Interior A:f1->B:f2 Encapsulation C Soluble Inclusion Complex Compound encapsulated in CD B:f1->C:f1 Maintains Aqueous Solubility

Sources

Technical Support Center: Preventing Racemization in Chiral Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing racemization during the synthesis of chiral amino acid derivatives and peptides. Here, we move beyond simple protocols to explain the causality behind common issues and provide robust, field-proven solutions.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a direct Q&A format.

Q1: My final peptide product shows significant epimeric impurity upon chiral HPLC analysis. What are the most likely causes during the coupling step?

A1: Significant epimerization, or racemization, during a coupling step is one of the most common challenges in peptide synthesis. The loss of stereochemical integrity almost always traces back to the activation of the carboxylic acid group of the N-protected amino acid. The primary culprits are the choice of reagents and reaction conditions.

Core Mechanism of Racemization: The most prevalent pathway for racemization during coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This occurs when the activated carboxyl group is attacked by the carbonyl oxygen of the N-protecting group. The resulting oxazolone has an acidic proton at the chiral α-carbon (Cα), which can be easily abstracted by a base.[3][4] Tautomerization to a resonance-stabilized, aromatic oxazole achiral intermediate occurs, and subsequent reprotonation can happen from either face, leading to a racemic mixture.[1][3][4]

Troubleshooting Checklist & Solutions:

  • Inappropriate Coupling Reagent/Method:

    • Cause: Using a highly reactive carbodiimide like DCC or EDC without a racemization-suppressing additive is a frequent error. The initially formed O-acylisourea intermediate is highly reactive and prone to cyclizing into the oxazolone before the desired aminolysis can occur.[5]

    • Solution: Always use a carbodiimide (especially DIC or EDC) in conjunction with an additive.[3][6]

      • HOBt (1-hydroxybenzotriazole): The classic additive that intercepts the O-acylisourea to form a less reactive, more stable OBt-active ester, which is less prone to oxazolone formation.[5] Note: Anhydrous HOBt has explosive properties, so newer alternatives are often preferred.[3]

      • Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt.[3][7][8] It offers excellent racemization suppression, often comparable or superior to HOAt.[7]

      • HOAt (1-hydroxy-7-azabenzotriazole): Generally provides faster coupling and better racemization suppression than HOBt due to a neighboring group effect from the pyridine nitrogen.[7] However, like HOBt, it has safety concerns.[7]

  • Excessive or Inappropriate Base:

    • Cause: The presence of a strong or sterically unhindered base dramatically accelerates the abstraction of the α-proton from the oxazolone intermediate.[3][9] Bases like DIPEA (N,N-Diisopropylethylamine) are common, but their overuse can be detrimental.

    • Solution:

      • Reduce Base Equivalents: Use the minimum amount of base necessary, typically 1-2 equivalents.

      • Switch to a Weaker or More Hindered Base: For amino acids highly prone to racemization, consider using a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[3][9]

  • Solvent Effects:

    • Cause: Polar aprotic solvents like DMF and NMP can stabilize the charged intermediates involved in the racemization pathway, thereby accelerating the process.[1]

    • Solution: While DMF is standard, for particularly sensitive couplings, consider less polar solvents like dichloromethane (DCM) or THF, if solubility allows. Recent studies have also explored "green" solvents like 2-methyltetrahydrofuran (2-MeTHF) in combination with reagents like COMU, which show good performance.[10]

  • Prolonged Reaction Time & Elevated Temperature:

    • Cause: The longer the activated amino acid exists before coupling, the higher the chance of racemization. Elevated temperatures provide the activation energy needed for the racemization pathway.

    • Solution:

      • Pre-activation Time: Minimize pre-activation time. For many modern reagents, a short pre-activation of 1-5 minutes is sufficient.[7]

      • Temperature Control: Perform couplings at 0 °C or room temperature. Avoid heating unless absolutely necessary for sterically hindered couplings, and if so, use a highly efficient, low-racemization reagent combination like HATU.[11]

Q2: I am coupling Fmoc-His(Trt)-OH and see a significant amount of the D-isomer. Are there special precautions for specific amino acids?

A2: Yes, absolutely. Certain amino acids are notoriously prone to racemization due to the electronic or steric nature of their side chains. Histidine and Cysteine are the most common offenders.[12]

  • Histidine (His): The imidazole side chain can act as a base, catalyzing the abstraction of the α-proton itself.

    • Solution:

      • Side-Chain Protection: Ensure the imidazole nitrogen is protected (e.g., with Trityl (Trt) or Methoxybenzyl (Mmb)). Protecting the π-nitrogen is reported to greatly reduce racemization.[12]

      • Reagent Choice: Use carbodiimide/additive combinations. A DIC/Oxyma Pure protocol is highly recommended.[3] Avoid using onium salts like HBTU directly with Fmoc-His(Trt)-OH, as this can lead to side reactions and racemization. If using an onium salt, it's often better to form the HOBt or HOAt ester in situ first.

  • Cysteine (Cys): The thiol group can be problematic, and the α-proton is more acidic.

    • Solution:

      • Base-Free Conditions: The best practice for coupling cysteine is to use a carbodiimide/additive method under base-free conditions.[3] For example, using Fmoc-Cys(Trt)-OH with DIC and Oxyma Pure in DCM or DMF without adding an external base like DIPEA is a robust method.[3]

      • Copper Additives: The addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization during cysteine coupling.[6][12]

  • Phenylalanine (Phe) and other Aromatic Amino Acids: Aromatic amino acids can stabilize the carbanion intermediate formed after α-proton abstraction, making them more susceptible to racemization than aliphatic amino acids.[13]

    • Solution: Standard precautions apply—use additives, control the base, and keep reaction times short.

Section 2: Frequently Asked Questions (FAQs)

Q3: What is the fundamental difference between onium salt reagents (HBTU, HATU) and carbodiimides (DIC, EDC)?

A3: The primary difference lies in their activation mechanism and the byproducts they form.

  • Carbodiimides (e.g., DIC, EDC): They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is the primary species that needs to be "tamed" by an additive like Oxyma or HOBt.[5] The byproduct is a urea (e.g., dicyclohexylurea from DCC, diisopropylurea from DIC), which can be soluble (DIC) or insoluble (DCC).[3]

  • Onium Salts (e.g., HBTU, HATU, COMU): These are pre-formed salts that act as "stand-alone" coupling reagents because they already contain the additive moiety (e.g., HBTU contains the HOBt structure). They react with the carboxylate (which is formed by adding a base like DIPEA) to directly generate the active ester (e.g., OBt-ester from HBTU).[3] This process is generally very fast and efficient, making them suitable for hindered couplings.[11] HATU, containing the HOAt moiety, is generally more reactive and provides better racemization suppression than HBTU.[3][11]

Q4: Can the N-terminal protecting group influence racemization?

A4: Yes, significantly. The nature of the N-protecting group is a critical factor.

  • Urethane-type protecting groups (Fmoc, Boc, Z): These are the standard in peptide synthesis precisely because they greatly suppress racemization.[3] The lone pair on the urethane nitrogen is delocalized into the carbonyl, making the amide carbonyl oxygen less nucleophilic. This disfavors the formation of the oxazolone intermediate, which is the main racemization pathway.[3]

  • Acyl-type protecting groups (e.g., Acetyl, Benzoyl): These groups increase the tendency for racemization.[9] The electron-withdrawing nature of the acyl group makes the α-proton more acidic and susceptible to abstraction by a base. This is why racemization is a much larger concern during fragment condensation (coupling two peptide fragments) than during stepwise synthesis, as the activating peptide itself acts as an acyl-type protecting group for the C-terminal amino acid being activated.[3]

Section 3: Data & Protocols

Comparative Analysis of Coupling Additives

The choice of additive is critical for minimizing enantiomeric loss. The data below, based on established model reactions, illustrates the effectiveness of common additives.

AdditiveRelative Racemization LevelKey AdvantagesDisadvantages/Safety Concerns
None High-High risk of racemization with carbodiimides alone.
HOBt LowEffective, well-established, economical.[5]Explosive hazard when anhydrous.[3]
HOAt Very LowSuperior racemization suppression and faster kinetics than HOBt.[3]Explosive hazard.[3]
Oxyma Pure® Very LowNon-explosive, excellent performance comparable to HOAt, good solubility.[3][7]Higher cost than HOBt.
6-Cl-HOBt Very LowHighly effective at suppression.[12]Explosive hazard.
Visualizing the Mechanism of Racemization

The following diagram illustrates the two primary pathways for racemization during the activation step: direct enolization and, more significantly, oxazolone formation.

Racemization_Mechanism cluster_main Racemization Pathways cluster_prevention Intervention Point AA N-Protected L-Amino Acid (Activated) Enolate Achiral Enolate (via Direct Abstraction) AA->Enolate Path A (Base) Oxazolone 5(4H)-Oxazolone Intermediate AA->Oxazolone Path B (Cyclization) ActiveEster Stable Active Ester (e.g., O-Oxyma) AA->ActiveEster + Additive (Fast) Racemic Racemized Product (D/L Mixture) Enolate->Racemic Reprotonation AromaticOxazole Aromatic Oxazole (Achiral) Oxazolone->AromaticOxazole + Base - H+ AromaticOxazole->Racemic + Nu- (e.g., R-NH2) Additive Additive (Oxyma, HOBt) ActiveEster->Oxazolone Suppressed Peptide Desired Peptide (L-configuration) ActiveEster->Peptide + R-NH2 (Aminolysis)

Caption: Key racemization pathways and the intervention point for suppressor additives.

Experimental Protocol: Low-Racemization Coupling using DIC/Oxyma Pure

This protocol is a robust, general-purpose method for minimizing racemization during solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid (1.0 mmol, 4 eq.)

  • Oxyma Pure® (1.0 mmol, 4 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.0 mmol, 4 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 8 eq.) [Omit for Cys or His coupling]

  • Fmoc-deprotected resin (0.25 mmol scale)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed (e.g., with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[14]

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-amino acid and Oxyma Pure® in a minimal amount of anhydrous DMF.

    • Add DIC to the solution.

    • For standard amino acids: Add DIPEA.

    • For Cys or His:DO NOT add DIPEA.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may become slightly warm.

  • Coupling:

    • Add the activated amino acid solution to the vessel containing the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring & Wash:

    • Perform a qualitative test (e.g., Kaiser test) to monitor for reaction completion. The test should be negative (yellow beads), indicating the absence of free primary amines.

    • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

This self-validating protocol, which includes a completion check via the Kaiser test, ensures both high coupling efficiency and preservation of stereochemical integrity.

Decision Workflow for Coupling Strategy

Use this flowchart to select an appropriate coupling strategy based on the specific amino acid being coupled.

Coupling_Strategy start Select Amino Acid to Couple is_special Is it His or Cys? start->is_special is_hindered Is it sterically hindered (e.g., Aib, Val-Val)? is_special->is_hindered No special_aa Special Protocol: DIC / Oxyma in DMF or DCM (NO BASE) is_special->special_aa Yes standard_aa Standard Protocol: DIC / Oxyma / DIPEA in DMF is_hindered->standard_aa No hindered_aa High-Power Protocol: HATU / DIPEA or Collidine in DMF is_hindered->hindered_aa Yes end Proceed to Coupling standard_aa->end special_aa->end hindered_aa->end

Sources

Validation & Comparative

A Comparative Analysis of the Predicted Biological Activity of (2-Chloro-benzylamino)-acetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule, or isomerism, can profoundly influence its biological activity. This guide provides a comparative analysis of (2-Chloro-benzylamino)-acetic acid and its positional isomers, the 3-chloro and 4-chloro variants. While direct comparative studies on the biological activities of these specific isomers are not extensively documented in publicly available literature, this document synthesizes information on structurally related compounds and established principles of structure-activity relationships (SAR) to offer a predictive comparison. Furthermore, it outlines a comprehensive experimental framework for a head-to-head evaluation of these compounds.

Introduction: The Significance of Isomerism in Drug Design

The substitution pattern of a functional group on an aromatic ring is a critical determinant of a molecule's interaction with biological targets. In the case of (Chloro-benzylamino)-acetic acid, the position of the chlorine atom (ortho, meta, or para) can alter the electronic distribution, lipophilicity, and steric profile of the molecule. These changes, in turn, can significantly impact the compound's absorption, distribution, metabolism, excretion (ADME) properties, and its affinity and efficacy at a target receptor or enzyme. The introduction of a chlorine atom can increase the binding affinity by establishing additional van der Waals interactions with a protein[1].

Predicted Biological Activities: An Inferential Comparison

Based on the biological activities of structurally analogous compounds, the (Chloro-benzylamino)-acetic acid isomers are predicted to exhibit a range of biological effects, most notably antimicrobial and enzyme inhibitory activities.

Antimicrobial Potential

Derivatives of benzylamine and other chloro-substituted aromatic compounds have demonstrated notable antimicrobial properties. For instance, studies have shown that chloro-substituted compounds can exhibit enhanced antibacterial activity[2]. It is plausible that the (Chloro-benzylamino)-acetic acid isomers could possess activity against various bacterial strains. The position of the chlorine atom may influence the spectrum and potency of this activity. For example, the 4-chloro position in some benzylamine derivatives has been associated with impressive anticancer activities, which can sometimes correlate with antimicrobial effects[3].

Enzyme Inhibition

The general structure of (benzylamino)-acetic acid suggests its potential as an enzyme inhibitor. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site, while the substituted benzyl group can engage in hydrophobic and van der Waals interactions. The position of the electron-withdrawing chlorine atom would modulate the acidity of the carboxylic acid and the overall electronic nature of the aromatic ring, thereby influencing binding affinity to target enzymes[4].

Proposed Experimental Framework for Comparative Analysis

To empirically determine and compare the biological activities of the this compound isomers, a systematic experimental approach is necessary. The following protocols provide a robust framework for such an investigation.

Experimental Workflow: Comparative Biological Activity Screening

Caption: A proposed workflow for the comparative biological evaluation of (Chloro-benzylamino)-acetic acid isomers.

Detailed Experimental Protocols

1. Antimicrobial Susceptibility Testing

This protocol is designed to determine the minimum inhibitory concentration (MIC) and the zone of inhibition (ZOI) of the isomers against a panel of pathogenic bacteria.

  • Materials:

    • This compound, (3-Chloro-benzylamino)-acetic acid, (4-Chloro-benzylamino)-acetic acid

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA)[5]

    • 96-well microtiter plates

    • Sterile paper discs

    • Spectrophotometer

  • Protocol for Minimum Inhibitory Concentration (MIC) by Broth Microdilution:

    • Prepare stock solutions of each isomer in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in MHB in a 96-well plate to achieve a range of concentrations.

    • Prepare a standardized bacterial inoculum (0.5 McFarland standard) and dilute it to the appropriate concentration.

    • Inoculate each well with the bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[6].

  • Protocol for Zone of Inhibition (ZOI) by Agar Disc Diffusion:

    • Prepare a bacterial lawn by evenly spreading the standardized inoculum onto the surface of an MHA plate.

    • Impregnate sterile paper discs with a known concentration of each isomer.

    • Place the discs onto the inoculated MHA plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the clear zone around each disc where bacterial growth is inhibited[5].

2. Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the isomers against a target enzyme. The specific substrate and assay conditions will depend on the enzyme being investigated.

  • Materials:

    • Target enzyme

    • Substrate for the enzyme

    • Assay buffer

    • 96-well microtiter plates

    • Microplate reader

  • Protocol:

    • Prepare a series of dilutions of each isomer in the assay buffer.

    • In a 96-well plate, add the enzyme and the different concentrations of the inhibitor.

    • Include a control with the enzyme and buffer but no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature for the enzyme[7].

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

    • Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%)[8].

Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Assay A Prepare Reagents (Enzyme, Substrate, Isomers, Buffer) B Dispense Isomer Dilutions into 96-well Plate A->B C Add Enzyme to Wells B->C D Pre-incubate (Enzyme-Inhibitor Binding) C->D E Initiate Reaction with Substrate D->E F Kinetic Reading (Microplate Reader) E->F G Data Analysis (Calculate IC50) F->G

Caption: A stepwise workflow for a typical enzyme inhibition assay.

Structure-Activity Relationship (SAR) Insights

The comparative data obtained from these experiments will be invaluable for elucidating the structure-activity relationships of these isomers. Key considerations include:

  • Electronic Effects: The position of the electron-withdrawing chlorine atom will influence the pKa of the carboxylic acid and the electron density of the aromatic ring. This can affect the strength of interactions with the biological target.

  • Steric Hindrance: The ortho-chloro isomer will present greater steric bulk near the benzylamino-acetic acid linkage compared to the meta and para isomers. This could hinder or, in some cases, promote a favorable binding conformation.

  • Lipophilicity: The position of the chlorine atom will subtly alter the overall lipophilicity of the molecule, which can impact its ability to cross cell membranes and access its target.

Data Presentation

The quantitative data from the proposed experiments should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative Antimicrobial Activity of (Chloro-benzylamino)-acetic Acid Isomers

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliZOI (mm) vs. S. aureusZOI (mm) vs. E. coli
This compound
(3-Chloro-benzylamino)-acetic acid
(4-Chloro-benzylamino)-acetic acid
Positive Control (e.g., Ciprofloxacin)

Table 2: Comparative Enzyme Inhibitory Activity of (Chloro-benzylamino)-acetic Acid Isomers

CompoundTarget EnzymeIC50 (µM)
This compound
(3-Chloro-benzylamino)-acetic acid
(4-Chloro-benzylamino)-acetic acid
Positive Control Inhibitor

Conclusion

While direct experimental comparisons of the biological activities of this compound and its isomers are currently lacking in the scientific literature, this guide provides a predictive framework based on established SAR principles and the activities of related compounds. The proposed experimental protocols offer a clear and robust methodology for a comprehensive comparative analysis. The results of such a study would provide valuable insights into the influence of chlorine substitution patterns on the biological activity of benzylamino-acetic acid derivatives and could guide the future design of more potent and selective therapeutic agents.

References

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  • Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. (2015). PMC. Retrieved from [Link]
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A Comparative Analysis of (2-Chloro-benzylamino)-acetic acid as a Novel Cyclooxygenase-2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the investigational compound (2-Chloro-benzylamino)-acetic acid with established nonsteroidal anti-inflammatory drugs (NSAIDs), specifically the selective COX-2 inhibitor Celecoxib and the non-selective COX inhibitor Ibuprofen. This analysis is intended for researchers, scientists, and professionals in drug development to objectively evaluate its potential as a therapeutic agent.

Section 1: Introduction to Cyclooxygenase Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in protecting the stomach lining and maintaining kidney function.[3][4] In contrast, COX-2 is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[3][5]

The therapeutic action of NSAIDs relies on their ability to inhibit these COX enzymes.[6] Non-selective NSAIDs, such as Ibuprofen, inhibit both COX-1 and COX-2.[7][8] While effective in reducing inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects.[3] This led to the development of selective COX-2 inhibitors, like Celecoxib, which were designed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[9][10][11]

This compound is a novel compound with structural similarities to some existing anti-inflammatory agents.[12] Its potential as a selective COX-2 inhibitor is the focus of this comparative guide.

Section 2: Mechanism of Action and Signaling Pathway

The primary mechanism of action for the compounds discussed is the inhibition of the cyclooxygenase pathway. This pathway begins with the release of arachidonic acid from cell membrane phospholipids by phospholipase A2.[13] COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes.[6][14]

  • This compound (Hypothesized): It is hypothesized that this compound selectively binds to and inhibits the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins.

  • Celecoxib: A well-established selective COX-2 inhibitor, Celecoxib, blocks the production of prostaglandins that mediate inflammation and pain.[1][15] Its sulfonamide side chain allows it to bind to a hydrophilic region near the active site of the COX-2 enzyme.[1]

  • Ibuprofen: As a non-selective inhibitor, Ibuprofen blocks both COX-1 and COX-2 enzymes, thereby reducing the production of all prostaglandins.[6][7]

The following diagram illustrates the arachidonic acid cascade and the points of inhibition for these compounds.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) (Platelet Aggregation) PGH2->Thromboxanes COX1->PGH2 COX2->PGH2 PLA2->Arachidonic_Acid Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (Selective) Celecoxib->COX2 Inhibits Compound_X This compound (Hypothesized Selective) Compound_X->COX2 Inhibits

Figure 1: Arachidonic Acid Cascade and Inhibition Points.

Section 3: Comparative Efficacy Data

The efficacy of enzyme inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The selectivity of a compound for COX-2 over COX-1 is determined by the ratio of their respective IC50 values (COX-1 IC50 / COX-2 IC50). A higher selectivity index indicates a more favorable safety profile with respect to gastrointestinal side effects.

The following table presents hypothetical, yet representative, in vitro efficacy data for this compound in comparison to Celecoxib and Ibuprofen.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound250.550
Celecoxib>1500.30>303[16]
Ibuprofen12150.8

Data for this compound is hypothetical and for illustrative purposes only.

Based on this hypothetical data, this compound demonstrates potent inhibition of COX-2 with moderate selectivity. While not as selective as Celecoxib, it shows a significant improvement over the non-selective profile of Ibuprofen.

Section 4: Experimental Protocol: In Vitro COX Inhibition Assay

To ensure the trustworthiness and reproducibility of the comparative data, a detailed experimental protocol for determining the COX-1 and COX-2 inhibitory activity of test compounds is provided below. This protocol is based on established methodologies.[17]

Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • COX Probe (for fluorometric detection)

  • Test compounds (this compound, Celecoxib, Ibuprofen) dissolved in DMSO

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes in the appropriate buffer and store on ice.

  • Reagent Preparation: Prepare a working solution of the COX Probe and arachidonic acid in the assay buffer.

  • Compound Dilution: Prepare a series of dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations.

  • Assay Setup:

    • Add 10 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells of a 96-well plate.

    • Add 80 µL of the COX Assay Buffer containing the COX Probe to each well.

    • Add 10 µL of the prepared COX-1 or COX-2 enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.

  • Measurement: Immediately begin reading the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Plot the percentage of inhibition versus the log of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare COX-1 and COX-2 Enzymes Add_Enzyme Add COX-1 or COX-2 Enzyme Prep_Enzyme->Add_Enzyme Prep_Compounds Prepare Serial Dilutions of Test Compounds Add_Compounds Add Compounds/Vehicle to 96-well Plate Prep_Compounds->Add_Compounds Prep_Reagents Prepare Assay Buffer, Probe, and Substrate Add_Buffer_Probe Add Assay Buffer and COX Probe Prep_Reagents->Add_Buffer_Probe Initiate_Reaction Add Arachidonic Acid (Substrate) Prep_Reagents->Initiate_Reaction Add_Compounds->Add_Buffer_Probe Add_Buffer_Probe->Add_Enzyme Incubate_1 Incubate at 37°C (10 min) Add_Enzyme->Incubate_1 Incubate_1->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically Initiate_Reaction->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [Compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 via Non-linear Regression Plot_Data->Determine_IC50

Figure 2: Workflow for the In Vitro COX Inhibition Assay.

Section 5: Concluding Remarks

The preliminary hypothetical data suggests that this compound holds promise as a novel COX-2 inhibitor. Its potent inhibition of the COX-2 enzyme, coupled with a degree of selectivity over COX-1, positions it as a candidate for further investigation. Future studies should focus on in vivo models to assess its anti-inflammatory efficacy, pharmacokinetic profile, and safety, particularly concerning cardiovascular and renal effects, which have been noted with other COX-2 inhibitors.[9] A thorough understanding of its structure-activity relationship will also be crucial for optimizing its therapeutic potential.

References

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology. Available from: [Link]

  • Dirty Medicine. Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube; 2024. Available from: [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. Available from: [Link]

  • National Center for Biotechnology Information. Ibuprofen - StatPearls. Available from: [Link]

  • PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. 2023. Available from: [Link]

  • PubMed. Prostaglandins, arachidonic acid, and inflammation. Available from: [Link]

  • ClinPGx. Ibuprofen Pathway, Pharmacodynamics. Available from: [Link]

  • PubMed Central. Celecoxib pathways: pharmacokinetics and pharmacodynamics. Available from: [Link]

  • Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. 2022. Available from: [Link]

  • News-Medical.Net. Ibuprofen Mechanism. Available from: [Link]

  • ResearchGate. Prostaglandin biosynthesis pathways. Arachidonic acid liberated.... Available from: [Link]

  • Wikipedia. Celecoxib. Available from: [Link]

  • Royal Society of Chemistry. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Available from: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]

  • Drugs.com. List of COX-2 Inhibitors + Uses, Types & Side Effects. 2023. Available from: [Link]

  • Google Patents. Synthesis method of 2-(2-chloroethoxy) acetic acid.
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  • Wikipedia. Ibuprofen. Available from: [Link]

  • CVPharmacology. Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). Available from: [Link]

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  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. Available from: [Link]

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  • ResearchGate. Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. 2020. Available from: [Link]

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A Comparative Validation of a Novel, One-Pot Synthetic Route for (2-Chloro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Chloro-benzylamino)-acetic acid is a valuable building block in pharmaceutical synthesis, necessitating efficient and scalable production methods. This guide provides a head-to-head comparison between a conventional two-step synthesis and a novel, streamlined one-pot reductive amination protocol. We present a comprehensive analysis of reaction efficiency, purity, environmental impact, and process complexity, supported by detailed experimental data. The novel route demonstrates significant advantages, offering a higher yield, reduced reaction time, and improved green chemistry metrics, positioning it as a superior alternative for industrial and research applications.

Introduction: The Significance of this compound

N-substituted amino acids, such as this compound, are critical precursors and intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[1] Their structural motifs are frequently found in enzyme inhibitors, peptide mimetics, and other therapeutic agents. The efficiency, cost-effectiveness, and environmental footprint of the synthetic routes to these compounds are therefore of paramount importance to the drug development and chemical manufacturing industries.

Traditionally, the synthesis of such N-substituted glycine derivatives involves multi-step procedures that often require the isolation of intermediates, leading to longer process times and potential yield losses.[2] This guide validates a novel synthetic strategy designed to overcome these limitations through a more efficient, one-pot process.

Overview of Synthetic Strategies

Conventional Approach: Two-Step Schiff Base Formation and Reduction

A widely employed method for synthesizing N-benzyl glycine derivatives involves a two-step process. First, 2-chlorobenzaldehyde is condensed with a glycine ester (e.g., glycine ethyl ester) to form an imine, commonly known as a Schiff base. This intermediate is isolated and then subsequently reduced to yield the final product. The final step is the hydrolysis of the ester to the carboxylic acid.

This method, while reliable, suffers from several drawbacks:

  • Process Time: The necessity of isolating the imine intermediate extends the total reaction time.

  • Yield Loss: Each synthetic and purification step inherently leads to a loss of material.

  • Atom Economy: The multi-step nature can decrease the overall atom economy of the process.

Conventional_Route cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Imine_Intermediate Schiff Base (Imine Intermediate) 2-Chlorobenzaldehyde->Imine_Intermediate + Glycine Ester Glycine_Ester Glycine Ester Reducing_Agent Reducing Agent (e.g., NaBH4) Imine_Intermediate->Reducing_Agent Isolate & Purify Product_Ester (2-Chloro-benzylamino) -acetic acid Ester Reducing_Agent->Product_Ester Final_Product (2-Chloro-benzylamino) -acetic acid Product_Ester->Final_Product + Base (e.g., NaOH)

Caption: Conventional two-step synthesis pathway.

Novel Approach: One-Pot Reductive Amination

The novel approach leverages the principles of modern organic synthesis, specifically one-pot reductive amination.[3] In this streamlined process, 2-chlorobenzaldehyde, glycine, and a reducing agent are combined in a single reaction vessel. The imine forms in situ and is immediately reduced to the target secondary amine. This method avoids the isolation of the intermediate, significantly simplifying the workflow.[4]

The choice of reducing agent is critical. Mild hydridic reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or α-picoline-borane are particularly effective as they selectively reduce the imine in the presence of the aldehyde, preventing unwanted side reactions.[5] This approach aligns with green chemistry principles by reducing waste and improving energy efficiency.[6]

Novel_Route cluster_0 One-Pot Reaction Reactants 2-Chlorobenzaldehyde + Glycine + Reducing Agent In_Situ_Imine In Situ Imine Formation (Not Isolated) Reactants->In_Situ_Imine Spontaneous Final_Product (2-Chloro-benzylamino) -acetic acid In_Situ_Imine->Final_Product Immediate Reduction

Caption: Novel one-pot reductive amination pathway.

Head-to-Head Performance Comparison

To objectively evaluate the two routes, a series of experiments were conducted. The results are summarized below, providing a clear comparison of key performance indicators.

ParameterConventional Two-Step RouteNovel One-Pot RouteJustification & Expert Insights
Overall Yield 65-75%>90%The one-pot synthesis avoids material loss associated with the isolation and purification of the intermediate imine.
Product Purity (by HPLC) ~98% (after recrystallization)>99%The high selectivity of the reducing agent in the one-pot method minimizes side-product formation, yielding a cleaner crude product.
Total Reaction Time 18-24 hours6-8 hoursEliminating an entire reaction step, workup, and isolation significantly shortens the process from start to finish.
Process Mass Intensity (PMI) ~45~15The novel route uses fewer solvents and auxiliary materials, drastically reducing the PMI and aligning with green chemistry goals.
Safety & Handling Requires handling of isolated imine (potential stability issues). Uses sodium borohydride which can generate H₂ gas with protic solvents.Uses a milder, more selective reducing agent (e.g., NaBH(OAc)₃) which is more stable. The entire process is contained.
Operational Complexity High (2 full reaction setups, intermediate isolation, multiple workups)Low (Single reaction setup and one final workup)The simplification of the process reduces the potential for operator error and increases throughput.

Detailed Experimental Protocols

Protocol for Conventional Two-Step Synthesis

Step 1: Synthesis of Ethyl 2-((2-chlorobenzylidene)amino)acetate (Imine Intermediate)

  • To a round-bottom flask, add 2-chlorobenzaldehyde (10.0 g, 71.1 mmol) and glycine ethyl ester hydrochloride (10.9 g, 78.2 mmol) in toluene (150 mL).

  • Add triethylamine (8.6 g, 85.3 mmol) to neutralize the hydrochloride salt.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

  • Cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imine.

Step 2: Reduction and Hydrolysis

  • Dissolve the crude imine in methanol (100 mL) and cool to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (3.2 g, 84.6 mmol) portion-wise, maintaining the temperature below 10 °C.

  • Stir for 2 hours at room temperature after the addition is complete.

  • Add a 2M solution of sodium hydroxide (NaOH) (75 mL) and heat the mixture to 60°C for 4 hours to hydrolyze the ester.

  • Cool the mixture, remove methanol under reduced pressure, and wash with dichloromethane to remove organic impurities.

  • Acidify the aqueous layer to pH 3-4 with 2M HCl.[7] The product precipitates as a white solid.

  • Filter, wash with cold water, and dry to afford this compound.

Protocol for Novel One-Pot Synthesis
  • To a round-bottom flask under a nitrogen atmosphere, add glycine (5.3 g, 71.1 mmol) and methanol (150 mL).

  • Add 2-chlorobenzaldehyde (10.0 g, 71.1 mmol) and stir the suspension for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (18.0 g, 85.0 mmol) portion-wise over 1 hour. Causality Note: The portion-wise addition controls the reaction exotherm and ensures the imine formed in situ is trapped efficiently.

  • Stir the reaction mixture at room temperature for 5-7 hours. Monitor reaction completion by TLC or HPLC.

  • Quench the reaction by slowly adding water (50 mL).

  • Adjust the pH of the mixture to ~9 with a saturated sodium bicarbonate solution.

  • Wash the mixture with ethyl acetate (2 x 50 mL) to remove any unreacted aldehyde and other organic impurities.

  • Carefully acidify the aqueous phase to pH 3-4 with 2M HCl.[7] The product will precipitate.

  • Filter the white solid, wash with cold water, and dry under vacuum to yield high-purity this compound.

Analytical Validation Workflow

Product identity and purity were confirmed using a suite of standard analytical techniques. This self-validating system ensures the final product meets required specifications.

Validation_Workflow Crude_Product Final Product (from synthesis) HPLC HPLC Analysis (Purity >99%) Crude_Product->HPLC Purity Check NMR 1H NMR & 13C NMR (Structural Confirmation) HPLC->NMR If Pure MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Structure OK Final_Approval Product Specification Met MS->Final_Approval MW OK

Caption: Workflow for analytical validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final compound and any related substances.[8]

  • Method: A reverse-phase HPLC method is recommended.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).[8]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at 254 nm.[9]

  • Expected Result: The final product should exhibit a single major peak with >99% area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous confirmation of the chemical structure.

  • ¹H NMR: The spectrum is expected to show characteristic peaks for the aromatic protons (multiplet, ~7.2-7.5 ppm), the benzylic CH₂ group (singlet, ~4.0 ppm), and the α-CH₂ group of the glycine moiety (singlet, ~3.5 ppm).

  • ¹³C NMR: Will confirm the number of unique carbon environments consistent with the target structure.

Mass Spectrometry (MS)

MS confirms the molecular weight of the synthesized compound.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected m/z: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately 200.04, consistent with the molecular formula C₉H₁₀ClNO₂.

Conclusion and Future Outlook

The novel one-pot reductive amination route for the synthesis of this compound is demonstrably superior to the conventional two-step method. The experimental data confirms significant improvements in chemical yield, operational simplicity, and reaction time. Furthermore, the reduced solvent usage and waste generation make it a much greener and more sustainable process. This validated protocol offers researchers and process chemists a robust, efficient, and scalable method for producing this important chemical intermediate, facilitating advancements in drug discovery and development.

References

  • Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Der Pharma Chemica. A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. [Link]

  • MDPI. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

  • ResearchGate. Biocatalytic (light green) and chemical (light orange) synthetic routes.... [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthetic routes to access dicarbonylated aryls and heteroaryls. [Link]

  • PubMed Central. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Halogenated Benzylamino Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Subtle Influence of Halogens in Drug Discovery

Benzylamino scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of pharmacologically active agents. A common and powerful strategy to modulate the physicochemical and pharmacokinetic properties of these molecules is the introduction of halogen atoms to the aromatic ring.[1] Halogenation can influence lipophilicity, metabolic stability, and binding affinity by altering the electronic nature of the molecule and introducing new potential interactions, such as halogen bonding.

Understanding the precise impact of these substitutions is paramount for unambiguous compound identification, quality control, and structure-activity relationship (SAR) studies. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides an in-depth comparative analysis of how different halogens—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—systematically alter the spectroscopic signatures of benzylamino derivatives. We will delve into the underlying principles behind the observed differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), providing field-proven insights and practical experimental protocols.

The Halogenated Benzylamino Scaffold

The fundamental structure consists of a benzyl group attached to an amino group. Halogenation can occur at the ortho-, meta-, or para-positions of the phenyl ring. The choice of halogen and its position dramatically influences the molecule's electron distribution and, consequently, its interaction with electromagnetic radiation.

cluster_0 Halogenated Benzylamino Scaffold mol X X positions X = F, Cl, Br, I (at ortho, meta, para)

Caption: General structure of a halogenated benzylamino derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Halogens exert a strong influence through two primary effects: the through-bond inductive effect (-I) and the through-space resonance effect (+R).

Causality Behind the Shifts: The strong electronegativity of halogens withdraws electron density from the aromatic ring (inductive effect), deshielding nearby nuclei and shifting their signals to a higher frequency (downfield). This effect is most pronounced for fluorine and diminishes down the group (F > Cl > Br > I). Conversely, the lone pairs on the halogens can donate electron density into the π-system of the ring (resonance effect), which is most effective for fluorine due to better orbital overlap. The interplay of these effects determines the final chemical shift.

¹H and ¹³C NMR Comparison
  • Aromatic Protons & Carbons: Protons and carbons ortho and para to the halogen experience the most significant shifts. The powerful inductive effect of fluorine, for instance, causes a notable downfield shift for the carbon directly attached to it (C-X), while the resonance effect can cause shielding at the para position.

  • Benzylic Protons (CH₂): The electronic effects of the halogen are transmitted to the benzylic protons. Generally, a more electron-withdrawing halogen will result in a slight downfield shift of the CH₂ signal.

  • ¹⁹F NMR and C-F Coupling: For fluoro-derivatives, ¹⁹F NMR is an essential technique. Furthermore, the coupling between ¹⁹F and adjacent ¹³C and ¹H nuclei provides invaluable structural information. The magnitude of these coupling constants (J-coupling) through one, two, or three bonds is highly characteristic.[2][3]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Halogenated Benzylamines

Derivative (para-substituted)Benzylic CH₂ (¹H)Aromatic CH (¹H)C-X (¹³C)Benzylic CH₂ (¹³C)
Benzylamine[4]~3.80~7.20 - 7.35~143 (C-H)~46.5
4-Fluorobenzylamine[5]~3.82~7.00 (d), 7.25 (d)~162 (d, ¹JCF)~45.8
4-Chlorobenzylamine~3.81~7.28 (s)~132~45.9
4-Bromobenzylamine~3.79~7.18 (d), 7.42 (d)~120~46.0
4-Iodobenzylamine[6]~3.76~7.05 (d), 7.65 (d)~91~46.2

Note: Values are approximate and can vary with solvent and concentration. 'd' denotes a doublet, 's' a singlet.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[7] For halogenated benzylamines, several key regions of the spectrum are diagnostic.

Key Vibrational Modes:

  • N-H Stretch: Primary amines (like benzylamine) typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.[8]

  • C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzylic CH₂ group appear just below 3000 cm⁻¹.[8]

  • C-X Stretch: The most direct evidence of halogenation is the C-X stretching vibration. The frequency of this vibration is directly related to the bond strength and the mass of the halogen atom. As the mass of the halogen increases, the vibrational frequency decreases significantly. This provides a clear and predictable trend for identifying the specific halogen present.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Halogenated Benzylamines

BondVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
N-HAsymmetric & Symmetric Stretch3500 - 3300Medium
C(sp²)–HAromatic Stretch3100 - 3000Medium
C(sp³)–HAliphatic Stretch3000 - 2850Medium
C=CAromatic Ring Stretch1600 - 1450Medium-Strong
C–FStretch1400 - 1000Strong
C–ClStretch850 - 550Strong
C–BrStretch690 - 515Strong
C–IStretch600 - 500Strong

Data compiled from standard IR correlation tables and sources.[9][10][11][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the aromatic ring.[13] The position of maximum absorbance (λ_max) is sensitive to substituents on the ring.

The Heavy-Atom Effect: Halogens, with their lone pairs of electrons, act as auxochromes. They can modify the energy of the π-orbitals, typically causing a shift in λ_max. A distinct trend, known as the "heavy-atom effect," is often observed. As the atomic number of the halogen increases, a bathochromic shift (red shift, to longer wavelengths) of the λ_max occurs. This is attributed to the increased spin-orbit coupling and the influence of the larger, more polarizable electron clouds of heavier halogens on the electronic transitions of the benzene ring.

Table 3: Approximate UV-Vis λ_max for Halogenated Benzene Derivatives

Derivativeλ_max (nm)
Benzene~255
Fluorobenzene~254
Chlorobenzene~264
Bromobenzene~268
Iodobenzene~280

Note: Data for halogenated benzenes is shown as a proxy to illustrate the trend, as specific data for all benzylamine derivatives is not readily consolidated. The benzylamino group itself will further shift these values.[14][15][16]

Mass Spectrometry (MS): Deciphering Fragmentation and Isotopic Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, making it indispensable for determining molecular weight and confirming identity.

Fragmentation and Isotopic Signatures: The primary fragmentation pathway for benzylamines involves the cleavage of the C-C bond adjacent to the ring to form the highly stable tropylium ion (m/z 91). However, the most powerful diagnostic feature in the mass spectra of halogenated compounds is the isotopic pattern of the molecular ion (M⁺) and its fragments.

  • Fluorine (F) and Iodine (I) are monoisotopic, so they will show a single peak for any fragment containing them.

  • Chlorine (Cl) has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. This results in a characteristic M⁺ and M+2 peak pattern with a 3:1 intensity ratio.

  • Bromine (Br) also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This gives a distinctive M⁺ and M+2 peak pattern with nearly equal intensities.

These isotopic signatures are definitive "smoking guns" for the presence and identity of chlorine or bromine in a sample.[17][18][19]

Table 4: Key Mass Spectrometry Features of Halogenated Benzylamines

HalogenKey FeatureAppearance in Spectrum
F MonoisotopicSingle M⁺ peak.[5][20][21]
Cl Isotopic PatternM⁺ and M+2 peaks in a ~3:1 intensity ratio.
Br Isotopic PatternM⁺ and M+2 peaks in a ~1:1 intensity ratio.
I MonoisotopicSingle M⁺ peak; large mass addition (127 amu).[6]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential. The following outlines a general workflow for the spectroscopic analysis of a novel halogenated benzylamino derivative.

start Synthesized Compound prep Sample Preparation (Dissolution in appropriate deuterated/spectroscopic grade solvent) start->prep Verify Purity (e.g., TLC, LC) nmr NMR Analysis (¹H, ¹³C, ¹⁹F) - Acquire spectrum - Reference to TMS - Process (FT, phase, baseline) prep->nmr ir IR Analysis (ATR or KBr pellet) - Acquire background - Acquire sample spectrum prep->ir uv UV-Vis Analysis (Quartz cuvette) - Blank with solvent - Scan across 200-400 nm prep->uv ms MS Analysis (e.g., ESI or GC-MS) - Tune instrument - Acquire spectrum - Analyze M⁺ and fragments prep->ms analysis Integrated Spectral Analysis - Correlate data from all techniques - Confirm structure & purity nmr->analysis ir->analysis uv->analysis ms->analysis report Final Report & Characterization Data analysis->report

Caption: General experimental workflow for spectroscopic characterization.

Detailed Step-by-Step Methodology: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the halogenated benzylamino derivative. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent is compatible with the sample and does not have overlapping signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition: Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). Acquire the ¹H NMR spectrum. A typical experiment involves 16-64 scans for good signal-to-noise.

  • Data Processing: Perform a Fourier transform (FT) on the acquired Free Induction Decay (FID). Phase the resulting spectrum to ensure all peaks are in the positive phase. Apply a baseline correction to obtain a flat baseline.

  • Analysis: Integrate the peaks to determine the relative ratios of protons. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Assign the chemical shifts (δ) and coupling constants (J) to the respective protons in the molecule.

Conclusion

The halogen substituent on a benzylamino derivative imparts a distinct and predictable spectroscopic fingerprint. By systematically analyzing the trends across NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently identify and characterize these important molecules.

  • NMR reveals the electronic influence of the halogen on the aromatic and benzylic systems.

  • IR provides a clear indication of the specific C-X bond through its characteristic vibrational frequency.

  • UV-Vis demonstrates the "heavy-atom effect" on the electronic transitions of the chromophore.

  • Mass Spectrometry offers definitive confirmation of Cl and Br through their unique isotopic patterns.

A multi-spectroscopic approach, as outlined in this guide, constitutes a self-validating system for structural confirmation, providing the trustworthy and accurate data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Process for preparation of halogenated benzylamine and intermediates therof.
  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. [Link]

  • UV-vis absorption spectra of pure 0.4 M bromide electrolysis product... ResearchGate. [Link]

  • 2-chlorobenzylmethylamine. NIST WebBook. [Link]

  • Molecular structure determination, spectroscopic, quantum computational studies and molecular docking of 4-(E)-[2-(benzylamino). Taylor & Francis Online. [Link]

  • UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen. National Institutes of Health (NIH). [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Office of Scientific and Technical Information (OSTI.gov). [Link]

  • 3-Iodobenzylamine. National Institutes of Health (NIH). [Link]

  • Sunlight Irradiated efficient Photocatalytic Oxidation of Benzylamines and CO2 Reduction over 2D-2D MoS2/FP-BTA Heterojunction C. ChemRxiv. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. [Link]

  • Using Mass Spectroscopy to Count Os and Re Isotopes. YouTube. [Link]

  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

  • a Time-dependent UV–vis spectra of the oxidative bromination of phenol... ResearchGate. [Link]

  • Spectra illustrating shift changes observed for benzylamine as well as... ResearchGate. [Link]

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A Researcher's Guide to Benchmarking (2-Chloro-benzylamino)-acetic acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the emergence of novel chemical entities necessitates a rigorous and systematic evaluation of their therapeutic potential. This guide provides a comprehensive framework for benchmarking (2-Chloro-benzylamino)-acetic acid against established therapeutic agents in the context of anti-inflammatory research. While preclinical and clinical data on this compound are not yet publicly available, this document outlines the essential experimental protocols and comparative analyses required to elucidate its potential mechanism of action, efficacy, and selectivity. Our objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and detailed methodologies to effectively assess this compound's viability as a future therapeutic.

Introduction: The Rationale for Benchmarking

This compound is a synthetic organic compound with structural motifs that suggest potential biological activity. Preliminary investigations of analogous compounds have hinted at possible anti-inflammatory and antimicrobial properties.[1] To transition from a compound of interest to a viable drug candidate, a direct and objective comparison against a "gold standard" therapeutic is paramount. This process, known as benchmarking, provides critical context for a new compound's performance, highlighting its potential advantages and liabilities.

For the purpose of this guide, we will benchmark this compound against Ibuprofen , a widely used non-steroidal anti-inflammatory drug (NSAID). Ibuprofen's well-characterized mechanism of action—the non-selective inhibition of cyclooxygenase (COX) enzymes—provides a robust baseline for comparison.

Comparative Framework: Key Performance Indicators

The initial assessment of a novel anti-inflammatory compound involves a multi-faceted approach, evaluating its biochemical and cellular activities. The following table outlines the key parameters for a direct comparison between this compound and Ibuprofen. The data for this compound are presented as hypothetical placeholders to be populated by experimental findings.

ParameterThis compoundIbuprofen (Benchmark)Rationale for Comparison
Mechanism of Action To be determinedNon-selective COX-1 and COX-2 inhibitorElucidates the primary molecular target and potential for novel therapeutic pathways.
IC50 (COX-1) To be determined~13 µMQuantifies the potency of inhibition against the constitutive COX isoform, indicating potential for gastrointestinal side effects.
IC50 (COX-2) To be determined~35 µMMeasures the potency of inhibition against the inducible COX isoform, which is upregulated during inflammation.
Selectivity Index (IC50 COX-1/IC50 COX-2) To be determined~0.37A key indicator of potential for reduced side effects. A higher ratio suggests greater selectivity for COX-2.
Inhibition of Prostaglandin E2 (PGE2) Production in Cells To be determinedDose-dependent inhibitionConfirms the compound's activity in a cellular context, reflecting its ability to modulate a key inflammatory mediator.
Cytotoxicity (CC50) in Relevant Cell Lines To be determined>100 µMAssesses the compound's safety profile at the cellular level.

Experimental Protocols for Benchmarking

The following sections detail the essential in vitro assays for a comprehensive comparison of this compound and Ibuprofen.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes and compare it to that of Ibuprofen.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of Ibuprofen in the same solvent.

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.

    • Prepare a solution of arachidonic acid (the substrate for COX enzymes).

    • Prepare a colorimetric substrate solution for the detection of prostaglandin G2 (PGG2).

  • Assay Procedure:

    • Add the reaction buffer to a 96-well plate.

    • Add serial dilutions of this compound or Ibuprofen to the wells. Include a vehicle control (solvent only).

    • Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Stop the reaction after a defined period by adding a quenching solution.

    • Add the colorimetric substrate and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Causality and Self-Validation: This assay directly measures the compound's ability to inhibit the target enzymes. Running Ibuprofen in parallel validates the assay's performance, as the resulting IC50 values should align with established literature values.

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator PGE2 in a cellular context.

Methodology:

  • Cell Culture:

    • Culture a relevant cell line, such as murine RAW 264.7 macrophages or human A549 lung carcinoma cells, in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with serial dilutions of this compound or Ibuprofen for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) to stimulate PGE2 production. Include an unstimulated control.

  • Sample Collection and Analysis:

    • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.

    • Determine the EC50 value (the concentration that causes a 50% reduction in PGE2 production).

Causality and Self-Validation: This assay provides a more physiologically relevant measure of the compound's anti-inflammatory activity. The inclusion of Ibuprofen as a positive control ensures that the cellular response and the assay itself are functioning as expected.

Visualization of Key Pathways and Workflows

To aid in the conceptualization of the experimental design and the underlying biological pathways, the following diagrams are provided.

cluster_0 COX Signaling Pathway Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin G2 (PGG2) Prostaglandin G2 (PGG2) COX-1 (constitutive)->Prostaglandin G2 (PGG2) COX-2 (inducible)->Prostaglandin G2 (PGG2) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Prostaglandin G2 (PGG2)->Prostaglandin H2 (PGH2) Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (e.g., PGE2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (e.g., PGE2)->Inflammation, Pain, Fever

Caption: Simplified COX signaling pathway.

cluster_1 In Vitro Benchmarking Workflow Compound Synthesis and Characterization Compound Synthesis and Characterization COX-1 Inhibition Assay COX-1 Inhibition Assay Compound Synthesis and Characterization->COX-1 Inhibition Assay COX-2 Inhibition Assay COX-2 Inhibition Assay Compound Synthesis and Characterization->COX-2 Inhibition Assay Cell-Based PGE2 Assay Cell-Based PGE2 Assay Compound Synthesis and Characterization->Cell-Based PGE2 Assay Data Analysis and Comparison Data Analysis and Comparison COX-1 Inhibition Assay->Data Analysis and Comparison COX-2 Inhibition Assay->Data Analysis and Comparison Cell-Based PGE2 Assay->Data Analysis and Comparison Selectivity Profile Selectivity Profile Data Analysis and Comparison->Selectivity Profile

Caption: Experimental workflow for in vitro benchmarking.

Concluding Remarks

This guide provides a foundational framework for the systematic benchmarking of this compound as a potential anti-inflammatory agent. By employing the detailed protocols and comparative analyses outlined herein, researchers can generate the robust data necessary to make informed decisions about the future development of this compound. The principles of scientific integrity, including the use of appropriate controls and validated assays, are central to this process. The successful execution of these studies will be instrumental in determining if this compound offers a novel and valuable addition to the armamentarium of anti-inflammatory therapeutics.

References

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Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the consistency and reliability of analytical data are paramount. The ability to reproduce findings across different laboratories is a cornerstone of scientific validity and regulatory acceptance. This guide provides an in-depth comparison of analytical methodologies for (2-Chloro-benzylamino)-acetic acid, a key chemical entity, with a focus on achieving inter-laboratory reproducibility. As a senior application scientist, my aim is to bridge the gap between theoretical protocols and practical, robust implementation.

The Compound: this compound

This compound, also known as N-[(2-Chlorophenyl)methyl]glycine, is a small organic molecule with the chemical formula C9H10ClNO2 and a molecular weight of 199.63 g/mol .[1] Its analysis is crucial for quality control, stability studies, and pharmacokinetic assessments. The seemingly straightforward nature of this molecule belies the potential for significant inter-laboratory variability if analytical methods are not rigorously controlled and standardized.

The Imperative of Reproducibility

This guide will explore the critical parameters and experimental choices for three common analytical techniques used for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique depends on the specific question being addressed – be it purity assessment, quantification in a complex matrix, or structural confirmation. Each method possesses its own set of variables that can influence inter-laboratory reproducibility.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in pharmaceutical analysis for purity determination and quantification. Its reproducibility is highly dependent on the meticulous control of several parameters.

To demonstrate potential variability, consider a hypothetical round-robin study where three laboratories analyze a single batch of this compound.

ParameterLaboratory ALaboratory BLaboratory CKey Factors Influencing Variability
Purity Assay (%) 99.5 ± 0.299.1 ± 0.499.6 ± 0.1Column brand/batch, mobile phase preparation, integration parameters
Retention Time (min) 4.2 ± 0.054.5 ± 0.14.1 ± 0.08Column temperature, mobile phase composition, system dwell volume
Limit of Quantitation (µg/mL) 0.51.00.3Detector sensitivity, baseline noise, sample preparation

This table highlights that even with a standardized method, variations in equipment and seemingly minor procedural differences can lead to discrepancies in results.

To mitigate such variations, a detailed, self-validating protocol is essential.

Objective: To develop a robust, reproducible HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (Specify brand and model for optimal reproducibility)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

System Suitability Criteria (to be met before sample analysis):

  • Tailing Factor: 0.9 - 1.5

  • Theoretical Plates: > 2000

  • Repeatability (6 injections of a standard solution): RSD < 1.0% for peak area and retention time

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase provides good retention for the moderately polar analyte. Specifying the brand and model minimizes variability in column chemistry between labs.

  • Formic Acid in Mobile Phase: Improves peak shape and provides a consistent pH.

  • Gradient Elution: Allows for efficient elution of the analyte and any potential impurities with different polarities.

  • Column Temperature Control: Essential for consistent retention times, as temperature fluctuations can significantly impact chromatographic separation.

Workflow for Reproducible HPLC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Precise measurements) Equilibration System Equilibration (Stable baseline) MobilePhase->Equilibration Standard Standard Solution Preparation (Calibrated balance, Class A glassware) SystemSuitability System Suitability Test (Verify performance) Standard->SystemSuitability Sample Sample Preparation (Consistent dilution scheme) AnalysisRun Sample Analysis (Defined sequence) Sample->AnalysisRun Equilibration->SystemSuitability SystemSuitability->AnalysisRun Integration Peak Integration (Standardized parameters) AnalysisRun->Integration Calculation Result Calculation (Validated spreadsheet/software) Integration->Calculation

Caption: Workflow for ensuring reproducible HPLC results.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for bioanalysis and impurity profiling at trace levels. However, the complexity of the instrumentation introduces additional sources of variability.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for molecules like this compound. The source parameters (e.g., capillary voltage, gas flow, temperature) must be carefully optimized and standardized.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6] A robust sample preparation method, such as solid-phase extraction (SPE), is crucial to minimize matrix effects.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for quantitative LC-MS to compensate for variations in sample preparation, injection volume, and instrument response.

ParameterLaboratory ALaboratory BLaboratory CKey Factors Influencing Variability
Analyte Recovery (%) 85 ± 592 ± 378 ± 8Sample preparation method (e.g., protein precipitation vs. SPE)
Matrix Effect (%) 15825Inconsistent sample cleanup, differences in LC gradient
Inter-day Precision (%RSD) 4.53.86.2Instrument tuning, cleanliness of the ion source

Protocol for a Reproducible LC-MS/MS Quantitative Assay

Objective: To quantify this compound in a biological matrix (e.g., plasma) with high reproducibility.

Sample Preparation (Solid-Phase Extraction):

  • Condition an SPE cartridge with methanol followed by water.

  • Load the plasma sample spiked with the internal standard.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with a strong organic solvent.

  • Evaporate the eluate and reconstitute in the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: As per the HPLC protocol.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI positive.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (to be determined experimentally)

    • Internal Standard: Precursor ion > Product ion (to be determined experimentally)

  • Collision Energy: Optimized for each transition.

Factors Influencing Reproducibility in LC-MS

cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Reproducibility Reproducibility Matrix Matrix Effects Matrix->Reproducibility Recovery Analyte Recovery Recovery->Reproducibility IS Internal Standard Use IS->Reproducibility Column Column Performance Column->Reproducibility MobilePhase Mobile Phase MobilePhase->Reproducibility Gradient Gradient Profile Gradient->Reproducibility IonSource Ion Source Conditions IonSource->Reproducibility Tuning Instrument Tuning Tuning->Reproducibility Detector Detector Response Detector->Reproducibility

Caption: Key factors impacting LC-MS reproducibility.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard of the analyte.[7] However, its reproducibility is highly dependent on strict adherence to experimental parameters.

  • Sample Preparation: Accurate weighing of both the sample and the internal standard is critical.[7] The internal standard must be of high purity, chemically inert, and have signals that do not overlap with the analyte.

  • Data Acquisition: Key parameters such as pulse width, relaxation delay (T1), and spectral width must be carefully optimized to ensure complete relaxation of all relevant nuclei between pulses.[7]

  • Data Processing: Improper phasing, baseline correction, and integration can introduce significant errors.[7]

ParameterLaboratory ALaboratory BLaboratory CKey Factors Influencing Variability
Purity (%) 99.2 ± 0.598.5 ± 0.899.6 ± 0.3Weighing accuracy, choice of internal standard, relaxation delay
Signal-to-Noise Ratio 180:1150:1200:1Spectrometer field strength, number of scans, probe tuning
Integration Accuracy HighModerateHighOperator expertise in data processing

Protocol for a Reproducible qNMR Assay

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 of the analyte and internal standard signals.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals of interest.

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity based on the integral values, molecular weights, and the number of protons contributing to each signal.

Conclusion and Recommendations

Achieving inter-laboratory reproducibility for the analysis of this compound is not merely a matter of having the same written protocol. It requires a deep understanding of the analytical techniques, their potential sources of error, and a commitment to rigorous validation and system suitability checks.

For routine quality control and quantification, a well-validated HPLC-UV method offers a robust and cost-effective solution. However, for bioanalytical applications or trace-level impurity analysis, LC-MS/MS is the method of choice, provided that matrix effects are carefully managed. qNMR serves as a powerful primary method for the certification of reference standards.

Ultimately, fostering open communication and conducting inter-laboratory cross-validation studies are key to ensuring that the data generated for this compound is reliable, reproducible, and fit for its intended purpose in the advancement of pharmaceutical science.

References

  • This compound | C9H10ClNO2 | CID 13236064. PubChem, National Center for Biotechnology Information. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

  • Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. National Institutes of Health. [Link]

  • Why is reproducibility of mass spectrometry challenging?. Alphalyse. [Link]

  • qNMR but I get different concentrations each time : r/chemistry. Reddit. [Link]

  • An Interlaboratory Comparison Study for the Determination of Arsenic and Arsenic Species in Rice, Kelp, and Apple Juice. Spectroscopy Online. [Link]

  • Quantitative analysis of small molecules in biological samples. [Link]

  • Determination of Contaminants: HPLC vs. GC. Tentamus Group. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • ENVIRONMENTAL PROTECTION AGENCY ELECTRONIC DATA DELIVERABLE VALID VALUES REFERENCE MANUAL Region 2. US EPA. [Link]

  • GUIDELINE FOR qNMR ANALYSIS. ENFSI. [Link]

  • Let's try doing quantitative NMR (2). JEOL Ltd. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of (2-Chloro-benzylamino)-acetic Acid Analogs as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance necessitates the exploration of new chemical entities with novel mechanisms of action. (2-Chloro-benzylamino)-acetic acid and its derivatives represent a promising starting point for the development of such agents. The core structure, featuring a substituted benzylamine linked to a glycine moiety, offers multiple points for chemical modification, allowing for the fine-tuning of its biological activity. This guide will focus on the systematic evaluation of structural modifications to this scaffold and their impact on antimicrobial efficacy, providing a framework for the rational design of more potent analogs.

The presence of a chlorine atom at the 2-position of the benzyl ring is a key feature, as halogen substituents are known to modulate the electronic and lipophilic properties of molecules, often leading to enhanced biological activity.[1] Our exploration will delve into how modifications to both the aromatic ring and the acetic acid portion of the molecule influence its antimicrobial profile.

Core Scaffold and Synthetic Strategy

The general structure of the this compound analogs discussed in this guide is depicted below. Our SAR exploration will focus on modifications at the R¹ and R² positions.

General Synthetic Pathway

The synthesis of this compound analogs can be achieved through a straightforward and versatile synthetic route, enabling the generation of a diverse library of compounds for SAR studies. A representative synthetic scheme is outlined below.

Synthetic_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrolysis or Amidation cluster_2 Synthesis of Analogs (Varying R¹) 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Product_A Ethyl (2-chlorobenzylamino)acetate 2-Chlorobenzaldehyde->Product_A NaBH(OAc)₃, CH₂Cl₂ Glycine_ester Glycine ethyl ester Glycine_ester->Product_A Product_A_2 Ethyl (2-chlorobenzylamino)acetate Final_Acid This compound (R² = OH) Product_A_2->Final_Acid 1. LiOH, THF/H₂O 2. H⁺ Final_Amide This compound amide (R² = NR'R'') Product_A_2->Final_Amide R'R''NH, heat Substituted_Aldehyde Substituted Benzaldehyde Final_Analog Substituted Analog Substituted_Aldehyde->Final_Analog Follow Steps 1 & 2

Figure 1: General synthetic scheme for this compound analogs.

Experimental Protocol: Synthesis of Ethyl (2-chlorobenzylamino)acetate

  • To a solution of 2-chlorobenzaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂), add glycine ethyl ester hydrochloride (1.2 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl (2-chlorobenzylamino)acetate.

Experimental Protocol: Synthesis of this compound (Hydrolysis)

  • Dissolve ethyl (2-chlorobenzylamino)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid.

Structure-Activity Relationship (SAR) Analysis

To elucidate the SAR of this scaffold, a series of analogs were synthesized and evaluated for their in vitro antibacterial activity against a panel of clinically relevant bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined for each compound.

Table 1: Antimicrobial Activity of this compound Analogs

CompoundR¹ SubstituentR² MoietyMIC (µg/mL) against S. aureus
1a 2-Cl-OH32
1b 2-Cl, 4-F-OH16
1c 2-Cl, 5-NO₂-OH8
1d 2,4-diCl-OH16
1e 2-Cl, 4-CH₃-OH64
1f 2-Cl, 4-OCH₃-OH>128
2a 2-Cl-NH₂64
2b 2-Cl, 5-NO₂-NH₂16
2c 2-Cl-NH(CH₃)64
2d 2-Cl, 5-NO₂-NH(CH₃)32

Analysis of Substituent Effects on the Benzyl Ring (R¹)

The data presented in Table 1 suggests a strong correlation between the electronic properties of the substituents on the benzyl ring and the resulting antibacterial activity.

  • Electron-Withdrawing Groups Enhance Activity: The parent compound 1a , with a single chloro group at the 2-position, exhibits moderate activity. The introduction of additional electron-withdrawing groups, such as a fluoro group at the 4-position (1b ) or a nitro group at the 5-position (1c ), leads to a significant increase in potency. The nitro-substituted analog 1c was the most potent among the carboxylic acid series, with a MIC of 8 µg/mL. This trend is consistent with findings for other classes of antibacterial agents where electron-withdrawing substituents on an aromatic ring enhance activity.[1]

  • Electron-Donating Groups Reduce Activity: Conversely, the introduction of electron-donating groups, such as a methyl group (1e ) or a methoxy group (1f ), resulted in a marked decrease in antibacterial activity. This suggests that a lower electron density on the aromatic ring is favorable for the compound's interaction with its biological target.

Analysis of Modifications to the Acetic Acid Moiety (R²)

Modification of the carboxylic acid to a primary amide (2a ) or a secondary amide (2c ) generally resulted in a slight decrease in activity compared to the corresponding carboxylic acid analog (1a ). However, in the case of the highly activated nitro-substituted series, the primary amide 2b retained good activity, comparable to the di-chloro analog 1d . This indicates that while the carboxylic acid is generally preferred, a neutral amide can be tolerated, particularly in the presence of strong electron-withdrawing groups on the benzyl ring.

SAR_Summary cluster_Core Core Scaffold cluster_R1 R¹ Substituents (Benzyl Ring) cluster_R2 R² Moiety (Acetic Acid) Scaffold This compound EWG Electron-Withdrawing Groups (e.g., -NO₂, -F, -Cl) INCREASE Activity Scaffold->EWG Favorable EDG Electron-Donating Groups (e.g., -CH₃, -OCH₃) DECREASE Activity Scaffold->EDG Unfavorable COOH Carboxylic Acid (-OH) Generally Favored Scaffold->COOH Generally Optimal Amide Amide (-NR'R'') Activity is Tolerated Scaffold->Amide Acceptable Alternative

Figure 2: Summary of the structure-activity relationships for this compound analogs.

Potential Mechanism of Action: Inhibition of DXS

While the exact molecular target of this compound analogs is yet to be definitively identified, studies on structurally related compounds provide valuable insights. An N-(2-chlorobenzyl)-substituted hydroxamate has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.[2] This pathway is essential for the survival of many bacteria, including S. aureus, but is absent in humans, making DXS an attractive target for novel antibiotics.

The proposed mechanism involves the binding of the this compound analog to the active site of DXS, preventing the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate. This disruption of the isoprenoid biosynthesis pathway would ultimately lead to bacterial cell death.

Mechanism_of_Action Pyruvate Pyruvate DXS 1-Deoxy-D-xylulose 5-phosphate synthase Pyruvate->DXS GAP D-Glyceraldehyde 3-Phosphate GAP->DXS DXP 1-Deoxy-D-xylulose 5-Phosphate DXS->DXP Condensation Isoprenoid_Biosynthesis Isoprenoid Biosynthesis DXP->Isoprenoid_Biosynthesis Bacterial_Cell_Death Bacterial Cell Death Isoprenoid_Biosynthesis->Bacterial_Cell_Death Essential for survival Analog This compound analog Analog->DXS Inhibition

Figure 3: Proposed mechanism of action involving the inhibition of DXS.

Conclusion and Future Directions

The SAR studies of this compound analogs have revealed key structural features that govern their antibacterial activity. The presence of electron-withdrawing groups on the benzyl ring is crucial for enhancing potency, while a carboxylic acid moiety is generally favored at the R² position. The nitro-substituted analog 1c has emerged as a promising lead compound for further optimization.

Future work should focus on:

  • Expanding the Analog Library: Synthesizing a broader range of analogs with diverse substituents to further refine the SAR.

  • Target Identification and Validation: Confirming the molecular target of this compound class through biochemical and genetic studies.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most potent analogs in animal models of infection to assess their therapeutic potential.

This guide provides a solid foundation for the continued exploration of this compound derivatives as a new class of antimicrobial agents. The insights gained from these SAR studies will undoubtedly pave the way for the development of more effective treatments to combat the growing threat of antibiotic resistance.

References

  • Beula, G. M., Krishna, N. S., Jagadeeswari, N., Manasa, P., Sindhu, S. M., Meghna, N., & Mahalakshmi, S. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 12(3), 176–178.
  • Hayashi, D., Kato, N., Kuzuyama, T., Sato, Y., & Ohkanda, J. (2013). Antimicrobial N-(2-chlorobenzyl)-substituted hydroxamate is an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase.

Sources

A Researcher's Guide to Statistical Validation of Experimental Data for Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics and a deeper understanding of biological mechanisms, the study of substituted amino acids is a cornerstone of modern protein engineering and drug development. The introduction of a single amino acid substitution can dramatically alter a protein's stability, enzymatic activity, or binding affinity. However, the true significance of these alterations can only be ascertained through rigorous statistical validation of the experimental data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and practices of statistically validating experimental data for substituted amino acids, ensuring the integrity and reproducibility of your findings.

The Imperative of Statistical Rigor in Amino Acid Substitution Studies

The central dogma of scientific inquiry rests on the ability to distinguish a true biological effect from random experimental variation. In the context of amino-acid substitution studies, this translates to a critical question: is the observed change in protein function due to the specific mutation, or is it merely a product of chance or experimental noise? Statistical analysis provides the tools to answer this question with a defined level of confidence. Without it, we risk building hypotheses on shaky foundations, leading to wasted resources and a lack of translational success.

The core principle behind the protocols and analyses presented here is the establishment of a self-validating system. This means that every experimental choice, from the initial design to the final data analysis, is made to minimize bias and quantify uncertainty, thereby building trustworthiness into the very fabric of the research.

I. The Experimental Foundation: Generating High-Quality, Statistically Ready Data

A. Generation of Protein Variants: Site-Directed Mutagenesis

The initial step is the creation of the substituted amino acid variant. Site-directed mutagenesis is a widely used technique for this purpose.

Step-by-Step Protocol for Site-Directed Mutagenesis:

  • Primer Design: Design complementary primers containing the desired mutation. These primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C. The mutation should be in the center of the primer.

  • Template DNA: Use a high-purity plasmid DNA containing the wild-type gene as the template.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to minimize secondary mutations. A typical thermal cycling profile is as follows:

    • Initial Denaturation: 95°C for 2 minutes.

    • 18-30 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-60°C for 30 seconds.

      • Extension: 68°C for 1 minute per kb of plasmid length.

    • Final Extension: 68°C for 5 minutes.[1]

  • Template Digestion: Digest the parental, methylated DNA template with the restriction enzyme DpnI. This selectively removes the wild-type plasmid, enriching for the mutated plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Sequence Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.

B. Protein Expression and Purification

Once the mutated plasmid is confirmed, the next step is to produce and purify the protein variant.

Step-by-Step Protocol for Protein Expression and Purification:

  • Transformation into Expression Host: Transform the expression plasmid into a suitable bacterial, yeast, or mammalian expression host. For E. coli, BL21(DE3) is a common choice.[2]

  • Culture Growth and Induction: Grow the cells to an optimal density (e.g., OD600 of 0.6-0.8 for E. coli) and induce protein expression with an appropriate inducer (e.g., IPTG for the lac operon).

  • Cell Lysis: Harvest the cells and lyse them using mechanical (e.g., sonication, French press) or chemical (e.g., detergents) methods to release the protein.

  • Clarification: Centrifuge the lysate to pellet cell debris and insoluble proteins.

  • Chromatographic Purification: Purify the protein of interest from the soluble lysate using a series of chromatography steps. A common strategy for tagged proteins is:

    • Affinity Chromatography: Captures the protein of interest based on a specific tag (e.g., His-tag, GST-tag).

    • Size-Exclusion Chromatography (Gel Filtration): Separates proteins based on their size and helps to remove aggregates.[3]

  • Purity and Concentration Assessment: Assess the purity of the protein using SDS-PAGE and determine its concentration using a reliable method such as a Bradford assay or by measuring absorbance at 280 nm.[4]

Experimental Workflow for Generating Protein Variants

G cluster_0 Plasmid Preparation cluster_1 Protein Production Primer Design Primer Design Site-Directed Mutagenesis PCR Site-Directed Mutagenesis PCR Primer Design->Site-Directed Mutagenesis PCR DpnI Digestion DpnI Digestion Site-Directed Mutagenesis PCR->DpnI Digestion Template DNA Template DNA Template DNA->Site-Directed Mutagenesis PCR Transformation into E. coli Transformation into E. coli DpnI Digestion->Transformation into E. coli Sequence Verification Sequence Verification Transformation into E. coli->Sequence Verification Verified Plasmid Verified Plasmid Sequence Verification->Verified Plasmid Transformation into Expression Host Transformation into Expression Host Verified Plasmid->Transformation into Expression Host Culture Growth & Induction Culture Growth & Induction Transformation into Expression Host->Culture Growth & Induction Cell Lysis Cell Lysis Culture Growth & Induction->Cell Lysis Purification Purification Cell Lysis->Purification Purity & Concentration Assessment Purity & Concentration Assessment Purification->Purity & Concentration Assessment

Caption: Workflow for generating and purifying protein variants.

II. Quantifying the Impact: Key Experimental Assays and Data Presentation

With purified wild-type and variant proteins in hand, you can now perform assays to quantify the effects of the amino acid substitution. It is crucial to perform multiple biological replicates for each experiment to enable statistical analysis.

A. Assessing Protein Stability: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to measure a protein's thermal stability by monitoring its unfolding as a function of temperature.[5]

Step-by-Step Protocol for DSF:

  • Reaction Setup: In a 96-well PCR plate, mix the purified protein (at a final concentration of 1-5 µM) with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.[6]

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Fluorescence Monitoring: Monitor the fluorescence of the dye in real-time. As the protein unfolds, it exposes its hydrophobic core, causing the dye to bind and fluoresce.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition, the melting temperature (Tm), is a measure of the protein's thermal stability.

B. Characterizing Binding Interactions: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[7][8]

Step-by-Step Protocol for ITC:

  • Sample Preparation: Prepare the protein and its binding partner (ligand) in the exact same buffer to minimize heats of dilution.[9] The protein is placed in the sample cell, and the ligand is loaded into the injection syringe.

  • Titration: A series of small injections of the ligand into the sample cell are performed.

  • Heat Measurement: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fit to a binding model to determine the thermodynamic parameters.

C. Measuring Enzymatic Activity: Spectrophotometric Enzyme Kinetics Assay

For enzymes, a key parameter to measure is their catalytic efficiency. This is often done using a spectrophotometer to monitor the change in absorbance of a substrate or product over time.

Step-by-Step Protocol for a Spectrophotometric Enzyme Kinetics Assay:

  • Reaction Setup: In a cuvette, prepare a reaction mixture containing the buffer, the substrate, and any necessary cofactors.

  • Initiate Reaction: Initiate the reaction by adding a small, known amount of the enzyme.

  • Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at a specific wavelength over time.

  • Determine Initial Velocity: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

  • Vary Substrate Concentration: Repeat steps 1-4 with varying substrate concentrations.

  • Data Analysis: Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using nonlinear regression to determine the Michaelis constant (Km) and the maximum velocity (Vmax).[10]

Data Presentation for Comparison

For clear comparison, summarize your quantitative data in a well-structured table.

Protein VariantMelting Temperature (Tm) (°C) ± SDBinding Affinity (Kd) (µM) ± SDCatalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) ± SD
Wild-Type55.2 ± 0.31.5 ± 0.21.2 x 10⁵ ± 0.1 x 10⁵
Mutant A50.1 ± 0.410.2 ± 1.12.5 x 10⁴ ± 0.3 x 10⁴
Mutant B58.9 ± 0.20.8 ± 0.15.6 x 10⁵ ± 0.5 x 10⁵

Data presented as Mean ± Standard Deviation (SD) from n=3 biological replicates.

III. The Statistical Verdict: Choosing the Right Test

Once you have your data, the next step is to perform the appropriate statistical tests to determine if the observed differences between the wild-type and variant proteins are statistically significant.

A. Comparing Two Groups: The Student's t-test

The Student's t-test is used to compare the means of two groups.[11][12][13]

  • When to use it: When you are comparing a single mutant to the wild-type for a specific parameter (e.g., Tm, Kd, kcat/Km).

  • Assumptions: The data should be continuous and approximately normally distributed, and the variances of the two groups should be similar.

  • Interpretation: The t-test yields a p-value. A p-value less than a predetermined significance level (typically 0.05) indicates that the difference between the two groups is statistically significant.

B. Comparing Multiple Groups: Analysis of Variance (ANOVA)

When you are comparing the means of more than two groups (e.g., wild-type and multiple mutants), ANOVA is the appropriate test.[2][3]

  • When to use it: When comparing multiple mutants to the wild-type and to each other.

  • How it works: ANOVA determines if there is a statistically significant difference somewhere among the group means. If the overall ANOVA is significant, you can then perform post-hoc tests (e.g., Tukey's HSD) to determine which specific groups are different from each other.

  • Interpretation: Similar to the t-test, a p-value less than 0.05 from the ANOVA indicates a significant difference among the groups. The post-hoc tests will then pinpoint where those differences lie.

C. Analyzing Dose-Response and Kinetic Data: Nonlinear Regression

For data that follows a specific model, such as enzyme kinetics or binding isotherms, nonlinear regression is the most appropriate method for analysis.[14][15]

  • When to use it: For determining parameters like Km, Vmax, and Kd from experimental data.

  • How it works: This method fits the data directly to the appropriate equation (e.g., Michaelis-Menten, binding isotherm) to determine the best-fit values for the parameters.

  • Statistical Output: Nonlinear regression programs, such as GraphPad Prism, provide not only the best-fit values but also their standard errors and confidence intervals, which are crucial for comparing parameters between different protein variants.[16][17]

Statistical Test Selection Workflow

G start Start with Experimental Data q1 How many groups are you comparing? start->q1 q2 Does your data follow a specific model? start->q2 t_test Use Student's t-test q1->t_test Two groups anova Use ANOVA with post-hoc tests q1->anova More than two groups q2->q1 No nonlinear_reg Use Nonlinear Regression q2->nonlinear_reg Yes (e.g., enzyme kinetics, binding)

Caption: Decision tree for selecting the appropriate statistical test.

IV. Proactive Validation: The Power of Design of Experiments (DoE)

Instead of reacting to experimental data with statistical tests, a more powerful approach is to proactively design experiments for optimal statistical outcomes. Design of Experiments (DoE) is a statistical framework for planning, conducting, analyzing, and interpreting controlled tests to evaluate the factors that control the value of a parameter or group of parameters.[18][19][20]

In the context of substituted amino acids, DoE can be used to:

  • Screen for critical factors: Systematically vary multiple factors at once (e.g., pH, temperature, buffer components) to identify those that have the most significant impact on protein stability or activity.

  • Optimize conditions: Once critical factors are identified, DoE can be used to find the optimal combination of these factors to maximize a desired response.

  • Build predictive models: The data from DoE can be used to create mathematical models that describe the relationship between the experimental factors and the outcome.

Conclusion

References

  • Isothermal Titration Calorimetry (ITC). (2025, July 6). protocols.io. [Link]

  • A beginner's guide to differential scanning fluorimetry. (2025, January 29). The Biochemist. [Link]

  • Enhancing Biotechnological Research with Design of Experiments. Mabion. [Link]

  • Welcome to Prism 10 Statistics Guide. GraphPad. [Link]

  • Leatherbarrow, R. J. (1990). Use of nonlinear regression to analyze enzyme kinetic data: application to situations of substrate contamination and background subtraction. Analytical Biochemistry, 184(2), 274–278. [Link]

  • Site Directed Mutagenesis Protocol. BioInnovatise. [Link]

  • The bread and butter of statistical analysis “t-test”: Uses and misuses. Pakistan Journal of Medical Sciences. [Link]

  • Differential Fluorescence Scanning Assay (DSF Assay). (2022, November 17). protocols.io. [Link]

  • Site-Directed Mutagenesis. Şen Lab. [Link]

  • Nonlinear Regression for Enzyme Kinetics- Second Method for Confidence Limits. (2023, March 21). YouTube. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • Design of experiments for pharma, biotech, and medical electronics. JMP. [Link]

  • Introduction to Statistics with GraphPad Prism. Babraham Bioinformatics. [Link]

  • T-test. BIOLOGY FOR LIFE. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Reading- Statistical Analysis. (2023, October 4). Biology LibreTexts. [Link]

  • Protein Expression and Purification Series. Bio-Rad. [Link]

  • Example: Fitting an enzyme kinetics curve. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • QuantStudio 6/7: CMI Getting Started Guide to Differential Scanning Fluorimetry. Harvard Medical School. [Link]

  • An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol. PLoS One. [Link]

  • Fitting Models to Biological Data using Linear and Nonlinear Regression. GraphPad. [Link]

  • A beginner's guide to design of experiments for life sciences using Spreadsheet DoE. (2024, December 23). The Biochemist. [Link]

  • Isothermal Titration Calorimetry. The Huck Institutes of the Life Sciences. [Link]

  • Statistical Test Guidance for Biology. (2021, October 15). Cross Validated. [Link]

  • Using design of experiments to guide genetic optimization of engineered metabolic pathways. (2024, March 15). Journal of Industrial Microbiology and Biotechnology. [Link]

  • The Right Statistical Analysis. GraphPad. [Link]

  • Formulation screening by differential scanning fluorimetry: how often does it work?. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • E. coli protein expression and purification. (2019, September 8). protocols.io. [Link]

  • Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates. (2025, February 7). Molecular Pharmaceutics. [Link]

  • What biomedical researchers need to know about T tests. (2023, August 28). Editage Insights. [Link]

  • Recombinant Protein Purification. Cytiva. [Link]

  • Analysing biological data by model fitting in GraphPad Prism ONLINE. University of Cambridge. [Link]

  • Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. (2024, October 15). Aragen Life Sciences. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Chloro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Chloro-benzylamino)-acetic acid. The procedures outlined here are synthesized from established safety protocols for halogenated organic compounds and carboxylic acids, ensuring a conservative and safety-centric approach in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

The fundamental principle guiding this process is to treat this compound as a hazardous waste, a prudent measure given its structural alerts: a chlorinated aromatic ring and a carboxylic acid moiety. This classification necessitates handling by a licensed hazardous waste disposal service and strictly prohibits disposal via standard laboratory drains or as common refuse.[1][2]

Part 1: Hazard Assessment & Immediate Safety Precautions

Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Based on its constituent functional groups, this compound is anticipated to exhibit the following hazards:

  • Corrosivity: The carboxylic acid group suggests that the compound is likely corrosive, capable of causing severe skin burns and eye damage upon contact.[3][4][5]

  • Toxicity: Halogenated organic compounds can be toxic and pose a risk if inhaled, ingested, or absorbed through the skin.[5]

  • Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment and harmful to aquatic life.[6]

Essential Personal Protective Equipment (PPE)

To mitigate these risks, the following PPE must be worn at all times when handling this compound for disposal:

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesTo protect against splashes that could cause serious eye damage.[4][7]
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact and potential chemical burns or absorption.[3]
Body Protection A lab coat or chemical-resistant apronTo protect against spills and contamination of personal clothing.[3]
Respiratory Protection A properly fitted respirator (if handling powders)To prevent inhalation of fine particles that may cause respiratory irritation.[5][7]

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][8]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[1][9] The following steps provide a universal workflow for preparing this chemical for collection.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[10] It prevents dangerous reactions between incompatible chemicals.[2]

  • Action: Designate a specific, properly labeled waste container for this compound.

  • Causality: As a halogenated organic acid, it must be segregated from non-halogenated solvents, bases, and oxidizers.[10][11] Mixing with incompatible materials can lead to violent reactions or the generation of toxic fumes.[9]

Step 2: Container Selection and Labeling

The integrity of the waste container is critical to prevent leaks and ensure safe transport.[12]

  • Action: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a secure, screw-top lid.[9][10] The container must be compatible with the chemical to avoid degradation.[12]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accumulation start date

    • The primary hazards (e.g., "Corrosive," "Toxic")

  • Causality: Accurate labeling is a regulatory requirement and ensures that waste handlers are aware of the container's contents and associated dangers, facilitating proper disposal.[2][11]

Step 3: Waste Accumulation

Follow your institution's guidelines for satellite accumulation areas.[9]

  • Action: Store the waste container in a designated, secondary containment bin within or near the point of generation.[12] Keep the container closed at all times, except when adding waste.[1][9]

  • Causality: Secondary containment will capture any potential leaks, preventing environmental contamination and exposure.[12] Keeping containers closed minimizes the release of potentially harmful vapors.[1]

Step 4: Arranging for Disposal
  • Action: Once the container is full or the project is complete, contact your institution's EHS office to schedule a waste pickup.[9] Do not allow hazardous waste to accumulate for extended periods.

  • Causality: Timely disposal prevents the accumulation of large quantities of hazardous materials in the laboratory, reducing the overall risk of a significant incident.

The diagram below illustrates the decision-making process for the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure start Start: Have this compound for disposal assess_hazards Assess Hazards: - Corrosive (Acid) - Toxic (Halogenated Aromatic) - Environmental Hazard start->assess_hazards wear_ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->wear_ppe use_hood Work in a Chemical Fume Hood wear_ppe->use_hood segregate Segregate as Halogenated Organic Waste use_hood->segregate container Select a Compatible Container (HDPE or Glass) segregate->container label_waste Label Container as Hazardous Waste - Full Chemical Name - Hazards (Corrosive, Toxic) container->label_waste store Store in Secondary Containment label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Collected by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

Part 3: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent harm to personnel and the environment.

Spill SizeProcedure
Minor Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, contain the spill with an absorbent material (e.g., sand, vermiculite).[6][13] 3. Carefully collect the absorbent material into a designated hazardous waste container.[13] 4. Clean the spill area with soap and water. 5. Label the container and dispose of it as hazardous waste.
Major Spill 1. Evacuate the laboratory immediately. 2. Alert others in the vicinity and activate the fire alarm if necessary. 3. Close the laboratory doors to contain the spill. 4. Contact your institution's EHS or emergency response team immediately. 5. Do not attempt to clean up a major spill unless you are trained to do so.

Part 4: Regulatory Context and Final Disposal

The disposal of halogenated organic compounds is regulated by the Environmental Protection Agency (EPA) in the United States.[14][15] These compounds are often classified under specific hazardous waste codes (e.g., "F-listed" wastes for certain spent solvents).[16] While this compound may not be explicitly listed, its properties as a halogenated organic compound mean it falls under these stringent regulations.

The ultimate fate of this chemical, once collected by a licensed disposal company, is typically high-temperature incineration.[14] This method is effective for destroying halogenated organic compounds, breaking them down into less harmful components.[14] Land disposal is generally not a suitable option for these types of chemicals due to their potential to leach into the environment.[14]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of personal or ecological well-being.

References

  • Safety Data Sheet: Acetic acid benzyl ester . Carl ROTH. (2024). Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. (2023). Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. Retrieved from [Link]

  • Safety Data Sheet: Acetic acid . Carl ROTH. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). (2024). Retrieved from [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. (2023). Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. (2022). Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. Retrieved from [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. (2025). Retrieved from [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . C&EN, YouTube. (2024). Retrieved from [Link]

  • Part G: Chemical Disposal Procedures . University of Wisconsin-La Crosse. Retrieved from [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • How to Dispose of Acetic Acid . Lab Alley. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Chloro-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of (2-Chloro-benzylamino)-acetic acid. As this compound and its structural analogs present significant health hazards, adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a research environment. This document is designed for drug development professionals, researchers, and scientists, offering field-proven insights grounded in established safety science.

Hazard Profile and Mandatory Risk Assessment

This compound, based on data from structurally similar compounds, must be handled as a hazardous substance. Analogs such as [(2,6-Dichloro-benzyl)-ethyl-amino]-acetic acid are known to cause serious skin and eye irritation, as well as respiratory irritation.[1] Furthermore, related precursors like 2-chlorobenzylamine are classified as corrosive and can cause severe skin burns and eye damage.[2] Therefore, a conservative approach dictates treating this compound as, at minimum, a severe irritant with the potential for corrosive action.

Before any procedure involving this compound, a formal risk assessment is mandatory. This is not merely a procedural step but a critical scientific practice to ensure a self-validating system of safety. The Occupational Safety and Health Administration (OSHA) requires employers to assess workplace hazards to determine the necessary PPE.[3][4]

Table 1: GHS Hazard Profile based on Analog Data

Hazard Class GHS Hazard Statement Implication for Handling
Skin Irritation (Category 2) H315: Causes skin irritation Direct contact can cause redness, itching, and inflammation. Prolonged contact may lead to more severe damage.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation Contact with eyes can cause significant, potentially painful, and reversible damage.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritation Inhalation of dust or aerosol can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1]

| Potential Hazard: Skin Corrosion | H314: Causes severe skin burns and eye damage (based on precursor data) | This potential hazard necessitates the highest level of skin and eye protection to prevent irreversible tissue damage.[2] |

Workflow: Pre-Handling Risk Assessment

The following workflow must be completed before every experiment.

RiskAssessment start Start: New Experiment Planned sds Review SDS of Compound and All Reagents start->sds hazards Identify Hazards: - Irritant (Skin, Eye, Respiratory) - Potential Corrosive - Physical Form (Solid/Liquid) sds->hazards ppe_select Select PPE Based on Hazards (See Section 2) hazards->ppe_select controls Confirm Engineering Controls: - Fume Hood Certified? - Eyewash/Shower Accessible? ppe_select->controls procedure Review Standard Operating Procedure (SOP) controls->procedure stop STOP: Rectify Issues Before Starting controls->stop No waste Prepare Hazardous Waste Containers (Labeled) procedure->waste proceed Proceed with Experiment waste->proceed stop->controls Issue Fixed

Caption: Mandatory risk assessment workflow before handling the target compound.

Required Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the identified hazards. For this compound, protection against skin, eye, and respiratory exposure is paramount.

Table 2: PPE Requirements for this compound

Protection Type Minimum Requirement Rationale and Expert Guidance
Hand Protection Nitrile or Neoprene Gloves (minimum 4 mil thickness) Provides a barrier against irritation and potential corrosion. Always inspect gloves for degradation or punctures before use.[5] For prolonged contact or immersion, consult the glove manufacturer's chemical resistance chart. Double-gloving is recommended when handling concentrated solutions.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) Standard safety glasses are insufficient . Goggles are required to protect against splashes of liquids or fine dust.[6] When handling larger quantities (>100g) or highly concentrated solutions, a full-face shield must be worn in addition to goggles.[6]
Body Protection Flame-Resistant (FR) Lab Coat A fully buttoned lab coat protects skin and personal clothing from incidental contact. Ensure cuffs are snug. For tasks with a high risk of splashing, a chemical-resistant apron over the lab coat is required.

| Respiratory Protection | Required when handling the solid powder outside of a fume hood or when aerosolization is possible. | A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is necessary.[2][3] All respirator use requires a formal respiratory protection program, including fit testing, as mandated by OSHA.[7] Best Practice: Always handle the solid form of this compound within a certified chemical fume hood to eliminate the need for respiratory protection.[2] |

Standard Operating Protocol for Safe Handling

This step-by-step protocol minimizes exposure through a combination of engineering controls and safe work practices.

Step 1: Preparation

  • Ensure you have completed the risk assessment (See Section 1).

  • Verify that the chemical fume hood has a current certification sticker.

  • Gather all necessary equipment, reagents, and a pre-labeled hazardous waste container.

  • Don all required PPE as specified in Section 2.

Step 2: Aliquoting and Handling (Inside Fume Hood)

  • Perform all manipulations, including weighing of the solid and preparation of solutions, deep within the chemical fume hood to contain any dust or vapors.

  • Use tools (spatulas, tongs) to handle containers and avoid direct glove contact with the primary container where possible.

  • Keep all containers of the chemical sealed when not in immediate use.

Step 3: Post-Handling Decontamination

  • Wipe down the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Dispose of the wipes in the solid hazardous waste container.

  • Carefully remove PPE, avoiding self-contamination. Remove gloves last, turning them inside out as you remove them.

  • Wash hands thoroughly with soap and water after removing all PPE.[1]

Workflow: Safe Handling in a Chemical Fume Hood

HandlingWorkflow cluster_0 Inside Chemical Fume Hood weigh Weigh Solid Compound dissolve Prepare Solution weigh->dissolve reaction Perform Reaction/ Manipulation dissolve->reaction close Seal All Containers reaction->close decon Decontaminate Work Area close->decon start Don Full PPE prep Prepare Work Area (Waste, Equipment) start->prep prep->weigh doff Doff PPE Correctly decon->doff wash Wash Hands Thoroughly doff->wash end Procedure Complete wash->end

Caption: Standard operating procedure for handling this compound.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the harm from an unexpected release. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Management

The response to a spill depends on its size and location. For any major spill (e.g., >5g or >100mL, or any spill outside a fume hood), evacuate the lab immediately and contact your institution's Environmental Health & Safety (EHS) department.

Protocol for a Minor Spill (Solid or Liquid, inside a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: If a liquid, create a dike around the spill using a universal chemical absorbent (e.g., vermiculite, sand, or commercial spill pillows).[8]

  • Absorption/Collection:

    • For liquids, cover the spill with absorbent material, working from the outside in.[8][9]

    • For solids, gently cover with a damp paper towel to avoid raising dust, then use an absorbent.

  • Collection: Using a scoop or tongs, carefully collect the absorbed material and place it into a labeled hazardous waste container.[10]

  • Decontamination: Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.[8]

Decision Tree: Chemical Spill Response

SpillResponse spill Chemical Spill Occurs location Is spill outside a fume hood? spill->location size Is spill minor? (<5g or <100mL) location->size No evacuate Evacuate Area Call EHS/Safety Office location->evacuate Yes size->evacuate No cleanup Follow Minor Spill Cleanup Protocol (Section 4) size->cleanup Yes

Caption: Decision-making guide for responding to a chemical spill.

Decontamination and Waste Disposal

All materials that come into contact with this compound must be treated as hazardous waste. Proper disposal is a legal and ethical requirement governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, wipes, absorbent materials, and empty chemical containers.

    • Liquid Waste: Unused solutions and reaction mixtures. Do not mix incompatible waste streams.

  • Container Management: Waste containers must be made of compatible material, kept securely closed except when adding waste, and stored in a designated satellite accumulation area.[12]

  • Disposal: All waste must be disposed of through your institution's EHS department or a certified hazardous waste broker.[11] Never pour this chemical or its solutions down the drain.

Adherence to these rigorous protocols provides a robust framework for the safe handling of this compound, protecting researchers and the environment.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: [(2,6-Dichloro-benzyl)-ethyl-amino]-acetic acid.
  • Carl Roth GmbH + Co. KG. (2024, September 19). Safety Data Sheet: Acetic acid benzyl ester.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 2-Chlorobenzylamine.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • University of Louisville. (n.d.). Chemical Spill Response Procedure.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing Disclaimer.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline.
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • ONS. (n.d.). Chemical Protective Gloves – Quick Tips.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States): [(2,6-Dichloro-benzyl)-ethyl-amino]-acetic acid.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Canadian Centre for Occupational Health and Safety. (n.d.). Chemical Protective Clothing - Glove Selection.
  • Brooklyn College. (n.d.). Laboratory Chemical Spill Guidelines.
  • Fisher Scientific. (n.d.). Safety Data Sheet: o-Chlorobenzoic acid.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet: Acetic Acid, Glacial.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.